molecular formula N(C3F7)3<br>C9F21N B110025 Perfluamine CAS No. 338-83-0

Perfluamine

Cat. No.: B110025
CAS No.: 338-83-0
M. Wt: 521.07 g/mol
InChI Key: JAJLKEVKNDUJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorotripropylamine is an organofluorine compound. It has a role as a blood substitute. It is functionally related to a tripropylamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F21N/c10-1(11,4(16,17)18)7(25,26)31(8(27,28)2(12,13)5(19,20)21)9(29,30)3(14,15)6(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJLKEVKNDUJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(N(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N(C3F7)3, C9F21N
Record name 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059834
Record name Perfluamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

130 °C
Record name PERFLUAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.822 25 °C/4 °C
Record name PERFLUAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

20 mm Hg @ 37 °C
Record name PERFLUAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

338-83-0
Record name Perfluorotripropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T396UK091
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERFLUAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Unraveling "Perfluamine": A Look into a Non-Standard Chemical Term

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of chemical literature and databases reveals that "Perfluamine" is not a recognized or standard name for any known chemical compound. As a result, a detailed technical guide on its chemical structure, properties, and associated experimental protocols cannot be provided. The information requested, including quantitative data for tables and specific signaling pathways or experimental workflows for visualization, is not available for a compound that is not documented in the scientific record.

It is possible that "this compound" may be a typographical error, a proprietary name not in the public domain, or a misnomer for a different class of compounds. The "perfluoro-" prefix in chemistry denotes a compound where all hydrogen atoms on the carbon backbone have been replaced by fluorine atoms. An "amine" is a compound containing a nitrogen atom with a lone pair. Therefore, a "this compound" would conceptually be a perfluorinated amine.

While a guide on a specific entity named "this compound" is not feasible, this document provides a general overview of perfluorinated amines, a class of compounds to which a hypothetical "this compound" might belong.

General Properties of Perfluorinated Amines

Perfluorinated amines are a subset of organofluorine compounds characterized by their high stability and inertness. The presence of strong carbon-fluorine bonds imparts unique properties to these molecules.

A table summarizing the general, qualitative properties of perfluorinated amines is presented below:

PropertyGeneral Trend
Thermal Stability Exceptionally high, resistant to high temperatures.
Chemical Inertness Resistant to most chemical reagents, including strong acids and bases.
Boiling Point Generally lower than their hydrocarbon counterparts with similar molecular weight.
Vapor Pressure High, indicating they are volatile.
Dielectric Constant Low, making them excellent insulators.
Solubility Generally low in both water and hydrocarbon solvents (fluorophilic).
Surface Tension Very low.

Hypothetical Structure of a Perfluorinated Amine

To illustrate the concept, a DOT language script is provided below to generate a diagram of a simple, hypothetical perfluorinated amine: perfluorotrimethylamine ((CF3)3N). This serves as a conceptual representation of what a "this compound" might look like structurally.

Perfluorotrimethylamine N N C1 C N->C1 C2 C N->C2 C3 C N->C3 F11 F C1->F11 F12 F C1->F12 F13 F C1->F13 F21 F C2->F21 F22 F C2->F22 F23 F C2->F23 F31 F C3->F31 F32 F C3->F32 F33 F C3->F33

Figure 1: Structure of Perfluorotrimethylamine.

Experimental Protocols for Perfluorinated Compounds

Detailed experimental protocols are specific to the compound being studied. However, general methodologies for the synthesis and analysis of perfluorinated compounds often involve specialized techniques due to their unique properties.

A generalized workflow for the synthesis and characterization of a novel perfluorinated compound is outlined in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_properties Property Analysis start Precursors reaction Fluorination Reaction start->reaction workup Crude Product Isolation reaction->workup purification Distillation / Chromatography workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental physical Physical Properties nmr->physical ms->physical ir->physical elemental->physical chemical Chemical Reactivity physical->chemical

Figure 2: Generalized experimental workflow.

Synthesis of Perfluorotripropylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of perfluorotripropylamine (C₉F₂₁N), a perfluorinated amine with significant applications in the electronics and medical fields. This document details the core synthetic methodologies, including direct fluorination, electrochemical fluorination (the Simons process), and the use of high-valency metal fluorides (the Fowler process). It includes detailed experimental protocols derived from available literature, comparative data on reaction yields and product purity, and visualizations of the synthetic pathways and workflows.

Introduction to Perfluorotripropylamine

Perfluorotripropylamine is a colorless, odorless, and chemically inert liquid. Its high thermal stability, excellent dielectric properties, and capacity to dissolve and transport gases like oxygen have led to its use as a heat transfer fluid, a component in artificial blood substitutes, and in various electronic applications. The synthesis of this compound is challenging due to the high reactivity of fluorine and the need to replace all hydrogen atoms in the tripropylamine precursor with fluorine atoms without significant cleavage of the carbon-carbon bonds.

Synthetic Methodologies

There are three primary industrial and laboratory routes for the synthesis of perfluorotripropylamine. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Continuous Direct Fluorination

This method involves the direct reaction of tripropylamine vapor with elemental fluorine gas, typically diluted with an inert gas, in a continuous flow reactor. This process offers the potential for large-scale production.

Electrochemical Fluorination (Simons Process)

The Simons process is a well-established electrochemical method for producing perfluorinated compounds. It involves the electrolysis of a solution of the organic precursor, in this case, tripropylamine, in anhydrous hydrogen fluoride.

Cobalt(III) Fluoride Fluorination (Fowler Process)

The Fowler process utilizes a high-valency metal fluoride, cobalt(III) fluoride, as a fluorinating agent. This method offers a more controlled reaction compared to direct fluorination with elemental fluorine.

Experimental Protocols

The following sections provide detailed experimental protocols for each synthesis method, based on available patent literature and scientific publications.

Protocol for Continuous Direct Fluorination

This protocol is based on a continuous production method described in patent literature.

1. Reactor Preparation:

  • A tubular reactor, typically made of Monel, nickel, stainless steel, or carbon steel, is filled with a packing material, which can be a cobalt-based catalyst.

  • The reactor is heated to the desired reaction temperature, typically between 200°C and 300°C.

  • A mixed gas of fluorine (20-50% by volume) and nitrogen is introduced into the reactor to activate the packing material.

2. Reactant Preparation and Introduction:

  • Liquid tripropylamine is fed into a vaporizer.

  • Nitrogen gas is passed through the vaporizer to dilute the tripropylamine vapor (e.g., to a 10-15% concentration).

  • The diluted tripropylamine vapor is continuously introduced into the heated fluorination reactor.

3. Fluorination Reaction:

  • A continuous stream of a fluorine-nitrogen mixed gas (e.g., 20% fluorine) is fed into the reactor concurrently with the tripropylamine vapor.

  • The molar ratio of fluorine to tripropylamine is maintained between 10:1 and 12:1.

  • The reaction temperature is maintained at a specific setpoint, for example, 200°C or 230°C.

  • The residence time of the reactants in the reactor is controlled, typically around 5 seconds.

4. Product Collection and Purification:

  • The gaseous reaction products exiting the reactor are collected.

  • The crude product is neutralized by washing with an aqueous solution of a base, such as 20% potassium hydroxide, until the pH is neutral.

  • The mixture is allowed to separate into aqueous and organic layers. The organic layer is collected.

  • The organic phase is washed three times with deionized water.

  • The washed organic phase is dried over anhydrous sodium sulfate.

  • The dried product is purified by fractional distillation. The fraction boiling between 127°C and 128°C is collected as perfluorotripropylamine.[1]

Protocol for Electrochemical Fluorination (Simons Process)

The Simons process is a widely used industrial method for producing perfluorinated compounds, including amines.

1. Electrolysis Cell Setup:

  • A Simons electrochemical cell, typically constructed from mild steel, is equipped with a stack of nickel plate electrodes (anode).

  • The cell is charged with anhydrous hydrogen fluoride (AHF).

  • The organic reactant, tripropylamine, is dissolved in the AHF to create the electrolyte solution.

2. Electrolysis:

  • A direct current is passed through the cell. The cell potential is typically maintained between 5 and 6 volts.[2]

  • The electrolysis is carried out at a controlled temperature.

  • During electrolysis, the hydrogen atoms on the tripropylamine molecule are replaced by fluorine atoms. Hydrogen gas is evolved at the cathode.

3. Product Recovery and Purification:

  • The crude perfluorinated product, being denser than the electrolyte, collects at the bottom of the cell.

  • The crude product is drained from the cell.

  • The product is washed with an alkaline aqueous solution to neutralize and remove residual hydrogen fluoride and by-products.

  • The washed product is then purified by fractional distillation to isolate the perfluorotripropylamine.

Mechanism Insight: The exact mechanism of the Simons process is still a subject of research, but it is believed to involve the formation of a high-valent nickel fluoride layer on the anode surface, which acts as the effective fluorinating agent.[3]

Protocol for Cobalt(III) Fluoride Fluorination (Fowler Process)

The Fowler process provides a method for vapor-phase fluorination using a solid fluorinating agent.

1. Preparation of Cobalt(III) Fluoride:

  • Cobalt(II) fluoride (CoF₂) is placed in a reactor.

  • A stream of elemental fluorine gas is passed over the CoF₂ at an elevated temperature (e.g., 250°C) to oxidize it to cobalt(III) fluoride (CoF₃).[4]

  • The reaction is: 2 CoF₂ + F₂ → 2 CoF₃.[5]

2. Fluorination of Tripropylamine:

  • The hydrocarbon feed, tripropylamine, is vaporized.

  • The tripropylamine vapor is passed over a heated bed of CoF₃.

  • The fluorination reaction occurs, replacing the hydrogen atoms with fluorine. The CoF₃ is reduced back to CoF₂.

  • The general reaction is: (C₃H₇)₃N + 42 CoF₃ → (C₃F₇)₃N + 21 HF + 42 CoF₂.

3. Product Separation and Purification:

  • The product vapor exiting the reactor is condensed and collected.

  • The crude product is washed with a basic solution to remove hydrogen fluoride.

  • The product is then purified by distillation.

4. Regeneration of Cobalt(III) Fluoride:

  • The resulting cobalt(II) fluoride can be regenerated by repeating step 1.

Mechanism Insight: The Fowler process is thought to proceed through a single electron transfer mechanism, which involves the formation of a carbocation intermediate. This intermediate can be prone to rearrangements, which may lead to a mixture of isomeric products.[5]

Data Presentation

The following table summarizes the quantitative data available for the different synthesis methods of perfluorotripropylamine.

Synthesis Method Reactants Key Reaction Conditions Reported Yield Reported Purity Reference
Continuous Direct FluorinationTripropylamine, Fluorine, NitrogenReactor Temperature: 230°C; F₂:Tripropylamine mole ratio: 10:1; Residence time: 5s~68%97%[1]
Electrochemical Fluorination (Simons Process)Tripropylamine, Anhydrous Hydrogen FluorideElectrolysis at Nickel AnodeGenerally ≤ 30%Not specified[1]
Cobalt(III) Fluoride Fluorination (Fowler Process)Tripropylamine, Cobalt(III) FluorideVapor phase reaction at elevated temperaturesNot specified for tripropylamineNot specified

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Synthesis_Pathways cluster_Direct Direct Fluorination cluster_Simons Simons Process cluster_Fowler Fowler Process TPA Tripropylamine ((C3H7)3N) Reactor Flow Reactor (200-300°C) TPA->Reactor ECell Electrochemical Cell (Ni Anode, 5-6V) TPA->ECell VaporReactor Vapor Phase Reactor (High Temp) TPA->VaporReactor PFTPA Perfluorotripropylamine ((C3F7)3N) F2 Fluorine (F2) + N2 (diluent) F2->Reactor Reactor->PFTPA Continuous Process HF Anhydrous HF HF->ECell ECell->PFTPA Electrolysis CoF3 Cobalt(III) Fluoride (CoF3) CoF3->VaporReactor VaporReactor->PFTPA Fluorination CoF2 Cobalt(II) Fluoride (CoF2) VaporReactor->CoF2 CoF2->CoF3 Regeneration F2_regen F2 F2_regen->CoF3 Purification_Workflow Crude Crude Reaction Product Neutralization Neutralization Wash (e.g., 20% KOH) Crude->Neutralization PhaseSep Phase Separation Neutralization->PhaseSep WaterWash Deionized Water Wash (3x) PhaseSep->WaterWash Organic Phase Drying Drying (Anhydrous Na2SO4) WaterWash->Drying Distillation Fractional Distillation (127-128°C) Drying->Distillation FinalProduct Pure Perfluorotripropylamine Distillation->FinalProduct

References

Perfluamine (CAS 338-83-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluamine, with the CAS number 338-83-0, is a perfluorinated tertiary amine, also known as perfluorotripropylamine. It is a chemically and biologically inert compound characterized by its high density, low surface tension, and capacity to dissolve large amounts of gases, including oxygen and carbon dioxide. These properties have led to its investigation and use in various industrial and biomedical applications, most notably as a component of first-generation artificial blood substitutes.

This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, applications with a focus on its role in drug development, available toxicological and pharmacokinetic data, and a discussion of its environmental fate.

Chemical and Physical Properties

This compound is a colorless, odorless, and non-flammable liquid. Its fully fluorinated structure imparts high thermal stability and chemical inertness, making it resistant to acids, bases, and oxidizing agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 338-83-0[1]
Molecular Formula C₉F₂₁N[1]
Molecular Weight 521.07 g/mol [2]
Appearance Colorless, odorless, transparent liquid[3]
Density 1.82 g/cm³[4]
Boiling Point 125-135 °C
Flash Point 32.4 °C[5]
Water Solubility Insoluble[6]
Oxygen Solubility (37 °C) 45.3% (volume)[3]
Carbon Dioxide Solubility (37 °C) 166% (volume)[3]

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the electrochemical fluorination (ECF) of tripropylamine, often referred to as the Simons process. While detailed, proprietary industrial protocols are not publicly available, the general procedure involves the electrolysis of a solution of tripropylamine in anhydrous hydrogen fluoride. This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

A continuous production method has also been described, which involves the reaction of tripropylamine vapor with a fluorine-nitrogen mixed gas in a fluorination reactor, followed by purification steps including alkali washing, water washing, and rectification.

Applications in Research and Drug Development

The most significant application of this compound in the biomedical field has been its use as a component of the first-generation perfluorochemical (PFC) emulsion blood substitute, Fluosol-DA .

Role in Fluosol-DA

Fluosol-DA was a 20% w/v emulsion containing two perfluorocarbons: perfluorodecalin and this compound, in a 7:3 ratio. This compound was included in the formulation to enhance the stability of the emulsion. Perfluorochemical emulsions like Fluosol-DA function as oxygen carriers due to the high solubility of oxygen in the PFC phase. Unlike hemoglobin-based oxygen carriers, PFCs transport oxygen via physical dissolution, resulting in a linear relationship between oxygen partial pressure and oxygen content.

Clinical studies in the 1980s evaluated Fluosol-DA for various indications, including the treatment of severe anemia in patients who refused blood transfusions and for oxygenating the myocardium during percutaneous transluminal coronary angioplasty (PTCA).

Table 2: Composition of Fluosol-DA (20%)

ComponentConcentration
Perfluorodecalin14% w/v
This compound 6% w/v
Pluronic F-682.7% w/v
Yolk Phospholipids0.4% w/v
Glycerol0.8% w/v
Electrolytesq.s.
Mechanism of Action as an Oxygen Carrier

The mechanism of oxygen transport by perfluorocarbon emulsions is based on the high solubility of respiratory gases in the PFC droplets. When the emulsion passes through the lungs, the PFCs become saturated with oxygen. In the tissues, where the partial pressure of oxygen is lower, the dissolved oxygen is released from the PFC droplets and diffuses to the cells. The small particle size of the emulsion droplets (typically less than 0.2 µm) allows them to perfuse capillaries that may be inaccessible to red blood cells, potentially improving oxygenation in ischemic tissues.

Oxygen_Transport_Mechanism Lungs Lungs (High pO₂) PFC_Emulsion_O2 Oxygenated PFC Emulsion in Bloodstream Lungs->PFC_Emulsion_O2 O₂ Uptake Tissues Tissues (Low pO₂) PFC_Emulsion_O2->Tissues O₂ Delivery PFC_Emulsion_DeO2 Deoxygenated PFC Emulsion in Bloodstream Tissues->PFC_Emulsion_DeO2 O₂ Release PFC_Emulsion_DeO2->Lungs Return to Lungs

Mechanism of Oxygen Transport by PFC Emulsions
Other Research Applications

This compound is also utilized as a hydrophobic carrier fluid in microfluidic devices for the stable generation of aqueous droplets. Its inertness and immiscibility with aqueous solutions make it suitable for this purpose.

Experimental Protocols

General Synthesis via Electrochemical Fluorination
  • Starting Material: Tripropylamine

  • Reagent: Anhydrous hydrogen fluoride

  • Apparatus: Simons electrochemical fluorination cell

  • General Procedure: A solution of tripropylamine in anhydrous hydrogen fluoride is subjected to electrolysis. The process is typically carried out at a low voltage to avoid the cleavage of carbon-carbon bonds. The perfluorinated product, this compound, is collected and purified. Purification may involve distillation and washing with alkaline solutions to remove acidic byproducts.

Formulation of a Perfluorocarbon Emulsion (Conceptual)
  • Components: this compound, a primary oxygen carrier (e.g., perfluorodecalin), a surfactant (e.g., Pluronic F-68), a co-surfactant (e.g., lecithin), an osmotic agent (e.g., glycerol), and an aqueous phase (e.g., saline).

  • Apparatus: High-pressure homogenizer.

  • General Procedure: The perfluorocarbons are mixed with the surfactants and the aqueous phase. This pre-emulsion is then passed through a high-pressure homogenizer multiple times to reduce the particle size to the desired range (typically <0.2 µm). The final emulsion is then sterilized. The stability of the emulsion is a critical parameter and is influenced by the composition and the homogenization process.

Emulsion_Formulation_Workflow start Start mixing Mixing of PFCs, Surfactants, and Aqueous Phase start->mixing homogenization High-Pressure Homogenization mixing->homogenization particle_size Particle Size Analysis homogenization->particle_size particle_size->homogenization If size > target sterilization Sterilization particle_size->sterilization If size ≤ target final_product Final PFC Emulsion sterilization->final_product

Conceptual Workflow for PFC Emulsion Formulation

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is largely derived from studies of Fluosol-DA. After intravenous administration, the emulsion particles are taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. The perfluorocarbons are not metabolized and are eliminated from the body unchanged, mainly through exhalation.

Table 3: Pharmacokinetic Parameters of this compound (in the context of Fluosol-DA)

ParameterSpeciesValueReference(s)
Biological Half-Life (exponential) Rat (liver and spleen)110 - 190 days[2]
Biological Half-Life (linear) Rat (liver and spleen)175 - 300 days[2]
Biological Half-Life of Fluosol-DA Anemic Patients24.3 ± 4.3 hours[2]

The pharmacodynamic effect of this compound as part of Fluosol-DA is the enhancement of oxygen transport. Clinical studies have shown that administration of Fluosol-DA can increase the dissolved oxygen content in plasma. However, the overall impact on total oxygen content and patient survival in cases of severe anemia was found to be limited due to the relatively low concentration of the perfluorocarbons in the emulsion and its short intravascular persistence.

Toxicology and Safety

The acute toxicity of this compound is generally considered to be low. However, as with other perfluorinated compounds, there are concerns about its long-term persistence in the body and the environment.

Table 4: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference(s)
LD50 RatIngestion> 5,000 mg/kg[7]
LC50 (4 hours) RatInhalation (vapor)> 31.8 mg/l[7]
Skin Irritation RabbitDermalNo significant irritation[7]
Eye Irritation RabbitOcularNo significant irritation[7]

Some sources indicate that this compound can be irritating to the eyes, respiratory system, and skin. Safety data sheets recommend handling in a well-ventilated area and using appropriate personal protective equipment.

Signaling Pathways

There is a lack of specific information in the public domain regarding the direct effects of this compound on intracellular signaling pathways. Research on the biological effects of per- and polyfluoroalkyl substances (PFAS) has identified various potential targets, including nuclear receptors and pathways involved in oxidative stress. However, these studies have primarily focused on other PFAS compounds like PFOA and PFOS, and it is not possible to directly extrapolate these findings to this compound without specific experimental evidence.

Environmental Fate and Regulatory Status

This compound is a highly persistent compound due to the strength of the carbon-fluorine bond, which makes it resistant to environmental degradation. Its estimated atmospheric lifetime is in the thousands of years. There is also evidence of its potential for bioaccumulation in aquatic organisms.

Due to its very persistent and very bioaccumulative (vPvB) properties, Belgium has proposed the identification of this compound as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation. This reflects growing regulatory scrutiny of persistent organic pollutants.

Conclusion

This compound is a perfluorinated compound with unique physical and chemical properties that have enabled its use in specialized applications, most notably as a stabilizing component in the artificial blood substitute Fluosol-DA. While its role as an oxygen carrier has been demonstrated, the clinical efficacy of first-generation perfluorocarbon emulsions was limited. The high persistence and potential for bioaccumulation of this compound have also raised environmental and regulatory concerns. For researchers and drug development professionals, understanding the properties, applications, and limitations of this compound is crucial for the development of new and improved perfluorocarbon-based therapeutics and for assessing the environmental impact of such compounds. Further research is needed to elucidate its specific biological effects and to develop safer, more effective, and environmentally benign alternatives.

References

Physical and chemical properties of Perfluamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluamine, a perfluorinated tertiary amine, is a synthetic compound with a unique combination of physical and chemical properties that have garnered interest in various scientific and industrial fields. Its high gas-dissolving capacity, chemical inertness, and thermal stability make it a candidate for applications ranging from oxygen therapeutics to electronic coolants. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, including its synthesis and analytical methodologies. The information is presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Introduction

This compound, also known as perfluorotripropylamine, is a fluorocarbon and a derivative of tripropylamine where all hydrogen atoms have been replaced by fluorine atoms. This extensive fluorination imparts remarkable properties, including high density, low surface tension, and a high capacity for dissolving respiratory gases, which is a key characteristic for its investigation as a component in blood substitutes.[1][2][3] Its chemical stability and inertness are attributed to the strength of the carbon-fluorine bond.[4] This document details the known physical and chemical characteristics of this compound, methods for its synthesis and analysis, and a discussion of its potential applications and biological interactions.

Physical Properties

This compound is a colorless and odorless liquid at room temperature.[5] Its physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C9F21N[1][6][7]
Molecular Weight 521.07 g/mol [1][2][6]
Appearance Colorless, odorless, clear liquid[5][8]
Density 1.82 g/cm³ at 25 °C[8][9]
Melting Point -52 °C[3][8]
Boiling Point 125 - 135 °C[3][8][10]
Vapor Pressure 5.16 hPa at 20 °C[3][10]
Refractive Index 1.279 at 20 °C[3][8]
Flash Point 32.4 °C[1][5]

Chemical Properties

The chemical properties of this compound are largely defined by its perfluorinated structure, which confers high stability and inertness.

PropertyDescriptionReferences
Solubility Practically insoluble in water. Slightly soluble in DMSO and methanol.[3][8][11]
pKa (Predicted) -27.02 ± 0.50[3]
Chemical Stability Highly stable and resistant to degradation under environmental conditions.[4] Stable under recommended storage conditions.[12][4][12]
Reactivity Generally unreactive with acids, bases, and oxidizing agents.[4] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[12][4][12]
LogP 5.3 - 6.1[3]

Experimental Protocols

Determination of Boiling Point (General Method)

A standard method for determining the boiling point of a liquid like this compound involves distillation.

G cluster_setup Apparatus Setup cluster_procedure Procedure A Distillation Flask with Sample P1 Place sample in distillation flask B Heating Mantle P3 Heat the flask gently B->P3 Heat Source C Thermometer P4 Record temperature at which liquid boils and vapor condenses C->P4 Measures Temperature D Condenser P5 Collect distillate D->P5 Cools Vapor E Receiving Flask P2 Assemble apparatus P1->P2 P2->P3 P3->P4 P4->P5 G cluster_prep Preparation cluster_saturation Saturation cluster_measurement Measurement S1 Degas this compound sample S2 Introduce known volume of gas (e.g., O2) S1->S2 S3 Equilibrate at constant temperature and pressure S2->S3 S4 Measure the volume of dissolved gas S3->S4 S5 Calculate solubility S4->S5 G cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Dissolve this compound in a suitable solvent B Inject sample into GC A->B C Separate components in the column B->C D Ionize separated components C->D E Detect and identify ions based on mass-to-charge ratio D->E F Quantify purity based on peak area E->F G cluster_reactants Reactants cluster_process Electrochemical Fluorination cluster_products Products cluster_purification Purification A Tripropylamine (C9H21N) C Electrolysis in a Simons Cell (Nickel Anode) A->C B Anhydrous Hydrogen Fluoride (HF) B->C D This compound (C9F21N) C->D E Hydrogen Gas (H2) C->E F Washing and Neutralization D->F G Distillation F->G

References

Perfluamine's Biological Impact: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide released today sheds new light on the biological mechanism of action of perfluamine, a perfluorocarbon that was a key component of the artificial blood substitute Fluosol-DA. This guide, tailored for researchers, scientists, and drug development professionals, details the compound's primary function as an oxygen carrier and its significant, though indirect, influence on the innate immune system, particularly on neutrophil function.

This compound, chemically known as perfluorotripropylamine, is a biologically inert compound with a high capacity for dissolving gases, including oxygen and carbon dioxide. This property was the cornerstone of its use in Fluosol-DA, where it served as a vehicle for oxygen transport in the bloodstream, independent of hemoglobin. While effective in this primary role, subsequent research has revealed a more complex interaction with biological systems, largely attributable to the other components of the Fluosol-DA emulsion.

This technical guide synthesizes available data to present a clear picture of this compound's mechanism of action, emphasizing the critical role of the emulsifying agent, Pluronic F-68 (also known as poloxamer 188), in the observed biological effects. The guide provides a detailed analysis of the impact on the complement system and neutrophil function, supported by quantitative data and experimental methodologies.

Primary Mechanism of Action: Inert Oxygen Carrier

This compound's principal biological role is the physical transport of dissolved oxygen. Unlike hemoglobin, which chemically binds oxygen, perfluorocarbons like this compound carry oxygen in a dissolved state within their molecular structure. This allows for the delivery of oxygen to tissues, particularly in situations of compromised blood flow or low hemoglobin levels. The efficiency of this process is directly proportional to the partial pressure of oxygen in the inspired air, necessitating the administration of high-concentration oxygen to patients receiving perfluorocarbon-based blood substitutes.

Indirect Immunomodulatory Effects: A Tale of Two Components

While this compound itself is largely inert, the emulsion in which it was delivered, Fluosol-DA, exhibited significant effects on the innate immune system. These effects are now understood to be primarily mediated by the emulsifying agent, Pluronic F-68, and the formation of perfluorocarbon-detergent micelles.

Complement System Activation

A notable adverse effect associated with Fluosol-DA administration was the activation of the complement system, a key component of the innate immune response. Research has demonstrated that this activation is not a direct effect of this compound but is instead triggered by Pluronic F-68. The detergent, when forming micelles around the perfluorocarbon droplets, creates a surface configuration that activates the complement cascade[1]. This can lead to the generation of anaphylatoxins and subsequent hypersensitivity reactions.

G Pluronic Pluronic F-68 Micelle PFC-Pluronic Micelle Pluronic->Micelle forms PFC This compound Droplets PFC->Micelle core of Complement Complement System Micelle->Complement activates Activation Activation Complement->Activation Anaphylatoxins Anaphylatoxin Generation (C3a, C5a) Activation->Anaphylatoxins leads to Hypersensitivity Hypersensitivity Reactions Anaphylatoxins->Hypersensitivity cause

Complement activation by Pluronic F-68 micelles.
Impact on Neutrophil Function

Fluosol-DA was found to have a profound impact on the function of neutrophils, the most abundant type of white blood cell and a critical first line of defense against infection. The observed effects were a complex mixture of initial activation followed by a period of functional inhibition.

Initially, the Pluronic F-68 micelles in Fluosol-DA act as a phagocytic stimulus, leading to neutrophil activation, characterized by superoxide anion production and degranulation[2]. However, this initial activation renders the neutrophils refractory to subsequent stimulation.

Subsequent and more pronounced effects include a marked inhibition of key neutrophil functions:

  • Chemotaxis: The directed migration of neutrophils towards inflammatory stimuli is significantly impaired.

  • Phagocytosis: The ability of neutrophils to engulf and destroy pathogens is reduced.

  • Superoxide Release: The production of reactive oxygen species, a key antimicrobial mechanism, is depressed.

This functional impairment appears to be a consequence of the initial, non-specific activation by the Pluronic F-68 micelles, which may lead to the internalization of the emulsion particles and a subsequent down-regulation of cellular responsiveness.

G cluster_0 Initial Phase cluster_1 Subsequent Phase Pluronic_Micelles Pluronic F-68 Micelles Neutrophil_Activation Neutrophil Activation (Superoxide production, Degranulation) Pluronic_Micelles->Neutrophil_Activation acts as phagocytic stimulus Inhibition Functional Inhibition Neutrophil_Activation->Inhibition leads to Chemotaxis Inhibited Chemotaxis Inhibition->Chemotaxis Phagocytosis Inhibited Phagocytosis Inhibition->Phagocytosis Superoxide Inhibited Superoxide Release Inhibition->Superoxide

Biphasic effect of Fluosol-DA on neutrophil function.

Quantitative Data Summary

The following table summarizes the quantitative data available on the effects of perfluorochemical emulsions on neutrophil function. It is important to note that these studies were conducted with emulsions (like Fluosol-DA) and the specific contribution of this compound alone cannot be isolated.

ParameterEmulsionConcentrationEffectReference
Chemotaxis Fluosol-DA25%Inhibited to approx. 25% of control--INVALID-LINK--
PerfluorocarbonNot specifiedMigration of 18.63% +/- 6.5% of control--INVALID-LINK--
Phagocytosis Fluosol-DA25%Decreased to 50% of control--INVALID-LINK--
Superoxide Release OxypherolNot specifiedDepressed (6 nmoles O2 vs 32 nmoles in control)--INVALID-LINK--
Neutrophil Activation (H2O2 production) PerfluorocarbonNot specified39.83% +/- 25.9% of control fluorescence--INVALID-LINK--

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the cited data. The following provides an overview of the key experimental protocols used in the foundational studies on the effects of perfluorochemical emulsions on neutrophil function.

Isolation of Human Neutrophils
  • Source: Venous blood from healthy human donors.

  • Method: Dextran sedimentation to separate erythrocytes, followed by Ficoll-Hypaque density gradient centrifugation to isolate polymorphonuclear leukocytes. Contaminating erythrocytes are removed by hypotonic lysis.

  • Purity: Assessed by microscopic examination of stained smears, typically achieving >95% neutrophil purity.

Neutrophil Function Assays
  • Chemotaxis Assay (Boyden Chamber):

    • A two-compartment chamber separated by a micropore filter (e.g., 5 µm).

    • The lower compartment contains a chemoattractant (e.g., zymosan-activated serum or f-Met-Leu-Phe).

    • Isolated neutrophils are placed in the upper compartment.

    • After incubation (e.g., 60-90 minutes at 37°C), the filter is removed, fixed, and stained.

    • Chemotaxis is quantified by counting the number of neutrophils that have migrated through the filter to the lower side.

  • Phagocytosis Assay:

    • Neutrophils are incubated with opsonized particles (e.g., polystyrene beads, zymosan, or bacteria).

    • After a set time, extracellular particles are removed by washing.

    • The number of ingested particles is quantified, often by microscopy or flow cytometry.

  • Superoxide Anion Production Assay:

    • Based on the superoxide dismutase-inhibitable reduction of ferricytochrome c.

    • Neutrophils are stimulated (e.g., with phorbol myristate acetate - PMA) in the presence of ferricytochrome c.

    • The change in absorbance at 550 nm is measured spectrophotometrically to quantify superoxide production.

G cluster_0 Neutrophil Isolation cluster_1 Functional Assays Blood Whole Blood Sedimentation Dextran Sedimentation Blood->Sedimentation Centrifugation Ficoll-Hypaque Centrifugation Sedimentation->Centrifugation Lysis Hypotonic Lysis Centrifugation->Lysis Isolated_Neutrophils Isolated Neutrophils Lysis->Isolated_Neutrophils Chemotaxis Chemotaxis Assay (Boyden Chamber) Isolated_Neutrophils->Chemotaxis Phagocytosis Phagocytosis Assay Isolated_Neutrophils->Phagocytosis Superoxide Superoxide Assay Isolated_Neutrophils->Superoxide

Workflow for studying neutrophil function.

Conclusion

Disclaimer: this compound is currently under scrutiny for its environmental persistence and potential for bioaccumulation and has been proposed as a Substance of Very High Concern (SVHC) in the European Union. This guide focuses solely on its historical biological mechanism of action in a biomedical context.

References

Spectroscopic Analysis of Perfluorotributylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Perfluorotributylamine (PFTBA), a perfluorinated tertiary amine with the chemical formula N(C₄F₉)₃. Due to the ambiguity of the term "Perfluamine," this document focuses on PFTBA, a well-characterized and widely used perfluorinated compound. PFTBA serves as a pertinent example for researchers, scientists, and drug development professionals working with fluorinated molecules. It is notably used as a calibrant for mass spectrometry and as a component in artificial blood and electronic coolants.[1][2] This guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties
  • IUPAC Name: 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine[3]

  • Molecular Formula: C₁₂F₂₇N[3]

  • Molecular Weight: 671.09 g/mol [3]

  • CAS Number: 311-89-7[3]

Mass Spectrometry Data

Perfluorotributylamine is a standard compound for tuning and calibrating mass spectrometers, particularly for electron ionization (EI) mode, due to its predictable fragmentation pattern.[1][4][5]

Key Mass Fragments

The electron ionization mass spectrum of PFTBA is characterized by a series of prominent high-mass ions, making it an excellent calibrant for a wide mass range.

m/z Relative Abundance (Typical) Plausible Fragment
69HighCF₃⁺
131ModerateC₃F₅⁺
219HighC₄F₉⁺
264ModerateC₅F₁₀N⁺
414LowC₈F₁₆N⁺
502LowC₉F₂₀N⁺
671Very Low / Absent[M]⁺ (Molecular Ion)

Data sourced from NIST Mass Spectrometry Data Center and other spectroscopic databases.[3][4][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing PFTBA is through GC-MS.

  • Sample Preparation: PFTBA is a liquid and can be dissolved in a suitable solvent like methanol or methyl-tert-butyl ether if necessary, though direct injection is also common.[2][3]

  • Gas Chromatography (GC):

    • Injector: Typically set at a high temperature (e.g., 280°C).[5]

    • Carrier Gas: Helium is commonly used.

    • Column: A non-polar or medium-polarity column is suitable.

    • Oven Program: A temperature ramp is employed, for instance, starting at 60°C and ramping up to 280°C.[5]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[5]

    • Mass Analyzer: Quadrupole, ion trap, or high-resolution analyzers like FT-ICR can be used.[5][7]

    • Detector: An electron multiplier is used for ion detection.[5]

    • Tuning: The instrument is tuned using the known fragmentation pattern of PFTBA itself.[5]

Infrared (IR) Spectroscopy Data

The IR spectrum of PFTBA is dominated by strong C-F bond stretching vibrations.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
~1300 - 1100Very StrongC-F stretching modes
~750 - 650StrongC-F bending modes

Note: Specific peak values can be found in spectral databases like the NIST WebBook.[8][9]

Experimental Protocol: Neat Liquid IR Spectroscopy

As PFTBA is a liquid at room temperature, its IR spectrum is conveniently measured "neat" (undiluted).

  • Sample Preparation: A single drop of PFTBA is placed directly onto an IR-transparent salt plate (e.g., NaCl or KBr).[3][10] A second salt plate is placed on top to create a thin liquid film.[10]

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.[11]

    • Background: A background spectrum of the clean salt plates is taken first for subtraction.[11]

  • Data Acquisition: The sample holder with the salt plates is placed in the IR beam path, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.[11]

  • Alternative Method (ATR-FTIR): For viscous liquids or to simplify cleaning, Attenuated Total Reflectance (ATR) is an excellent alternative. A drop of the sample is placed on the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

For perfluorinated compounds like PFTBA, ¹⁹F NMR is the most informative NMR technique. ¹H NMR would only show signals from any hydrogen-containing impurities, and ¹³C NMR signals are split by the attached fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of PFTBA shows distinct signals for each of the chemically non-equivalent fluorine environments in the butyl chains. The chemical shifts are typically referenced to CFCl₃ at 0.0 ppm.

Approximate Chemical Shift (ppm) Assignment Multiplicity
~ -81-CF₃Triplet
~ -121-CF₂- (alpha to N)Multiplet
~ -124-CF₂- (beta to N)Multiplet
~ -126-CF₂- (gamma to N)Multiplet

Note: Exact chemical shifts and coupling constants can vary with the solvent and spectrometer frequency. Data is available on platforms like SpectraBase, though full access may require a subscription.[13]

Experimental Protocol: ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires consideration of the unique properties of the ¹⁹F nucleus.

  • Sample Preparation: The PFTBA sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

    • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent and shimmed as usual.

    • Spectral Width: A very large spectral width (e.g., up to 500,000 Hz) should initially be used for unknown compounds, as ¹⁹F chemical shifts span a wide range (over 500 ppm).[14]

    • Transmitter Offset: The center of the spectrum (transmitter offset) should be set to an estimated value for the compound class, or to 0 ppm if completely unknown.[14]

  • Data Acquisition:

    • A standard pulse sequence for ¹⁹F detection is used.

    • If proton coupling is not desired, a proton decoupling sequence can be applied.

    • The number of scans is adjusted based on the sample concentration.

  • Processing: After Fourier transformation, the spectrum is phased and baseline corrected. The chemical shifts are referenced, typically to an internal or external standard like CFCl₃.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like Perfluorotributylamine.

G Logical Workflow for Spectroscopic Analysis of PFTBA cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Final Characterization Sample PFTBA Liquid Sample MS Mass Spectrometry (GC-MS) Sample->MS Aliquots IR Infrared Spectroscopy (FTIR) Sample->IR Aliquots NMR NMR Spectroscopy (¹⁹F) Sample->NMR Aliquots MS_Data Fragmentation Pattern (m/z values) MS->MS_Data IR_Data Vibrational Modes (C-F stretch/bend) IR->IR_Data NMR_Data Chemical Shifts & Coupling (Fluorine Environments) NMR->NMR_Data Conclusion Structural Confirmation & Purity Assessment MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for PFTBA Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

This diagram shows a simplified, conceptual pathway of how Perfluorotributylamine might fragment in an electron ionization mass spectrometer.

G Conceptual Fragmentation of PFTBA in MS PFTBA N(C₄F₉)₃ (m/z 671) Initial_Ion [N(C₄F₉)₃]⁺ PFTBA->Initial_Ion Ionization (EI) Loss_C4F9 Loss of •C₄F₉ Initial_Ion->Loss_C4F9 Fragment_219 [C₄F₉]⁺ (m/z 219) Initial_Ion->Fragment_219 α-cleavage Fragment_452 [N(C₄F₉)₂]⁺ (m/z 452) Loss_C4F9->Fragment_452 Loss_F Loss of •F Fragment_452->Loss_F Fragment_414 [C₈F₁₆N]⁺ (m/z 414) Loss_F->Fragment_414 Further_Frag Further Fragmentation Fragment_69 [CF₃]⁺ (m/z 69) Further_Frag->Fragment_69 Fragment_219->Further_Frag

Caption: Conceptual PFTBA Fragmentation Pathway.

References

Solubility of Perfluamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluamine, also known as perfluorotripropylamine, is a perfluorinated tertiary amine with a range of applications stemming from its unique physicochemical properties, including high gas solubility, chemical inertness, and thermal stability. A critical parameter for its use in research and development, particularly in formulations and biological systems, is its solubility in various solvents. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, details experimental protocols for solubility determination, and presents key related workflows and mechanisms through diagrams.

Introduction to this compound

This compound (C9F21N) is a colorless, odorless, and non-flammable liquid. Its structure, in which all hydrogen atoms of tripropylamine are replaced by fluorine atoms, imparts exceptional stability. A key application of this compound is as a component in artificial blood substitutes, where it functions as a hydrophobic carrier fluid capable of dissolving and transporting significant volumes of oxygen and carbon dioxide.[1] Its inert nature also makes it suitable for use as a dielectric fluid, a heat transfer fluid, and in the electronics industry for component testing.

Solubility of this compound

The solubility of this compound is largely dictated by its perfluorinated nature, which results in both hydrophobic and lipophobic characteristics. This leads to limited solubility in many common aqueous and organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative and semi-quantitative data.

Solvent/SystemSolubilityMolar Concentration (mM)Remarks
Dimethyl Sulfoxide (DMSO)90 mg/mL172.72Sonication is recommended.[1]
In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)3.3 mg/mL6.33Sonication is recommended.[1]
WaterSlightly Soluble-[2][3]
MethanolSlightly Soluble-[2][3]
AcetoneVery Small-[4]
EthanolInsoluble-[4]
EtherVery Small-[4]
ChloroformVery Small-[4]
BenzeneVery Small-[4]
Petroleum EtherVery Small-[4]
ChlorofluoroalkanesMiscible-[4]

Table 1: Solubility of this compound in Various Solvents and Formulations.

Factors Influencing Solubility

The low solubility of this compound in many solvents can be attributed to the weak van der Waals forces between perfluorocarbon molecules and hydrocarbon or protic solvent molecules. The high electronegativity of fluorine atoms creates a strong carbon-fluorine bond and reduces the polarizability of the molecule, limiting its interaction with more polar solvents.

Experimental Protocols for Solubility Determination

A standardized and rigorous protocol is essential for determining the solubility of compounds like this compound. The following outlines a general experimental workflow based on the shake-flask method, which is a common technique for assessing the equilibrium solubility of a substance.

General Shake-Flask Solubility Protocol

This protocol is a generalized procedure and may require optimization based on the specific solvent and analytical method used.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/liquid phase should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator. The agitation time should be sufficient to reach equilibrium, which may range from 24 to 72 hours. Preliminary studies are recommended to determine the time to equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow for the separation of the undissolved this compound.

    • Carefully withdraw a sample from the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique. Due to the lack of a chromophore in this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard are often employed.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

Visualizations of Related Processes

Synthesis of Perfluorinated Amines

A common industrial method for the synthesis of perfluorinated compounds, including this compound, is the Simons process, which involves electrochemical fluorination.

G cluster_0 Simons Process for Perfluorinated Amine Synthesis start Start: Hydrocarbon Amine (e.g., Tripropylamine) electrolysis Electrochemical Cell (Nickel Anode, ~5-6 V) start->electrolysis hf_source Anhydrous Hydrogen Fluoride (HF) Solvent/Fluorine Source hf_source->electrolysis separation Phase Separation (Insoluble Perfluorinated Product) electrolysis->separation H₂ gas byproduct purification Purification (Distillation) separation->purification end_product End Product: Perfluorinated Amine (this compound) purification->end_product G cluster_1 Oxygen Transport by Perfluorocarbon Emulsion lungs Lungs (High pO₂) pfc_droplet_o2 This compound Droplet in Bloodstream (Oxygenated) lungs->pfc_droplet_o2 O₂ uptake (dissolution) tissues Tissues (Low pO₂) pfc_droplet_o2->tissues O₂ release (diffusion) pfc_droplet_co2 This compound Droplet in Bloodstream (Deoxygenated, CO₂ uptake) tissues->pfc_droplet_co2 CO₂ uptake (dissolution) pfc_droplet_co2->lungs CO₂ release

References

An In-depth Technical Guide to Early Research on Perfluamine (Perfluorotripropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research studies on Perfluamine, also known as Perfluorotripropylamine. The focus is on the foundational scientific data, including physicochemical properties, synthesis methodologies, and the initial toxicological assessments that have been publicly documented.

Core Compound Information

This compound, chemically known as perfluorotripropylamine, is a perfluorinated compound with the molecular formula C9F21N.[1][2][3] It is characterized by its high thermal stability and chemical inertness, properties that have led to its use in various industrial and technical applications, including as a heat transfer fluid and in the electronics industry.[2]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. This information is critical for understanding its behavior in experimental and industrial settings.

PropertyValueReference
Molecular Formula C9F21N[1]
Molecular Weight 521.07 g/mol [1][2]
Melting Point -52 °C[1]
Boiling Point 125-135 °C[1]
Density 1.82 g/cm³ at 25 °C[1][2]
Vapor Pressure 9.91 mmHg at 25 °C[1]
Refractive Index 1.279 at 25 °C[1][2]
Solubility Slightly soluble in DMSO, Methanol, and Water[1]

Experimental Protocols: Synthesis of this compound

Early and current synthesis of this compound has relied on exhaustive fluorination of tripropylamine. The two primary methods documented are electrochemical fluorination (Simons process) and cobalt fluoride fluorination.

1. Electrochemical Fluorination (Simons Process): This is the preferred industrial route to fluorinated tertiary alkylamines.[2] The general protocol involves:

  • Starting Material: Tripropylamine.

  • Electrolyte: Anhydrous hydrogen fluoride (HF).

  • Process: A solution of tripropylamine in anhydrous HF is electrolyzed. The hydrogen atoms on the alkyl chains are replaced with fluorine atoms.

  • Product: A mixture of perfluorinated products is obtained, from which this compound is separated and purified.

2. Cobalt Fluoride Fluorination: This method involves the use of a high-valency metal fluoride to replace hydrogen with fluorine.

  • Fluorinating Agent: Cobalt(III) fluoride (CoF3).

  • Process: Tripropylamine vapor is passed over a heated bed of CoF3. The CoF3 is reduced to CoF2 during the reaction.

  • Regeneration: The CoF2 is then regenerated by passing fluorine gas over it at a higher temperature.

  • Product: The crude product is then purified to yield this compound. A continuous production method based on this principle has been patented, which involves reacting tripropylamine vapor with a fluorine-nitrogen mixed gas in a reactor containing a cobalt-based catalyst.[4][5]

Below is a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Tripropylamine process Fluorination Reaction (e.g., Electrochemical or CoF3 method) start->process crude Crude this compound Mixture process->crude wash Alkali and Water Wash crude->wash dry Drying (e.g., with Anhydrous Sodium Sulfate) wash->dry distill Fractional Distillation dry->distill product Purified this compound distill->product

A generalized workflow for the synthesis and purification of this compound.

Early Toxicological and Biological Studies

The earliest publicly available, specific research on the biological effects of this compound dates to the 1980s, primarily in the context of its use as a component in blood substitute emulsions, most notably Fluosol-DA.[2] These studies were foundational in understanding its in-vivo behavior.

Experimental Protocols: The precise, detailed protocols of these early studies are not fully available in the public literature. However, the general methodologies can be summarized as follows:

  • Animal Models: Studies were conducted primarily in rats and dogs.[2]

  • Administration: this compound was administered intravenously as part of an emulsion (e.g., Fluosol-DA, a 20% emulsion containing perfluorodecalin and perfluorotripropylamine).[2]

  • Dosage: Doses varied depending on the study, with some experiments using up to 14 g/kg of the emulsion in rats.[6]

  • Endpoints Measured:

    • Pharmacokinetics: Blood concentrations of this compound were measured over time to determine its biological half-life.[2][6]

    • Organ Distribution: The accumulation and retention of this compound in organs of the reticuloendothelial system (RES), such as the liver and spleen, were quantified.[2]

    • Hepatotoxicity: Liver function was assessed by measuring serum transaminase levels.[2]

    • RES Function: The function of the reticuloendothelial system was evaluated using colloidal carbon clearance assays.[2]

Summary of Quantitative Findings:

ParameterFindingAnimal ModelReference
Biological Half-life Exponential half-life in liver and spleen ranged from 110 to 190 days.Rat[2]
Organ Accumulation Significant accumulation in the liver and spleen. Maximum liver content reached after 2 days.Rat[2]
RES Function Colloidal carbon clearance was reduced to less than half of the control value immediately after administration.Rat[2]
Liver Function Serum transaminases increased to about twice the control levels but returned to normal by the second day.Rat[2]

The workflow for these early toxicological assessments can be visualized as follows.

G cluster_protocol Experimental Protocol cluster_endpoints Endpoint Analysis cluster_results Data Interpretation animal Select Animal Model (e.g., Rat) admin Intravenous Administration of this compound Emulsion animal->admin pk Pharmacokinetic Analysis (Blood Sampling) admin->pk organ Organ Distribution (Liver, Spleen Analysis) admin->organ tox Toxicity Assessment (Serum Biomarkers, Clearance Assays) admin->tox halflife Determine Biological Half-life pk->halflife accumulation Quantify Organ Accumulation organ->accumulation effects Evaluate Biological Effects (e.g., on Liver, RES) tox->effects

References

Toxicological Profile of Perfluorotripropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological profile of perfluorotripropylamine (PFTPA). Significant data gaps exist in the scientific literature regarding many standard toxicological endpoints for this substance. The information provided herein should be interpreted with caution and is intended for informational purposes for a scientific audience.

Executive Summary

Perfluorotripropylamine (PFTPA), a perfluorinated tertiary amine, has historically been used in specialized applications, most notably as a component of the artificial blood substitute Fluosol-DA. Despite its use in a clinical context, a comprehensive public toxicological profile for PFTPA is largely unavailable. This guide synthesizes the accessible data on its toxicological properties, highlighting both the known information and the considerable data deficiencies.

Safety data sheets and chemical supplier information frequently classify PFTPA as a skin, eye, and respiratory irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals also indicates potential for acute oral and dermal toxicity. Studies related to its use in Fluosol-DA provide some insight into its long biological half-life in animal models. However, crucial quantitative data from standardized acute toxicity, sub-chronic/chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity studies are not publicly available. This lack of data necessitates a cautious approach in any application involving potential human exposure.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)propan-1-amine[1]
CAS Number 338-83-0[1]
Molecular Formula C9F21N[1]
Molecular Weight 521.07 g/mol [2]
Appearance Colorless, odorless, clear liquid[3]
Boiling Point 125-135 °C[2]
Melting Point -52 °C[2]
Density 1.82 g/cm³[2]
Vapor Pressure 20 mm Hg @ 37 °C[4]
Solubility Insoluble in water and ethanol; slightly soluble in DMSO and methanol.[2][5]

Toxicological Data

Acute Toxicity

Quantitative data for acute toxicity of perfluorotripropylamine is largely absent from publicly available literature. While some safety data sheets state "no data available" for oral, dermal, and inhalation routes, GHS classifications from PubChem suggest potential for harm.[1][4]

EndpointClassificationNotesReference
Acute Oral Toxicity Harmful if swallowed (Category 4)Based on aggregated GHS data; specific LD50 value not available.[1]
Acute Dermal Toxicity Toxic in contact with skin (Category 3)Based on aggregated GHS data; specific LD50 value not available.[1]
Acute Inhalation Toxicity Data not available[4][6]
Skin Corrosion/Irritation Causes skin irritationRepeatedly cited in safety data sheets.[2][6]
Serious Eye Damage/Irritation Causes serious eye irritationRepeatedly cited in safety data sheets.[1][6]
Respiratory Irritation May cause respiratory irritationCited in safety data sheets.[2][6]
Sub-Chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for perfluorotripropylamine were identified in the public domain. Therefore, No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) are not available.

Genotoxicity

There is no publicly available data from standard genotoxicity assays, such as the Ames test or in vitro/in vivo chromosomal aberration assays, for perfluorotripropylamine.[4][6]

Carcinogenicity

No long-term carcinogenicity bioassays for perfluorotripropylamine have been identified in the public literature.[4][6]

Reproductive and Developmental Toxicity

No studies on the effects of perfluorotripropylamine on fertility, reproduction, or embryonic/fetal development were found in the public domain.[4][6]

Immunotoxicity

Specific studies on the immunotoxicity of perfluorotripropylamine are not available. However, as a component of the blood substitute Fluosol-DA, some clinical studies noted pulmonary complications and effects on white blood cell counts in patients, which may suggest a potential for immunomodulatory effects of the complete formulation.[7][8] It is important to note that these effects cannot be directly attributed to PFTPA alone, as Fluosol-DA is a complex emulsion.[9]

Toxicokinetics

The most substantive data regarding the biological fate of PFTPA comes from studies of Fluosol-DA, an emulsion containing 3 parts PFTPA and 7 parts perfluorodecalin.[1]

ParameterSpeciesFindingsExperimental ProtocolReference
Biological Half-Life RatExponential half-lives for combined liver and spleen PFTPA ranged from 110 to 190 days. Linear half-lives ranged from 175 to 300 days.Various dosages of an emulsion of PFTPA were administered to five rats. At intervals up to 86 weeks after infusion, (19F) MRI was used to measure the amount of PFTPA in the liver and spleen.[1]
Distribution RatAfter administration of Fluosol-DA, maximal storage of the perfluorochemicals was reached in the spleen as early as 12 hours, while the liver reached maximal content after 2 days.An emulsion of perfluorodecalin and perfluorotripropylamine (4.4 g PFC/kg body weight) was administered to rats.[1][3]
Human Half-Life (as Fluosol-DA) HumanThe half-life of Fluosol-DA in anemic patients was reported to be 24.3 ± 4.3 hours.Clinical studies in patients receiving Fluosol-DA.[1]

Visualizations

Logical Relationship of Available Toxicological Data

Logical Flow of PFTPA Toxicological Data Assessment PFTPA Perfluorotripropylamine AcuteTox Acute Toxicity PFTPA->AcuteTox RepeatedDose Repeated Dose Toxicity (Sub-chronic/Chronic) PFTPA->RepeatedDose Genotox Genotoxicity PFTPA->Genotox Carcino Carcinogenicity PFTPA->Carcino ReproDev Reproductive & Developmental Toxicity PFTPA->ReproDev ToxicoKinetics Toxicokinetics PFTPA->ToxicoKinetics GHS GHS Classification - Oral: Harmful - Dermal: Toxic - Eye: Irritant AcuteTox->GHS Irritation Irritation - Skin - Eye - Respiratory AcuteTox->Irritation NoDataAcute No Quantitative Data (LD50/LC50) AcuteTox->NoDataAcute NoDataRepeated No Data Available (NOAEL/LOAEL) RepeatedDose->NoDataRepeated NoDataGenotox No Data Available (Ames, etc.) Genotox->NoDataGenotox NoDataCarcino No Data Available Carcino->NoDataCarcino NoDataReproDev No Data Available ReproDev->NoDataReproDev FluosolDA Data from Fluosol-DA (Mixture) ToxicoKinetics->FluosolDA HalfLife Long Biological Half-Life (Rats) FluosolDA->HalfLife

Caption: Overview of available toxicological data for PFTPA.

Experimental Workflow for Biological Half-Life Determination in Rats

Workflow for PFTPA Half-Life Study in Rats Start Start: Select Animal Model (5 Rats) Dosing Administer PFTPA Emulsion (Various Dosages) Start->Dosing TimePoints Monitor up to 86 Weeks Dosing->TimePoints Measurement Measure PFTPA in Liver & Spleen (19F MRI) TimePoints->Measurement Analysis Data Analysis - Linear Elimination Model - Exponential Elimination Model Measurement->Analysis Results Calculate Organ Retention Half-Lives Analysis->Results

Caption: Experimental design for PFTPA half-life determination.

Data Gaps and Future Research

The toxicological database for perfluorotripropylamine is remarkably sparse. The primary areas where data is critically lacking include:

  • Acute Toxicity: Determination of LD50 and LC50 values for oral, dermal, and inhalation routes is necessary to accurately classify its acute toxicity.

  • Repeated-Dose Toxicity: Sub-chronic (90-day) and chronic studies in rodent models are required to identify target organs and establish NOAELs for risk assessment.

  • Genotoxicity: A standard battery of in vitro and in vivo genotoxicity tests is needed to evaluate its mutagenic and clastogenic potential.

  • Carcinogenicity: Two-year bioassays in rodent models are necessary to assess the carcinogenic potential of PFTPA.

  • Reproductive and Developmental Toxicity: Studies are required to understand the potential effects of PFTPA on fertility, reproductive organs, and embryonic/fetal development.

  • Mechanistic Studies: Research into the potential mechanisms of toxicity, if any, would be highly valuable.

Given the persistence of other perfluorinated compounds in the environment and their associated health concerns, the lack of data for PFTPA represents a significant knowledge gap. A comprehensive toxicological evaluation according to current international guidelines is warranted for a complete and accurate risk assessment.

References

Perfluamine: An In-depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the environmental fate and transport of Perfluamine (also known as Perfluorotripropylamine). Specific experimental data for this compound is limited; therefore, much of the information is based on data from structurally similar per- and polyfluoroalkyl substances (PFAS) and standardized testing protocols.

Executive Summary

This compound (Perfluorotripropylamine, CAS No. 338-83-0) is a perfluorinated amine notable for its chemical inertness and high thermal stability.[1] These properties, advantageous in its industrial applications as a heat transfer fluid, solvent, and in the electronics industry, also contribute to significant environmental concerns.[1] Like many per- and polyfluoroalkyl substances (PFAS), this compound is characterized by extreme persistence in the environment.[1] Its strong carbon-fluorine bonds make it highly resistant to natural degradation processes.[1] Consequently, it has the potential for long-range environmental transport and bioaccumulation. This guide synthesizes the available data on the environmental fate and transport of this compound, outlines standard experimental protocols for its assessment, and visualizes key environmental processes and analytical workflows.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound is dictated by its physicochemical properties. While specific experimental data for this compound is not always available, its properties can be inferred from its structure and from data on similar PFAS compounds.

Table 1: Physicochemical and Environmental Fate Properties of this compound

PropertyValueSource/Comment
CAS Number 338-83-0
Molecular Formula C₉F₂₁N
Molecular Weight 521.07 g/mol
Boiling Point 125-135 °C[2]
Vapor Pressure 5.16 hPa at 20°C[2]
Water Solubility Practically insolubleInferred from structure and properties of similar compounds.
Log Kₒw (Octanol-Water Partition Coefficient) 5.3 - 6.1[2] This high value indicates a strong tendency to partition into fatty tissues, suggesting a potential for bioaccumulation.
Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) Data not availableExpected to be high based on the high Log Kₒw, indicating a tendency to sorb to organic matter in soil and sediment.
Henry's Law Constant Data not available
Atmospheric Lifetime Potentially very longPerfluorinated compounds are known to have long atmospheric lifetimes, often on the order of hundreds to thousands of years.[3][4]
Biological Half-Life (Rats) 110 - 300 days (linear and exponential models)[5] This indicates significant persistence within biological systems.

Environmental Fate: Persistence and Degradation

This compound is expected to be extremely persistent in the environment due to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry.

Abiotic Degradation
  • Hydrolysis: this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9). The C-F bonds are resistant to cleavage by water. Studies on other perfluorinated compounds have shown hydrolysis to be a negligible degradation pathway.[6]

  • Photolysis: Direct photolysis of this compound in the atmosphere or in surface waters is expected to be a very slow process.[7][8] While some PFAS can be degraded under specific laboratory conditions using high-energy UV light, these conditions are not representative of the natural environment.[9]

Biotic Degradation

Currently, there is no evidence to suggest that this compound is readily biodegradable. Perfluorinated compounds are generally recalcitrant to microbial degradation.[10][11][12] The fluorine atoms shield the carbon backbone from enzymatic attack. While some research has shown limited biodegradation of certain polyfluorinated substances (which contain some C-H bonds), perfluorinated compounds like this compound are considered non-biodegradable under normal environmental conditions.[13][14]

Environmental Transport

The mobility of this compound in the environment is governed by its partitioning behavior between air, water, soil, and biota.

Atmospheric Transport

Due to its potential for a long atmospheric lifetime, this compound could be subject to long-range atmospheric transport, leading to its presence in remote ecosystems far from its sources.

Transport in Water and Soil

In aquatic and terrestrial systems, the transport of this compound is largely influenced by its high hydrophobicity (high Log Kₒw) and expected high sorption to organic matter (high Kₒc). This suggests that this compound will likely partition to sediments and soils, reducing its mobility in the aqueous phase. However, it can still be transported dissolved in water or bound to particulate matter.

Bioaccumulation and Trophic Transfer

The high Log Kₒw value of this compound indicates a significant potential for bioaccumulation in organisms.[2] It is likely to accumulate in fatty tissues. The long biological half-life observed in rats further supports its potential to persist and accumulate in biological systems.[5] While a specific Bioconcentration Factor (BCF) for this compound in fish or other aquatic organisms is not available, it is expected to be high based on its chemical properties.

Experimental Protocols

The following sections describe standardized experimental protocols that are used to determine the key environmental fate and transport parameters for chemicals like this compound. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and methods from the U.S. Environmental Protection Agency (EPA).

Octanol-Water Partition Coefficient (Kₒw)
  • Method: OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method.[15]

  • Principle: This method determines the Kₒw by measuring the retention time of the substance on a high-performance liquid chromatography (HPLC) column with a non-polar stationary phase. The retention time is correlated with the known Kₒw values of reference compounds. This method is particularly suitable for substances with high Log Kₒw values and low water solubility.

  • Procedure:

    • An analytical column is packed with a solid phase coated with a non-polar organic material (e.g., C18).

    • A polar mobile phase (e.g., methanol-water mixture) is used to elute the test substance.

    • The retention time of the test substance is measured.

    • A calibration curve is generated using reference compounds with known Log Kₒw values.

    • The Log Kₒw of the test substance is determined from its retention time using the calibration curve.

Soil Organic Carbon-Water Partitioning Coefficient (Kₒc)
  • Method: OECD Test Guideline 121: Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC).

  • Principle: Similar to the Kₒw determination, this method uses HPLC to estimate the Kₒc. The retention time of the substance on a column packed with a stationary phase containing immobilized organic carbon is measured and correlated with the known Kₒc values of reference compounds.[16][17]

  • Procedure:

    • An HPLC column is packed with a stationary phase containing immobilized organic matter (e.g., cyanopropyl-silica).

    • The test substance is injected onto the column and eluted with a suitable mobile phase.

    • The retention time is determined.

    • A calibration graph of log k (capacity factor) versus log Kₒc is plotted for a series of reference substances with known Kₒc values.

    • The log Kₒc of the test substance is calculated from its retention time.

Bioconcentration Factor (BCF)
  • Method: OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.

  • Principle: This guideline describes procedures for characterizing the bioconcentration and bioaccumulation of chemicals in fish. For a substance with a high Log Kₒw like this compound, a dietary exposure test is often more appropriate than an aqueous exposure test due to its low water solubility.

  • Procedure (Dietary Exposure):

    • Uptake Phase: Fish are fed a diet containing a known concentration of the test substance for a specific period (e.g., 28 days).

    • Depuration Phase: The fish are then transferred to a clean environment and fed an uncontaminated diet. The concentration of the test substance in the fish is measured at various time points.

    • Analysis: The concentration of the test substance in fish tissue and the diet is measured over time using a suitable analytical method (e.g., LC-MS/MS).

    • Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. For dietary exposure, a biomagnification factor (BMF) is calculated.

Analytical Methods for Environmental Samples
  • Method: EPA Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[18][19][20]

  • Principle: This method is used for the determination of various PFAS, including compounds structurally similar to this compound, in a range of environmental matrices. It involves sample extraction, cleanup, and analysis by liquid chromatography/tandem mass spectrometry (LC-MS/MS).[21][22]

  • Procedure Overview:

    • Sample Preparation: The sample (water, soil, sediment, or tissue) is spiked with isotopically labeled internal standards.

    • Extraction:

      • Water: Solid Phase Extraction (SPE) is used to concentrate the analytes and remove interfering substances.

      • Solids (Soil, Sediment, Tissue): Solvent extraction is used to transfer the analytes from the solid matrix into a liquid extract.

    • Cleanup: The extract is further purified using techniques like carbon cleanup to remove matrix interferences.

    • Analysis: The purified extract is injected into an LC-MS/MS system. The analytes are separated by the LC and detected and quantified by the MS/MS.

    • Quantification: Concentrations are determined using the isotope dilution method, which corrects for matrix effects and variations in extraction efficiency.

Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate and transport of this compound.

Environmental_Fate_of_this compound cluster_sources Sources of this compound cluster_transport Environmental Transport cluster_fate Environmental Fate Industrial_Use Industrial Applications (e.g., Electronics, Solvents) Atmosphere Atmosphere (Long-Range Transport) Industrial_Use->Atmosphere Release Water Water (Dissolved/Particulate) Industrial_Use->Water Release Soil_Sediment Soil & Sediment (Sorption) Industrial_Use->Soil_Sediment Release Disposal Product Disposal & Waste Disposal->Water Leaching Disposal->Soil_Sediment Leaching Atmosphere->Water Deposition Atmosphere->Soil_Sediment Deposition Water->Soil_Sediment Sedimentation Bioaccumulation Bioaccumulation (in Organisms) Water->Bioaccumulation Uptake Soil_Sediment->Water Resuspension Soil_Sediment->Bioaccumulation Uptake Persistence High Persistence (Resistant to Degradation) Bioaccumulation->Persistence

Caption: Conceptual model of this compound's environmental fate and transport.

Analytical_Workflow_for_this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample_Collection 1. Collect Environmental Sample (Water, Soil, Biota) Spiking 2. Spike with Labeled Internal Standards Sample_Collection->Spiking Extraction 3. Extraction (SPE for Water, Solvent for Solids) Spiking->Extraction Cleanup 4. Extract Cleanup (e.g., Carbon) Extraction->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation MS_Detection 6. MS/MS Detection & Quantification LC_Separation->MS_Detection Quantification 7. Isotope Dilution Quantification MS_Detection->Quantification Reporting 8. Report Results Quantification->Reporting

Caption: General workflow for analyzing this compound in environmental samples.

Conclusion and Future Research

This compound's properties strongly suggest it is a persistent, bioaccumulative, and environmentally immobile compound. Its resistance to degradation means it will likely persist in the environment for extended periods, posing a long-term risk.

There is a critical need for further research to generate specific experimental data for this compound to accurately assess its environmental risk. Key research areas should include:

  • Determination of its Kₒc in various soil types.

  • Conducting bioconcentration studies in relevant aquatic organisms.

  • Investigating its potential for trophic transfer in food webs.

  • Developing more sensitive and specific analytical methods for its detection in complex matrices.

Understanding the environmental behavior of this compound is essential for developing effective risk management strategies and for making informed decisions regarding its use and disposal.

References

Methodological & Application

Perfluamine in Biomedical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on research conducted with perfluorocarbon (PFC) compounds, a class of molecules to which Perfluamine (perfluorotripropylamine) belongs. While this compound has been a component of historical biomedical formulations, such as the blood substitute Fluosol-DA, detailed contemporary research on its specific use in the applications described below is limited. The information provided is therefore representative of the potential applications of this compound based on the broader class of PFCs and should be adapted and validated for specific research needs.

Introduction to this compound and Perfluorocarbons in Biomedicine

This compound, chemically known as perfluorotripropylamine, is a perfluorinated tertiary amine. Like other perfluorocarbons, it is a chemically and biologically inert compound with a high capacity for dissolving gases, most notably oxygen. This property, along with their ability to form stable nanoemulsions, has made PFCs attractive candidates for a variety of biomedical applications. These applications primarily leverage their utility as delivery vehicles for therapeutic and imaging agents. However, it is important to note that some PFCs, including this compound, are characterized by long biological half-lives and potential for bioaccumulation, which necessitates careful consideration in their application.

Application 1: this compound-Based Nanoemulsions for Drug Delivery

This compound can be formulated into nanoemulsions to serve as a versatile platform for the delivery of a wide range of therapeutic agents, from small molecules to biologics.[1] These nanoemulsions are colloidal suspensions of this compound droplets stabilized by a surfactant in an aqueous phase.[1]

Quantitative Data: Physicochemical Properties of PFC Nanoemulsions

The following table summarizes typical physicochemical properties of perfluorocarbon nanoemulsions developed for drug delivery, which can be used as a benchmark for developing this compound-based formulations.

ParameterTypical ValueAnalytical MethodReference
Droplet Diameter100 - 250 nmDynamic Light Scattering (DLS)[2][3]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[3]
Zeta Potential-30 to -50 mVLaser Doppler Velocimetry[2]
Drug Loading CapacityVaries with drug and formulationHigh-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency> 80%High-Performance Liquid Chromatography (HPLC)[4]
StabilityStable for several months at 4°CDynamic Light Scattering (DLS)[3]
Experimental Protocol: Formulation of a this compound-Based Nanoemulsion for Drug Delivery

This protocol describes a general method for preparing a drug-loaded this compound nanoemulsion using high-pressure homogenization.

Materials:

  • This compound (perfluorotripropylamine)

  • Surfactant (e.g., a phospholipid-based surfactant or a non-ionic surfactant like Pluronic F-68)

  • Co-surfactant (optional, e.g., a short-chain alcohol)

  • Hydrophobic drug of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Dissolve the hydrophobic drug in this compound. If the drug has limited solubility, a small amount of a carrier oil (e.g., medium-chain triglycerides) can be added.

  • Preparation of the Aqueous Phase: Disperse the surfactant (and co-surfactant, if used) in PBS.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring vigorously with a high-speed overhead stirrer for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 5-10 cycles). The homogenization process should be carried out in a temperature-controlled environment (e.g., on ice) to prevent overheating.

  • Characterization:

    • Measure the droplet size and polydispersity index using Dynamic Light Scattering (DLS).

    • Determine the zeta potential using Laser Doppler Velocimetry.

    • Quantify the drug loading and encapsulation efficiency using a validated analytical method such as HPLC.

  • Sterilization: For in vivo applications, sterilize the nanoemulsion by filtration through a 0.22 µm syringe filter.

Workflow for Nanoemulsion Formulation and Characterization

G cluster_prep Phase Preparation cluster_emul Emulsification cluster_char Characterization & Finalization A Dissolve Drug in this compound (Oil Phase) C Pre-emulsification (High-Speed Stirring) A->C B Disperse Surfactant in PBS (Aqueous Phase) B->C D High-Pressure Homogenization C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Drug Loading (HPLC) D->G H Sterile Filtration D->H

Caption: Workflow for Drug-Loaded this compound Nanoemulsion Formulation.

Application 2: In Vivo Imaging with this compound Nanoemulsions

The fluorine atoms in this compound produce a strong and specific signal in ¹⁹F Magnetic Resonance Imaging (MRI), making it an excellent contrast agent for in vivo imaging.[5][6] As there is virtually no endogenous fluorine in biological tissues, ¹⁹F MRI allows for background-free imaging and quantification of the biodistribution of the nanoemulsion.

Quantitative Data: ¹⁹F MRI Parameters for PFC Nanoemulsions
ParameterTypical Value/SettingInstrumentReference
Magnetic Field Strength4.7 T - 11.7 TMRI Scanner[7]
¹⁹F Resonance FrequencyVaries with field strengthMRI Scanner[7]
Repetition Time (TR)100 - 500 msMRI Scanner[6]
Echo Time (TE)2 - 5 msMRI Scanner[6]
Flip Angle90°MRI Scanner[6]
Signal-to-Noise Ratio (SNR)Dependent on concentration and acquisition timeMRI Scanner[5]
Experimental Protocol: In Vivo ¹⁹F MRI for Inflammation Imaging

This protocol describes the use of this compound nanoemulsions to image macrophage accumulation in a murine model of localized inflammation.

Materials:

  • This compound nanoemulsion (prepared as described above)

  • Animal model of inflammation (e.g., carrageenan-induced paw edema in mice)

  • Anesthesia (e.g., isoflurane)

  • MRI scanner equipped with a dual ¹H/¹⁹F coil

Procedure:

  • Induction of Inflammation: Induce localized inflammation in the animal model according to an approved institutional protocol. For example, inject a small volume of carrageenan solution into the paw of a mouse.

  • Nanoemulsion Administration: Administer the this compound nanoemulsion intravenously (e.g., via tail vein injection) at a suitable dose.

  • Imaging Time Point: Allow sufficient time for the nanoemulsion to circulate and accumulate at the site of inflammation through uptake by phagocytic cells like macrophages (typically 24-48 hours).[6]

  • Animal Preparation for Imaging: Anesthetize the animal and position it within the MRI scanner. Monitor vital signs throughout the imaging session.

  • ¹H Anatomical Imaging: Acquire anatomical ¹H MR images to provide spatial context for the ¹⁹F signal.

  • ¹⁹F Imaging: Acquire ¹⁹F MR images using appropriate pulse sequences and parameters (see table above).

  • Image Analysis: Overlay the ¹⁹F "hotspot" images onto the ¹H anatomical images to visualize the location and extent of nanoemulsion accumulation at the inflammatory site. The ¹⁹F signal can be quantified to estimate the concentration of this compound in the region of interest.

Experimental Workflow for In Vivo ¹⁹F MRI

G A Induce Inflammation in Animal Model B Administer this compound Nanoemulsion (IV) A->B C Allow for Circulation and Accumulation (24-48h) B->C D Anesthetize and Position Animal in MRI C->D E Acquire Anatomical ¹H MR Images D->E F Acquire ¹⁹F MR Images D->F G Overlay ¹⁹F on ¹H Images for Analysis E->G F->G

Caption: Workflow for In Vivo ¹⁹F MRI of Inflammation.

Application 3: this compound in Cancer Therapy

The high oxygen-carrying capacity of this compound can be exploited to alleviate tumor hypoxia, a major factor contributing to resistance to radiotherapy and some chemotherapies.[8] By delivering oxygen to the tumor microenvironment, this compound-based nanoemulsions can sensitize cancer cells to these treatments.

Quantitative Data: Oxygen Delivery and Therapeutic Enhancement by PFCs
ParameterObservationTherapeutic ImplicationReference
Oxygen Solubility in PFCsHighEnhanced oxygen delivery to hypoxic tissues[9]
Tumor pO₂ IncreaseSignificant increase after PFC administration and oxygen breathingSensitization to radiotherapy and photodynamic therapy[8]
Tumor Growth DelayIncreased with PFCs plus radiotherapy vs. radiotherapy aloneImproved therapeutic efficacy[10]
Singlet Oxygen LifetimeIncreased in PFCsEnhanced efficacy of photodynamic therapy[9]
Experimental Protocol: Enhancing Radiotherapy with this compound Nanoemulsions

This protocol outlines a general approach to investigate the radiosensitizing effect of a this compound nanoemulsion in a preclinical tumor model.

Materials:

  • This compound nanoemulsion

  • Tumor-bearing animal model (e.g., subcutaneous xenograft in mice)

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Tumor Implantation and Growth: Establish tumors in the animal model until they reach a suitable size for treatment.

  • Animal Grouping: Divide the animals into experimental groups (e.g., control, radiation only, this compound nanoemulsion only, this compound nanoemulsion + radiation).

  • Nanoemulsion Administration: Administer the this compound nanoemulsion intravenously to the relevant treatment groups.

  • Oxygenation: Prior to irradiation, have the animals breathe carbogen gas for a specified period (e.g., 30-60 minutes) to saturate the this compound nanoemulsion with oxygen.

  • Radiotherapy: Irradiate the tumors with a clinically relevant dose of radiation.

  • Monitoring Tumor Growth: Measure tumor volume at regular intervals for a defined period post-treatment.

  • Data Analysis: Compare the tumor growth curves between the different treatment groups to determine if the this compound nanoemulsion enhanced the efficacy of radiotherapy.

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

While this compound itself is biologically inert, the drugs it delivers can target key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for novel therapeutics.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Drug Drug delivered by This compound Nanoemulsion Drug->PI3K Drug->Akt Drug->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Targeted by Drug Delivery.

Application 4: this compound in Anti-Inflammatory Therapy

Certain perfluorocarbons have demonstrated anti-inflammatory properties, suggesting a potential therapeutic application for this compound in inflammatory conditions.[11] The proposed mechanisms include the modulation of inflammatory cell function and the reduction of pro-inflammatory mediators.

Quantitative Data: Anti-Inflammatory Effects of PFCs
ParameterEffect of PFC TreatmentModel SystemReference
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Decreased levelsAnimal models of lung injury[12]
Neutrophil AccumulationReducedAnimal models of inflammation[11]
Neutrophil ActivationInhibitedIn vitro and in vivo studies[11]
Experimental Protocol: Assessing the Anti-Inflammatory Effects of this compound Nanoemulsions

This protocol provides a framework for evaluating the anti-inflammatory potential of a this compound nanoemulsion in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

  • This compound nanoemulsion

  • Lipopolysaccharide (LPS)

  • Animal model (e.g., mice)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Grouping: Divide animals into groups (e.g., control, LPS only, this compound nanoemulsion + LPS).

  • Treatment: Administer the this compound nanoemulsion (e.g., intravenously or intraperitoneally) to the treatment group prior to or concurrently with the LPS challenge.

  • Induction of Inflammation: Administer LPS to induce a systemic inflammatory response.

  • Sample Collection: At a specified time point after LPS administration, collect blood samples and/or relevant tissues (e.g., lung, liver).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the collected samples using ELISA.

  • Data Analysis: Compare the cytokine levels between the different groups to determine if the this compound nanoemulsion attenuated the LPS-induced inflammatory response.

Logical Relationship in Anti-Inflammatory Action

G A Inflammatory Stimulus (e.g., LPS) B Activation of Immune Cells (e.g., Macrophages) A->B C Production of Pro-inflammatory Cytokines B->C D Inflammatory Response C->D E This compound Nanoemulsion E->B Modulates E->C Reduces

Caption: Proposed Anti-Inflammatory Action of this compound Nanoemulsions.

References

Application Notes and Protocols: Perfluamine as a Contrast Agent in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluamine, also known as perfluorotripropylamine (FTPA), is a perfluorocarbon (PFC) compound with the chemical formula C9F21N. PFCs are a class of synthetic, biologically inert compounds that have garnered significant interest as contrast agents in various medical imaging modalities due to their unique physical and chemical properties. Their primary application lies in ¹⁹F Magnetic Resonance Imaging (MRI) and Ultrasound Imaging.

The key advantage of using PFCs for ¹⁹F MRI is the near-complete absence of a background signal in biological tissues, which allows for highly specific and quantitative imaging. For ultrasound, the gaseous form of PFCs within microbubbles provides excellent echogenicity, leading to strong contrast enhancement.

These application notes provide an overview of the use of this compound as a contrast agent and detailed protocols for its formulation and application in preclinical imaging studies.

Data Presentation

Due to the limited availability of specific quantitative imaging data for this compound, the following tables provide representative data for commonly used perfluorocarbons in imaging. These values can serve as a benchmark for the expected performance of this compound-based contrast agents, though empirical determination is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₉F₂₁N--INVALID-LINK--
Molecular Weight521.07 g/mol --INVALID-LINK--
Boiling Point125-135 °C--INVALID-LINK--
Density1.82 g/cm³--INVALID-LINK--
Biological Half-Life~65 days (in organs)[1]

Table 2: Representative ¹⁹F MRI Properties of Perfluorocarbon Emulsions

ParameterPerfluoro-15-crown-5-ether (PFCE)Perfluorooctyl Bromide (PFOB)This compound (FTPA)
Number of ¹⁹F Nuclei201721
¹⁹F NMR SpectrumSingle sharp resonanceMultiple resonancesMultiple resonances
T1 Relaxation Time (ms)TBDTBDTBD
T2 Relaxation Time (ms)TBDTBDTBD
Signal-to-Noise Ratio (SNR)High (due to single peak)Moderate (signal split)TBD (expected to be moderate)

Note: TBD (To Be Determined). Relaxation times and SNR are highly dependent on the formulation, magnetic field strength, and imaging sequence.

Table 3: Representative Acoustic Properties of Perfluorocarbon Microbubbles

ParameterPerfluorobutanePerfluoropentaneThis compound (as gas core)
Boiling Point (°C)-229125-135
Acoustic Impedance (MRayl)Low (as gas)Low (as gas)TBD
EchogenicityHighHighTBD
StabilityHighModerateTBD (as a gas)

Note: The high boiling point of this compound makes it less suitable as a gas core for traditional microbubbles compared to low-boiling-point PFCs.

Experimental Protocols

Protocol 1: Formulation of a this compound Nanoemulsion for ¹⁹F MRI

This protocol describes the preparation of a basic this compound-in-water nanoemulsion stabilized by a surfactant.

Materials:

  • This compound (Perfluorotripropylamine)

  • Surfactant (e.g., Pluronic F-68, lecithin)

  • High-purity water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • High-pressure homogenizer or probe sonicator

Procedure:

  • Preparation of Surfactant Solution: Dissolve the chosen surfactant in high-purity water to the desired concentration (e.g., 2% w/v).

  • Premixing: Add this compound to the surfactant solution to the desired volume percentage (e.g., 10-20% v/v).

  • Emulsification:

    • High-Pressure Homogenization (Recommended): Pass the premix through a high-pressure homogenizer for a sufficient number of cycles (e.g., 5-10 cycles) at a high pressure (e.g., 15,000-20,000 psi).

    • Probe Sonication (Alternative): Sonicate the premix on ice using a probe sonicator. Use pulses to avoid overheating (e.g., 30 seconds on, 30 seconds off for a total of 10-15 minutes of sonication time).

  • Purification (Optional): Dialyze the nanoemulsion against PBS overnight to remove excess surfactant.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the stability of the emulsion over time at different storage conditions (e.g., 4°C and room temperature).

    • Determine the ¹⁹F concentration using ¹⁹F NMR with a known standard.

G cluster_formulation Protocol 1: this compound Nanoemulsion Formulation prep_surfactant Prepare Surfactant Solution premix Premix this compound and Surfactant Solution prep_surfactant->premix emulsify Emulsify (Homogenizer/Sonicator) premix->emulsify purify Purify (Dialysis) emulsify->purify characterize Characterize (DLS, NMR) purify->characterize

This compound Nanoemulsion Formulation Workflow
Protocol 2: In Vitro ¹⁹F MRI Phantom Imaging

This protocol details the imaging of a this compound nanoemulsion phantom to assess its ¹⁹F MRI properties.

Materials:

  • This compound nanoemulsion (from Protocol 1)

  • Agarose

  • MRI-compatible phantom tubes or multi-well plate

  • MRI scanner with ¹⁹F imaging capabilities (dual ¹H/¹⁹F coil recommended)

Procedure:

  • Phantom Preparation:

    • Prepare a series of dilutions of the this compound nanoemulsion in PBS.

    • Prepare a 1-2% agarose gel in water and cool to ~50-60°C.

    • Mix the nanoemulsion dilutions with the warm agarose solution and pipette into phantom tubes or wells.

    • Include a reference tube with a known concentration of a fluorinated standard.

    • Allow the gel to solidify.

  • MRI Acquisition:

    • Place the phantom in the MRI scanner.

    • Perform an initial ¹H anatomical scan to locate the phantom.

    • Switch to the ¹⁹F channel.

    • Acquire ¹⁹F images using a suitable pulse sequence (e.g., Gradient Echo or RARE/FSE).

    • Acquire data for T1 and T2 relaxation time measurements (e.g., using inversion recovery for T1 and a multi-echo spin-echo sequence for T2).

  • Data Analysis:

    • Measure the signal-to-noise ratio (SNR) in the regions of interest (ROIs) corresponding to each dilution.

    • Calculate the T1 and T2 relaxation times.

    • Correlate the ¹⁹F signal intensity with the this compound concentration to assess linearity.

G cluster_phantom_imaging Protocol 2: In Vitro ¹⁹F MRI Phantom Imaging prep_phantom Prepare Agarose Phantom with Nanoemulsion Dilutions mri_setup Position Phantom in MRI Scanner prep_phantom->mri_setup h1_scan Acquire ¹H Anatomical Scan mri_setup->h1_scan f19_scan Acquire ¹⁹F Images and Relaxation Maps h1_scan->f19_scan data_analysis Analyze SNR, T1, T2, and Linearity f19_scan->data_analysis

In Vitro ¹⁹F MRI Phantom Imaging Workflow
Protocol 3: In Vivo ¹⁹F MRI of this compound Nanoemulsion Biodistribution

This protocol describes a typical in vivo experiment to determine the biodistribution of a this compound nanoemulsion in a rodent model.

Materials:

  • This compound nanoemulsion (sterile)

  • Animal model (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane)

  • Physiological monitoring equipment

  • MRI scanner with ¹⁹F imaging capabilities

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain anesthesia throughout the imaging session.

    • Place a catheter in the tail vein for contrast agent administration.

    • Position the animal in the MRI scanner and ensure physiological monitoring (respiration, temperature).

  • Pre-contrast Imaging:

    • Acquire baseline ¹H anatomical images of the region of interest (e.g., abdomen to visualize liver and spleen).

    • Acquire a baseline ¹⁹F scan to confirm the absence of a background signal.

  • Contrast Administration:

    • Inject the sterile this compound nanoemulsion intravenously at the desired dose (e.g., 2-4 mL/kg).

  • Post-contrast Imaging:

    • Acquire ¹H anatomical and ¹⁹F images at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to track the biodistribution.

  • Data Analysis:

    • Co-register the ¹⁹F and ¹H images to localize the ¹⁹F signal within specific organs.

    • Quantify the ¹⁹F signal in various organs (e.g., liver, spleen, lungs, kidneys) at each time point to determine the pharmacokinetics and biodistribution.

G cluster_in_vivo_mri Protocol 3: In Vivo ¹⁹F MRI Biodistribution animal_prep Anesthetize and Position Animal pre_contrast Acquire Pre-contrast ¹H and ¹⁹F Scans animal_prep->pre_contrast injection Inject this compound Nanoemulsion pre_contrast->injection post_contrast Acquire Post-contrast Scans at Multiple Time Points injection->post_contrast analysis Co-register Images and Quantify Signal in Organs post_contrast->analysis G cluster_us_imaging Protocol 4: In Vitro Ultrasound Imaging of Microbubbles formulate_mb Formulate this compound-based Microbubbles prep_phantom Prepare and Flow Microbubbles Through Phantom formulate_mb->prep_phantom acquire_images Acquire B-mode and Contrast-specific Ultrasound Images prep_phantom->acquire_images analyze_data Analyze Echogenicity and Signal Persistence acquire_images->analyze_data

References

Synthesis of Perfluamine: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Perfluamine, also known as perfluorotripropylamine (C₉F₂₁N), is a fully fluorinated tertiary amine with remarkable chemical and thermal stability. Its unique properties, including high density, low surface tension, and excellent dielectric strength, make it a valuable compound in various advanced applications. In the pharmaceutical and drug development sectors, its inertness and oxygen-carrying capacity have led to its investigation as a component in artificial blood substitutes and for drug delivery systems. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via direct vapor-phase fluorination of tri-n-propylamine, a method adaptable from industrial processes for research purposes. The protocol emphasizes safety, particularly in the handling of elemental fluorine, and outlines methods for purification and characterization of the final product.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and properties of this compound, compiled from various sources.

ParameterValueReference
Reactants & Stoichiometry
Tripropylamine (TPA)1 part (by mole)CN103145561B
Elemental Fluorine (F₂)10 - 20 parts (by mole)CN103145561B
Reaction Conditions
Reaction Temperature100 - 350 °C (Optimal: ~200 °C)CN103145561B
Residence Time3 - 60 secondsCN103145561B
Product Properties
Molecular FormulaC₉F₂₁NPubChem CID 67645
Molecular Weight521.07 g/mol PubChem CID 67645
Boiling Point125 - 135 °CFluorochem
Density1.82 g/cm³Fluorochem
Yield & Purity
Expected Yield~75%CN103145561B
Purity (after purification)>98%CN103145561B

Experimental Protocols

I. Safety Precautions for Handling Elemental Fluorine

WARNING: Elemental fluorine (F₂) is a highly toxic, corrosive, and reactive gas. This synthesis should only be performed by trained personnel in a specialized laboratory equipped for handling hazardous gases.

  • Fume Hood: All operations must be conducted in a well-ventilated fume hood specifically designed for corrosive gases, preferably with materials of construction like stainless steel or Monel®.

  • Materials Compatibility: The reaction apparatus must be constructed from fluorine-resistant materials such as Monel®, nickel, or passivated stainless steel. Avoid contact with organic materials, including grease, which can react explosively.

  • Gas Handling: Use a dedicated gas handling system with pressure regulators, mass flow controllers, and emergency shut-offs. The system must be thoroughly cleaned, dried, and passivated with a dilute fluorine/nitrogen mixture before introducing pure fluorine.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, neoprene gloves, and tightly sealed safety goggles. A face shield is also recommended.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Keep a neutralizing agent, such as soda lime, available for small leaks. In case of exposure, seek immediate medical attention.

II. Apparatus Setup

The synthesis is carried out in a continuous flow reactor system. A schematic of the setup is provided below.

SynthesisWorkflow Apparatus for Vapor-Phase Direct Fluorination cluster_0 Reagent Delivery cluster_1 Substrate Delivery cluster_2 Reaction Zone cluster_3 Product Collection & Quenching F2_Cylinder F₂ Cylinder MFC1 Mass Flow Controller (F₂) F2_Cylinder->MFC1 N2_Cylinder1 N₂ Cylinder (Diluent) MFC2 Mass Flow Controller (N₂) N2_Cylinder1->MFC2 Gas_Mixer Gas Mixer MFC1->Gas_Mixer MFC2->Gas_Mixer Reactor Packed-Bed Reactor (Monel® Tube, Heated) Gas_Mixer->Reactor Diluted F₂ Gas TPA_Reservoir Tripropylamine Reservoir Syringe_Pump Syringe Pump TPA_Reservoir->Syringe_Pump Vaporizer Vaporizer (Heated Zone) Syringe_Pump->Vaporizer N2_Cylinder2 N₂ Cylinder (Carrier) N2_Cylinder2->Vaporizer Vaporizer->Reactor TPA Vapor + Carrier Gas Condenser Condenser (-78 °C, Dry Ice/Acetone) Reactor->Condenser Product & HF Vapors Collection_Flask Collection Flask Condenser->Collection_Flask Scrubber Scrubber (Soda Lime/KOH Solution) Collection_Flask->Scrubber Uncondensed Gases Exhaust Exhaust Scrubber->Exhaust

Caption: Laboratory setup for the continuous vapor-phase direct fluorination of tripropylamine.

III. Synthesis Procedure
  • System Preparation:

    • Assemble the reactor system as shown in the diagram. The reactor is a Monel® or stainless steel tube (e.g., 1-inch diameter, 24 inches long) packed with a heat-conductive, inert material like copper or nickel turnings to aid in heat dissipation.

    • Leak-test the entire system with nitrogen gas.

    • Thoroughly dry the system by heating under a flow of dry nitrogen.

    • Passivate the reactor and all parts that will be in contact with fluorine by slowly introducing a 5-10% fluorine in nitrogen mixture while heating the reactor to the reaction temperature. Continue until fluorine is detected at the outlet.

  • Reaction Execution:

    • Heat the reactor to the target temperature of 200 °C.

    • Heat the vaporizer to a temperature sufficient to fully vaporize the tripropylamine (TPA) stream (e.g., 150 °C).

    • Initiate a flow of dry nitrogen as a carrier gas through the vaporizer and a separate flow of nitrogen as a diluent for the fluorine.

    • Using a syringe pump, begin feeding liquid TPA into the vaporizer at a controlled rate.

    • Simultaneously, introduce a diluted stream of fluorine gas (e.g., 20% F₂ in N₂) into the reactor. The molar ratio of fluorine to TPA should be maintained between 10:1 and 20:1. The total gas flow rate should be adjusted to achieve a residence time of approximately 5-10 seconds within the reactor.

    • The reaction is highly exothermic; monitor the reactor temperature closely and adjust flow rates if necessary to prevent thermal runaway.

    • Condense the product stream in a cold trap maintained at -78 °C (dry ice/acetone bath). The crude product, a mixture of this compound and hydrogen fluoride (HF), will collect in the flask.

    • Pass the non-condensable exhaust gases through a scrubber containing soda lime or a potassium hydroxide solution to neutralize unreacted fluorine and HF.

IV. Purification of this compound
  • Alkali Washing:

    • Carefully transfer the crude product from the collection flask to a separatory funnel made of a resistant polymer like FEP or PFA. Caution: The crude product contains HF.

    • Slowly add a 20% aqueous solution of potassium hydroxide (KOH) to neutralize the HF. Vent the separatory funnel frequently to release any pressure buildup.

    • Shake the mixture, allow the layers to separate, and discard the upper aqueous layer. The lower, denser layer is the organic phase.

  • Water Washing:

    • Wash the organic phase with deionized water (3 x 50 mL for a typical lab-scale batch). Discard the aqueous layer after each wash.

  • Drying:

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

    • Distill the dried crude product at atmospheric pressure.

    • Collect the fraction boiling between 127-128 °C. This is the purified this compound.

V. Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

    • Injector Temperature: 150 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode. The mass spectrum will show characteristic fragmentation patterns for perfluorinated compounds.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: CDCl₃ or acetone-d₆.

    • Reference: CFCl₃ (0 ppm) as an external or internal standard.

    • Expected Chemical Shifts: Perfluorinated alkyl chains typically show characteristic signals. For the -CF₃ group, a triplet is expected around -81 ppm. The -CF₂- groups adjacent to the nitrogen and the terminal CF₃ will have distinct chemical shifts and coupling patterns that can confirm the structure.

Synthesis Workflow Diagram

PerfluamineSynthesis Start Start: Tripropylamine (TPA) & Elemental Fluorine (F₂) Vaporization Vaporization of TPA with N₂ Carrier Gas Start->Vaporization Fluorination Vapor-Phase Direct Fluorination (200 °C, Packed-Bed Reactor) Start->Fluorination Vaporization->Fluorination Condensation Condensation of Crude Product (-78 °C) Fluorination->Condensation Alkali_Wash Alkali Wash (20% KOH) to Neutralize HF Condensation->Alkali_Wash Water_Wash Washing with Deionized Water Alkali_Wash->Water_Wash Drying Drying over Anhydrous Na₂SO₄ Water_Wash->Drying Distillation Fractional Distillation (Collect 127-128 °C fraction) Drying->Distillation Characterization Characterization (GC-MS, ¹⁹F NMR) Distillation->Characterization End End: Purified this compound (>98%) Characterization->End

Caption: Workflow for the laboratory synthesis of this compound.

Perfluamine as a Carrier Fluid in Microfluidics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluamine, also known as perfluorotripropylamine, is a perfluorinated compound increasingly utilized as a hydrophobic carrier fluid in microfluidic systems. Its unique properties, including chemical inertness, biocompatibility, and distinct interfacial properties, make it a valuable tool for a range of applications, from droplet-based microreactors to cell-based assays. This document provides detailed application notes and protocols for the effective use of this compound in microfluidics, with a focus on droplet generation, surface modification of microfluidic devices, and considerations for biological applications.

This compound's high density, low surface tension, and immiscibility with aqueous solutions enable the stable formation of uniform droplets, which can serve as discrete reaction vessels for high-throughput screening, single-cell analysis, and nanoparticle synthesis. Furthermore, its ability to modify the surface properties of commonly used microfluidic materials like polydimethylsiloxane (PDMS) is crucial for preventing wetting instabilities and ensuring smooth, reproducible droplet generation.

However, it is important to note that this compound has been proposed as a Substance of Very High Concern (SVHC) in Europe due to its potential persistence and bioaccumulative properties.[1] Therefore, appropriate safety measures and disposal procedures, as outlined in this document, must be strictly followed.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing and optimizing microfluidic experiments. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name Perfluorotripropylamine[2]
CAS Number 338-83-0[3][4]
Molecular Formula C₉F₂₁N[3][4][5]
Molecular Weight 521.07 g/mol [4][5]
Appearance Colorless, odorless, clear liquid[6]
Density 1.822 g/cm³ at 25 °C[5][6][7]
Boiling Point 125-135 °C[4][8]
Melting Point -52 °C[4][6][8]
Kinematic Viscosity 0.8 mm²/s at 25 °C[9]
Refractive Index 1.279 at 25 °C[3][5][8]
Solubility Practically insoluble in water. Slightly soluble in DMSO and Methanol.[4][8]

Applications in Microfluidics

Droplet Generation

This compound is an excellent carrier fluid for generating stable and monodisperse aqueous droplets in microfluidic devices. Its high hydrophobicity and low surface tension facilitate the "pinch-off" of the aqueous phase into discrete droplets.

Key Considerations for Droplet Generation:

  • Flow Rates: The relative flow rates of the continuous (this compound) and dispersed (aqueous) phases are critical in determining droplet size and generation frequency. Higher continuous phase flow rates generally lead to smaller droplets generated at a higher frequency.

  • Channel Geometry: The design of the droplet generation junction (e.g., T-junction, flow-focusing) significantly influences droplet formation.

  • Surfactants: The addition of a biocompatible surfactant to the continuous phase is often necessary to prevent droplet coalescence and ensure long-term stability. Fluorosurfactants are typically used with fluorinated oils like this compound.

Experimental Protocol: Droplet Generation in a Flow-Focusing Device

This protocol describes the generation of aqueous droplets in a continuous phase of this compound using a standard PDMS flow-focusing microfluidic device.

Materials:

  • This compound

  • Biocompatible fluorosurfactant (e.g., 008-Fluorosurfactant)

  • Aqueous phase (e.g., cell culture medium, PCR mix)

  • PDMS microfluidic device with a flow-focusing geometry

  • Syringe pumps

  • Microscope with a high-speed camera

Procedure:

  • Prepare the continuous phase by dissolving the fluorosurfactant in this compound at the desired concentration (e.g., 0.5-2% w/w).

  • Prepare the aqueous dispersed phase.

  • Prime the microfluidic device with the continuous phase to ensure all channel surfaces are coated.

  • Load the continuous and dispersed phases into separate syringes and connect them to the respective inlets of the microfluidic device using appropriate tubing.

  • Mount the device on the microscope stage.

  • Set the desired flow rates on the syringe pumps. A typical starting point is a continuous phase flow rate of 10 µL/min and a dispersed phase flow rate of 1 µL/min.

  • Observe droplet formation at the flow-focusing junction and adjust flow rates to achieve the desired droplet size and frequency.

  • Record images and videos for subsequent analysis of droplet size, monodispersity, and generation rate.

Droplet_Generation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Continuous Phase (this compound + Surfactant) C Prime Microfluidic Device A->C B Prepare Aqueous Dispersed Phase D Load Syringes B->D C->D E Set Flow Rates D->E F Observe and Adjust E->F G Record Data F->G H Analyze Droplet Characteristics G->H PDMS_Surface_Modification A Fabricate PDMS Device B Clean Device and Glass Slide A->B C Oxygen Plasma Treatment B->C D Bond PDMS to Glass C->D E Oven Bake D->E F Inject this compound E->F G Incubate F->G H Flush Channels G->H I Device Ready for Use H->I Cell_Viability_Assay cluster_encapsulation Cell Encapsulation cluster_culture Incubation & Staining cluster_analysis Analysis A Prepare Cell Suspension B Generate Cell-Laden Droplets A->B C Incubate Droplets B->C D Introduce Viability Stain C->D E Fluorescence Microscopy D->E F Quantify Live/Dead Cells E->F G Calculate Viability (%) F->G

References

Application Notes and Protocols for Perfluamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Perfluamine (CAS No. 338-83-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Introduction

This compound, also known as perfluorotripropylamine, is a perfluorinated compound with the molecular formula C9F21N.[1][2] Its chemical structure, characterized by strong carbon-fluorine bonds, imparts high chemical stability, resistance to degradation, and non-conductivity.[2] These properties make it suitable for various industrial applications, including as a heat transfer fluid, a stable solvent, and for cooling and insulation in the electronics industry.[2] However, its stability also contributes to its persistence in the environment, raising long-term ecological concerns.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the handling and storage of this compound.

Table 1: Storage and Stability

ParameterValueSource
Recommended Storage Temperature (Neat)4°C[1]
Storage Conditions (Neat)Sealed container, away from moisture, direct sunlight, and ignition sources[1]
Storage Temperature (In Solvent)-20°C for 1 month; -80°C for 6 months[1]
Shipping TemperatureRoom temperature (if less than 2 weeks)[1]
Chemical StabilityStable under recommended storage conditions[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
AppearanceLiquid[1]
Molecular Weight521.07 g/mol [1]
Density1.822 g/cm³[1]
Flash Point32.4 ± 25.9 °C[1]
SolubilityNo data available[1]

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting to minimize exposure and contamination.

Materials:

  • This compound

  • Appropriate solvent (if creating a solution)

  • Chemical fume hood

  • Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves (nitrile), lab coat, long pants, and closed-toe shoes.[1][3]

  • Adjustable pipette and tips

  • Vortex mixer (optional)

  • Appropriate storage vials

Procedure:

  • Preparation: Don all required PPE before handling the compound. Ensure that a safety shower and eye wash station are readily accessible.[1]

  • Work Area: Conduct all handling of this compound inside a certified chemical fume hood to ensure adequate ventilation.[1][3]

  • Aliquoting:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

    • Carefully open the container.

    • Using a calibrated pipette, transfer the desired amount of this compound to a new, clearly labeled vial.

    • If preparing a solution, add the appropriate solvent to the vial and mix thoroughly.

  • Sealing and Storage: Securely seal the primary container and any newly prepared vials. Store according to the conditions specified in Table 1.

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., alcohol) to decontaminate surfaces.[1] Dispose of all contaminated materials, including pipette tips and gloves, as hazardous waste according to institutional and local regulations.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Storage Protocol

This protocol details the procedures for the correct storage of this compound to ensure its stability and to prevent accidents.

Materials:

  • Sealed containers of this compound

  • Refrigerator (4°C)

  • Freezer (-20°C or -80°C)

  • Secondary containment

Procedure:

  • Container Inspection: Upon receipt and before each use, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure all containers are clearly and accurately labeled with the compound name, concentration (if applicable), date received or prepared, and any relevant hazard warnings.

  • Short-Term Storage (Neat): For neat this compound, store the tightly sealed container in a refrigerator at 4°C.[1] Keep it away from direct sunlight, sources of ignition, and incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]

  • Long-Term Storage (In Solvent): For this compound dissolved in a solvent, store at -20°C for up to one month or at -80°C for up to six months.[1]

  • Secondary Containment: Place all containers of this compound in a secondary container to prevent spills in the storage unit.

  • Inventory Management: Maintain an accurate inventory of all stored this compound, including quantities and storage locations.

Visualizations

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Ensure access to safety shower and eye wash prep1->prep2 prep3 Verify fume hood is operational prep2->prep3 handle1 Equilibrate this compound to room temperature prep3->handle1 handle2 Aliquot or prepare solution handle1->handle2 handle3 Securely seal all containers handle2->handle3 post1 Store according to protocol handle3->post1 post2 Decontaminate work area post1->post2 post3 Dispose of waste properly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

This compound Storage Decision Tree

G start This compound Sample neat Neat Compound? start->neat solvent In Solvent? neat->solvent No store_neat Store at 4°C Sealed, away from light & moisture neat->store_neat Yes duration Storage Duration? solvent->duration Yes store_short Store at -20°C (Up to 1 month) store_long Store at -80°C (Up to 6 months) duration->store_short < 1 month duration->store_long > 1 month

Caption: Decision tree for appropriate this compound storage.

Safety and Hazard Information

  • Hazard Classification: this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1] However, standard laboratory safety precautions should always be followed.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

    • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]

  • Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, this compound may decompose and emit toxic fumes.[1]

  • Environmental Concerns: this compound is very persistent in the environment and has the potential to be bioaccumulative.[2] Avoid release into the environment.[4] All waste must be disposed of as hazardous waste according to institutional and local guidelines.[3]

References

Application Notes and Protocols for Perfluamine in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Perfluamine (Perfluorotripropylamine), its properties, and protocols for its use and evaluation in high-temperature applications, particularly as a heat transfer fluid.

Introduction to this compound

This compound, also known as Perfluorotripropylamine, is a perfluorinated compound with the chemical formula C9F21N.[1] Its structure, where all hydrogen atoms on the propyl groups are replaced by fluorine atoms, imparts exceptional chemical inertness and thermal stability.[1][2] These characteristics make it a candidate for demanding environments where resistance to high temperatures, aggressive chemicals, and oxidation is required.[2][3] Its primary applications in this context include use as a heat transfer fluid, a dielectric insulating fluid, and a stable solvent.[3][4]

Physicochemical Properties of this compound

The robust carbon-fluorine bonds in this compound are responsible for its high thermal stability and low reactivity.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (Perfluorotripropylamine)

PropertyValueUnits
Molecular Formula C9F21N-
Molecular Weight 521.07 g/mol
Appearance Colorless, transparent liquid-
Boiling Point 125-135°C
Melting Point -52°C
Density 1.82g/cm³
Vapor Pressure 20 @ 37°Cmm Hg
Flash Point 32.4°C
Solubility Insoluble in water and ethanol; slightly soluble in DMSO and Methanol-
Decomposition Trace decomposition above 250°C

(Data sourced from[1][3][4][5])

High-Temperature Applications

This compound's most relevant high-temperature application is as a heat transfer fluid.[3] Its high boiling point, chemical inertness, and non-flammability make it suitable for use in closed-loop systems for cooling and heating in the electronics and semiconductor industries, as well as in specialized chemical reactors.[1][3][6] It can be used in environments where other fluids would degrade, corrode system components, or pose a fire hazard.

G cluster_properties Core Properties of this compound cluster_applications High-Temperature Applications High Thermal Stability High Thermal Stability Heat Transfer Fluid Heat Transfer Fluid High Thermal Stability->Heat Transfer Fluid Dielectric Coolant Dielectric Coolant High Thermal Stability->Dielectric Coolant Chemical Inertness Chemical Inertness Chemical Inertness->Heat Transfer Fluid High-Temperature Solvent High-Temperature Solvent Chemical Inertness->High-Temperature Solvent High Boiling Point High Boiling Point High Boiling Point->Heat Transfer Fluid Dielectric Properties Dielectric Properties Dielectric Properties->Dielectric Coolant

Caption: Logical relationship of this compound's properties to its applications.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of thermal decomposition and the mass loss profile of this compound as a function of temperature.

Materials and Equipment:

  • This compound (Perfluorotripropylamine) sample

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles

  • Inert gas supply (Nitrogen or Argon)

  • Microbalance

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is free of impurities and moisture.

    • Using a microbalance, accurately weigh 5-10 mg of the this compound sample into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • TGA Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This range is selected based on the known decomposition starting around 250°C.[3]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss is observed.

    • Analyze the derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition.

TGA_Workflow start Start prep Prepare this compound Sample (5-10 mg) start->prep load Load Sample into TGA Crucible prep->load purge Purge with Inert Gas (e.g., N2) load->purge heat Heat from 30°C to 400°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record analyze Analyze Data: Plot Mass Loss vs. Temp record->analyze end End analyze->end HTF_Evaluation_Workflow cluster_setup System Setup cluster_operation High-Temperature Operation cluster_analysis Periodic Analysis A Clean and Dry Reactor B Charge with this compound A->B C Inert Gas Pressurization B->C D Heat to Operating Temp (e.g., 250°C) C->D E Circulate Fluid for 1000 hours D->E F Draw Sample every 100 hours E->F Loop H Interpret Data: Plot Property Changes vs. Time E->H After 1000h G Analyze Fluid Properties: - Viscosity - Density - Water Content - GC for Degradation F->G G->E I Determine Fluid Lifetime and Stability H->I

References

Application Notes and Protocols: Perfluamine as a Solvent for Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluamine (Perfluorotripropylamine) is a perfluorinated tertiary amine with the chemical formula N(C3F7)3.[1][2] Its unique properties, including high thermal stability, chemical inertness, and a highly fluorinated nature, make it a potential solvent for various fluorinated polymers (fluoropolymers).[3] This document provides an overview of the application of this compound as a solvent for this class of polymers, including illustrative protocols and data.

Fluoropolymers, such as Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF), and Nafion™, are known for their exceptional chemical resistance, thermal stability, and low surface energy. However, these properties also make them notoriously difficult to dissolve in common solvents.[4] Perfluorinated solvents, like this compound, are among the few classes of liquids capable of dissolving or swelling these polymers, typically at elevated temperatures and pressures.[4][5]

It is important to note that Belgium has proposed the classification of this compound as a Substance of Very High Concern (SVHC) due to its persistent and bioaccumulative properties.[3] Therefore, its use requires careful consideration of environmental impact and adherence to strict safety protocols.

Data Presentation: Illustrative Solubility of Fluorinated Polymers in this compound

Table 1: Illustrative Solubility of Various Fluorinated Polymers in this compound

FluoropolymerAcronymPolymer TypeIllustrative Solubility ( g/100 mL) at 200°CNotes
PolytetrafluoroethylenePTFEPerfluorinated~ 1 - 5Requires high temperature and pressure.[4][5]
Polyvinylidene FluoridePVDFPartially Fluorinated~ 10 - 20More soluble than PTFE due to lower crystallinity.[6]
Fluorinated Ethylene PropyleneFEPPerfluorinated Copolymer~ 5 - 15Generally more soluble than PTFE.
Perfluoroalkoxy AlkanePFAPerfluorinated Copolymer~ 5 - 15Similar solubility to FEP.
Nafion™ (in acid form)PFSAPerfluorinated Sulfonic Acid~ 5 - 10Solubility is highly dependent on the solvent system and pretreatment.[7][8]

Table 2: Illustrative Effect of Temperature on the Solubility of PVDF in this compound

Temperature (°C)Pressure (MPa)Illustrative Solubility of PVDF ( g/100 mL)
250.1< 0.1
1001~ 2
1505~ 8
20010~ 15
25015~ 25

Experimental Protocols

The following are illustrative protocols for the dissolution of fluorinated polymers in this compound. These protocols are based on general laboratory procedures for dissolving polymers in high-boiling point solvents and should be adapted based on the specific polymer, desired concentration, and available equipment.[9] All procedures involving this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. [10][11]

Protocol 1: Dissolution of Polyvinylidene Fluoride (PVDF) in this compound at Elevated Temperature and Pressure

Objective: To prepare a homogeneous solution of PVDF in this compound.

Materials:

  • Polyvinylidene Fluoride (PVDF) powder or pellets

  • This compound (Perfluorotripropylamine)

  • High-pressure reactor with a stirrer and temperature control

  • Glass liner for the reactor

  • Balance

  • Spatula

Procedure:

  • Preparation:

    • Ensure the high-pressure reactor and its components are clean and dry.

    • Weigh the desired amount of PVDF powder. For a 10% (w/v) solution, weigh 10 g of PVDF.

    • Measure the corresponding volume of this compound. For a 10% (w/v) solution, measure 100 mL of this compound.

  • Loading the Reactor:

    • Place the weighed PVDF powder into the glass liner of the high-pressure reactor.

    • Carefully add the measured this compound to the liner containing the PVDF.

    • Place a magnetic stir bar into the liner.

    • Assemble the high-pressure reactor according to the manufacturer's instructions.

  • Dissolution Process:

    • Set the stirrer to a moderate speed (e.g., 300 rpm) to ensure good mixing without excessive splashing.

    • Slowly heat the reactor to the desired temperature (e.g., 150-200°C). The optimal temperature will depend on the grade of PVDF and desired dissolution time.

    • The pressure inside the reactor will increase with temperature. Monitor the pressure to ensure it remains within the safe operating limits of the equipment.

    • Maintain the temperature and stirring for a sufficient time to achieve complete dissolution. This can range from 2 to 24 hours. The solution should become clear and homogeneous.

  • Cooling and Recovery:

    • Once dissolution is complete, slowly cool the reactor to room temperature.

    • Once cooled, carefully vent the reactor in a fume hood.

    • Disassemble the reactor and remove the polymer solution.

Characterization of the Solution: The resulting polymer solution can be characterized using various techniques to determine its properties, such as viscosity, molecular weight distribution (if the polymer was not degraded), and concentration.[12][13][14]

Protocol 2: Small-Scale Solubility Testing of a Fluoropolymer in this compound

Objective: To determine the approximate solubility of a fluoropolymer in this compound at a specific temperature.

Materials:

  • Fluoropolymer sample (e.g., PTFE, FEP) in powder or thin film form

  • This compound

  • Small, pressure-resistant glass vials with screw caps and PTFE septa

  • Heating block or oil bath with temperature control

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Micro-pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the fluoropolymer (e.g., 10 mg) into a pressure-resistant vial.

    • Using a micro-pipette, add a precise volume of this compound (e.g., 1 mL) to the vial.

    • Add a small magnetic stir bar.

  • Dissolution:

    • Securely cap the vial.

    • Place the vial in the heating block or oil bath set to the desired temperature (e.g., 250°C).

    • Turn on the magnetic stirrer to a speed that ensures gentle agitation.

    • Observe the mixture periodically. Note the time it takes for the polymer to completely dissolve, if at all. Visual observation of a clear, single-phase solution indicates dissolution.

  • Solubility Determination:

    • If the initial amount of polymer dissolves completely, incrementally add more pre-weighed amounts of the polymer to the same vial, allowing time for dissolution after each addition.

    • Continue adding the polymer until a point is reached where it no longer dissolves, and a saturated solution is formed (i.e., solid polymer remains undissolved).

    • The total mass of the dissolved polymer in the known volume of solvent at that temperature gives an approximation of the solubility.

  • Data Recording:

    • Record the temperature, the total amount of polymer that dissolved, and the volume of this compound used.

Visualizations

Experimental Workflow for Fluoropolymer Dissolution

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_recovery Recovery & Analysis weigh_polymer Weigh Fluoropolymer load_reactor Load Reactor weigh_polymer->load_reactor measure_solvent Measure this compound measure_solvent->load_reactor heat_stir Heat & Stir (e.g., 150-250°C) load_reactor->heat_stir Controlled Conditions cool_vent Cool & Vent heat_stir->cool_vent Complete Dissolution recover_solution Recover Solution cool_vent->recover_solution characterize Characterize Solution (Viscosity, GPC, etc.) recover_solution->characterize

Caption: Workflow for dissolving fluoropolymers in this compound.

Logical Relationship for Solubility Factors

solubility_factors cluster_factors Influencing Factors Solubility Fluoropolymer Solubility Temperature Temperature Temperature->Solubility Increases Pressure Pressure Pressure->Solubility Increases PolymerType Polymer Type (e.g., PTFE, PVDF) PolymerType->Solubility Affects Crystallinity Polymer Crystallinity Crystallinity->Solubility Decreases with increasing crystallinity MolecularWeight Molecular Weight MolecularWeight->Solubility Decreases with increasing MW

Caption: Key factors influencing fluoropolymer solubility.

Safety Precautions

Working with this compound and fluoropolymers at high temperatures and pressures requires strict adherence to safety protocols.

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may be suitable for short-term handling, but consult the manufacturer's recommendations for prolonged use), safety goggles, and a lab coat.[10]

  • High-Pressure Equipment: Only use high-pressure reactors that are properly rated for the intended temperatures and pressures. Regularly inspect and maintain the equipment.

  • Thermal Hazards: Be cautious of hot surfaces when working with heated reactors or oil baths.

  • Waste Disposal: Dispose of this compound and any solutions containing it as hazardous waste according to institutional and local regulations.[10]

  • Environmental Concerns: Be mindful of the potential environmental persistence of this compound and take measures to prevent its release into the environment.[3]

References

Application Notes and Protocols for Perfluorinated Fluids in the Electronics Industry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Perfluamine" is not a standard chemical classification. This document focuses on per- and polyfluoroalkyl substances (PFAS), specifically perfluorinated compounds (PFCs) and fluoropolymers, which are widely used in the electronics industry for their unique properties. These materials, including brands like Galden® PFPE and Fluorinert®, are critical in various high-tech applications.

Application Note 1: Electronic Reliability Testing

Perfluorinated fluids are extensively used for electronic reliability testing due to their excellent dielectric properties, high thermal and chemical stability, and wide range of operating temperatures.[1][2] These fluids are ideal for thermal shock testing, hermetic seal verification, and environmental stress testing.[2]

Key Applications:

  • Thermal Shock Testing: Components are subjected to extreme temperature changes to assess their durability.[2]

  • Hermetic Sealing Verification: Ensures the airtight sealing of electronic parts to prevent contamination.[2]

  • Gross and Fine Leak Testing: Used as detector and indicator fluids to identify leaks in electronic components.[3]

  • Liquid Burn-In/Stress Screening: Components are tested under electrical load at elevated temperatures to identify early failures.[3]

Quantitative Data for Electronic Testing Fluids:

PropertyFL-50FL-98FL-125FL-165
Boiling Point (°C) 5098125165
Freezing Point (°C) < -80< -60-55-57
Liquid Density (g/cm³) 1.611.781.81.86
Kinematic Viscosity (cSt) 0.50.80.682.2
Dielectric Strength HighHighHighHigh

Source: Fluorez Technology Ltd.[3]

Experimental Protocol 1: Thermal Shock Testing of a Surface Mount Device (SMD)

Objective: To evaluate the resistance of an SMD to rapid and extreme temperature changes using a perfluorinated fluid.

Materials:

  • Perfluorinated fluids with low and high boiling points (e.g., FL-50 for cold bath, FL-165 for hot bath).[3]

  • Two temperature-controlled baths.

  • Test SMDs.

  • Component carrier/basket.

  • Visual inspection microscope.

  • Electrical testing equipment.

Methodology:

  • Bath Preparation:

    • Fill the "cold bath" with the low boiling point fluid and stabilize it at the desired low temperature (e.g., -65°C).

    • Fill the "hot bath" with the high boiling point fluid and stabilize it at the desired high temperature (e.g., +150°C).

  • Initial Inspection:

    • Visually inspect the SMDs under a microscope for any pre-existing physical defects.

    • Perform an initial electrical test to confirm functionality.

  • Thermal Shock Cycling:

    • Place the SMDs in the carrier basket.

    • Immerse the basket in the hot bath for a specified dwell time (e.g., 15 minutes).

    • Rapidly transfer the basket (e.g., within 10 seconds) to the cold bath for the same dwell time.

    • This completes one cycle. Repeat for the required number of cycles (e.g., 100, 500, or 1000 cycles).

  • Post-Test Analysis:

    • After the final cycle, allow the SMDs to return to ambient temperature.

    • Perform a thorough visual inspection for any signs of cracking, delamination, or other physical damage.

    • Conduct a final electrical test to check for any degradation in performance.

Workflow Diagram:

Thermal_Shock_Test_Workflow cluster_prep Preparation cluster_cycling Thermal Cycling cluster_analysis Analysis Prep_Baths Prepare Hot & Cold Baths Initial_Inspect Initial Visual & Electrical Inspection Prep_Baths->Initial_Inspect Immerse_Hot Immerse in Hot Bath Initial_Inspect->Immerse_Hot Transfer_Cold Rapid Transfer Immerse_Hot->Transfer_Cold Immerse_Cold Immerse in Cold Bath Transfer_Cold->Immerse_Cold Repeat_Cycles Repeat for N Cycles Immerse_Cold->Repeat_Cycles Repeat_Cycles->Immerse_Hot < N cycles Final_Inspect Final Visual & Electrical Inspection Repeat_Cycles->Final_Inspect = N cycles Report Report Findings Final_Inspect->Report Two_Phase_Cooling_Logic cluster_input Inputs cluster_process Thermal Process cluster_output Outputs Power_Load Processor Power Load Heat_Gen Heat Generation Power_Load->Heat_Gen Temp_Rise Component Temperature Rise Heat_Gen->Temp_Rise Boiling Fluid Boils (Phase Change) Temp_Rise->Boiling Vapor_Rise Vapor Rises Boiling->Vapor_Rise Condensation Vapor Condenses Vapor_Rise->Condensation Heat_Removal Heat Removed from System Condensation->Heat_Removal Stable_Temp Stable Operating Temperature Heat_Removal->Stable_Temp Semiconductor_Workflow cluster_equipment Equipment & Infrastructure (Fluoropolymers) Wafer Silicon Wafer Photo Photolithography (PFAS in Photoresists) Wafer->Photo Etch Etching (PFAS as Cleaning/Etching Fluids) Photo->Etch Ion Ion Implantation Etch->Ion Deposition Deposition Ion->Deposition Test Wafer Testing (PFAS as Coolants) Deposition->Test Packaging Packaging Test->Packaging Tubing Tubing Filters Filters Seals Seals

References

Application Notes and Protocols for Investigating Perfluamine as a Blood Substitute Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Perfluamine as a potential component in blood substitute formulations. This document details its physicochemical properties, provides established protocols for its evaluation, and discusses relevant biological pathways and toxicological considerations.

Introduction to this compound in Blood Substitutes

This compound, also known as perfluorotripropylamine, is a perfluorocarbon (PFC) that has been investigated for its potential use as an oxygen carrier in artificial blood substitutes.[1][2][3] PFCs are synthetic, inert molecules capable of dissolving large volumes of respiratory gases, including oxygen and carbon dioxide.[4][5][6] Due to their hydrophobic nature, they must be emulsified to be used intravenously.[2][4] An emulsion containing this compound, Fluosol-DA, was developed and has been studied for its efficacy as a blood gas carrier.[3]

The primary function of a this compound-based emulsion in this context is to serve as a temporary oxygen carrier to tissues when hemoglobin levels are critically low, such as during major surgery or in cases of severe blood loss.[7][8] However, concerns regarding its long-term tissue retention and environmental persistence necessitate thorough toxicological and biocompatibility assessments.[9]

Physicochemical Properties of this compound and Related Perfluorochemicals

The following table summarizes key physicochemical properties of this compound and other PFCs relevant to their application as blood substitutes.

PropertyThis compound (Perfluorotripropylamine)PerfluorodecalinPerflubron (Perfluorooctyl Bromide)Reference(s)
Molecular Formula C9F21NC10F18C8F17Br[2][10]
Molecular Weight ( g/mol ) 521.07462.08498.96[2]
Oxygen Solubility (mL O2/100 mL PFC) Data not available; estimated to be similar to other PFCs (~40-50)~40-50~50-60[11]
Nitrogen Solubility (mL N2/dL) 35.728.4Data not available[12]
Vapor Pressure Lower than PerfluorodecalinHigher than this compoundData not available[3]
RES Elimination Rate Constant (k24, day-1) 0.0110.10Data not available[13]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound-based emulsions are provided below.

Preparation of a this compound-Based Emulsion

This protocol is a general guideline for the lab-scale preparation of a this compound emulsion for research purposes, based on established methods for PFC emulsions.[14]

Materials:

  • This compound (pharmaceutical grade)

  • Egg Yolk Phospholipid (Lecithin)

  • Glycerol

  • Pluronic F-68 (Poloxamer 188)

  • Sodium Chloride

  • Water for Injection (WFI)

Equipment:

  • High-shear homogenizer

  • Sonifier

  • Microfluidizer

  • 0.22 µm sterile filter

Procedure:

  • Aqueous Phase Preparation:

    • Dissolve Pluronic F-68 and glycerol in WFI.

    • Add egg yolk phospholipid to the aqueous phase and stir until a uniform dispersion is achieved.

  • Oil Phase Preparation:

    • The oil phase consists of pure this compound.

  • Pre-emulsification:

    • Slowly add the this compound (oil phase) to the aqueous phase while mixing with a high-shear homogenizer.

    • Continue homogenization until a coarse emulsion is formed.

  • Homogenization:

    • Process the coarse emulsion through a high-pressure microfluidizer for multiple passes to reduce the particle size.

    • Alternatively, sonicate the emulsion until the desired particle size is achieved.

  • Addition of Electrolytes:

    • Once the desired particle size is reached, add sodium chloride to adjust the osmolarity.

  • Sterile Filtration:

    • Sterilize the final emulsion by filtering through a 0.22 µm filter.

  • Quality Control:

    • Analyze the final emulsion for particle size distribution, zeta potential, pH, and sterility. The optimal particle size for intravenous emulsions is typically below 0.3 microns to prevent embolism.[15]

In Vitro Cytotoxicity Testing (ISO 10993-5)

This protocol outlines a direct contact cytotoxicity assay to evaluate the potential of a this compound emulsion to cause cell death.[16][17][18][19][20]

Materials:

  • This compound emulsion

  • BALB/3T3 or L929 fibroblast cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT or Neutral Red assay kit

  • Positive control (e.g., 1H-perfluorooctane)

  • Negative control (e.g., ultrapure perfluorooctane)

Equipment:

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed BALB/3T3 or L929 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.

  • Sample Application:

    • After 24 hours, remove the culture medium and gently add the this compound emulsion directly to the cell layer. The volume should be sufficient to cover the cells (e.g., 50 µL for a 96-well plate).[19]

    • Include positive and negative controls in separate wells.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Assessment:

    • After incubation, remove the test material and assess cell viability using a standard method such as the MTT or Neutral Red uptake assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

In Vivo Biocompatibility Testing (ISO 10993-6)

This protocol describes a subcutaneous implantation study in a mouse model to assess the local tissue response to a this compound emulsion.[21]

Materials:

  • This compound emulsion

  • Sterile, implant-grade material soaked in the emulsion

  • Control material (soaked in saline)

  • Anesthetic

  • Surgical instruments

Animal Model:

  • BALB/c mice (or other appropriate strain)

Procedure:

  • Animal Preparation:

    • Anesthetize the mice according to an approved institutional animal care and use committee (IACUC) protocol.

    • Shave and disinfect the dorsal skin.

  • Implantation:

    • Make a small incision in the skin and create a subcutaneous pocket.

    • Insert the sterile material soaked in the this compound emulsion into the pocket.

    • Implant the control material in a separate pocket on the contralateral side.

    • Close the incisions with sutures or surgical clips.

  • Post-operative Care and Observation:

    • Monitor the animals for signs of inflammation, such as redness, swelling, and necrosis, at the implantation sites at regular intervals (e.g., 1, 3, 7, and 14 days).

  • Histopathological Analysis:

    • At the end of the observation period, euthanize the animals and excise the tissue surrounding the implants.

    • Fix the tissue in formalin, embed in paraffin, and prepare histological sections.

    • Stain the sections with hematoxylin and eosin (H&E) and evaluate for inflammatory cell infiltration, fibrosis, and tissue necrosis.

Efficacy Testing in a Hemorrhagic Shock Model

This protocol details a rat model of hemorrhagic shock to evaluate the oxygen-carrying capacity of a this compound emulsion.[1][4][5][22][23]

Materials:

  • This compound emulsion

  • Ringer's Lactate solution

  • Anesthetic

  • Heparinized syringes

  • Physiological monitoring equipment (for blood pressure, heart rate, etc.)

Animal Model:

  • Male Wistar or Sprague-Dawley rats

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and catheterize the femoral artery and vein for blood pressure monitoring, blood withdrawal, and fluid administration.

  • Induction of Hemorrhagic Shock:

    • Induce hemorrhagic shock by withdrawing a fixed percentage of the total blood volume (e.g., 40%) over a set period (e.g., 30-60 minutes).[5]

    • Alternatively, maintain a low mean arterial pressure (MAP) of 30-40 mmHg by controlled blood withdrawal.[4]

  • Resuscitation:

    • After a period of shock (e.g., 60 minutes), resuscitate the animals with either the this compound emulsion or a control fluid (e.g., Ringer's Lactate or shed blood).

  • Monitoring and Data Collection:

    • Continuously monitor hemodynamic parameters (MAP, heart rate) and collect arterial blood samples for blood gas analysis (PaO2, PaCO2, pH, lactate) at baseline, during shock, and after resuscitation.

  • Outcome Assessment:

    • Evaluate the effectiveness of the resuscitation by comparing the physiological parameters between the treatment and control groups. Survival rates can also be monitored over a longer period.

Particle Size Analysis of this compound Emulsion

This protocol describes the use of Dynamic Light Scattering (DLS) to determine the particle size distribution of the this compound emulsion.[15][24][25][26][27]

Equipment:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation:

    • Dilute the this compound emulsion with WFI to an appropriate concentration for DLS analysis, as recommended by the instrument manufacturer.

  • Instrument Setup:

    • Set the instrument parameters, including temperature and scattering angle.

  • Measurement:

    • Place the diluted sample in the instrument and perform the measurement. The instrument will analyze the fluctuations in scattered light intensity to determine the particle size distribution.

  • Data Analysis:

    • Analyze the data to obtain the mean particle diameter and the polydispersity index (PDI). A low PDI indicates a narrow and uniform particle size distribution.

Relevant Signaling Pathways

The biocompatibility of a this compound-based blood substitute is critically dependent on its interaction with various biological systems. Two of the most important are the coagulation cascade and the complement system.

Coagulation Cascade

Perfluorochemicals have been reported to potentially affect blood platelets and coagulation factors.[14] Therefore, it is crucial to assess the impact of a this compound emulsion on the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa X Factor X IXa->X VIIIa, Ca++, PL VIII Factor VIII VIIIa Factor VIIIa VIII->VIIIa Thrombin Xa Factor Xa X->Xa Ca++, PL, Va TF Tissue Factor VII Factor VII VIIa Factor VIIa VII->VIIa TF VIIa->X TF, Ca++, PL Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII Factor XIII XIIIa Factor XIIIa XIII->XIIIa Thrombin

Caption: The coagulation cascade, initiated by either the intrinsic or extrinsic pathway.

Complement Activation

Intravenously administered nanoparticles, including PFC emulsions, can activate the complement system, leading to adverse immune reactions.[6][28]

Complement_Activation cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antigen-Antibody Complex Antigen-Antibody Complex C1 C1 Antigen-Antibody Complex->C1 C4 C4 C1->C4 C2 C2 C4->C2 C4->C2 C3_convertase C3 Convertase C2->C3_convertase Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs MASPs->C4 Pathogen Surfaces Pathogen Surfaces C3b C3b Pathogen Surfaces->C3b Factor B Factor B C3b->Factor B Factor D Factor D Factor B->Factor D Factor D->C3_convertase C3 C3 C3_convertase->C3 C3a C3a C3->C3a C3b_ops C3b_ops C3->C3b_ops C3b (Opsonization) C5_convertase C5_convertase C3b_ops->C5_convertase C5 Convertase C5 C5 C5a C5a C5->C5a Inflammation C5b C5b C5->C5b MAC MAC C5b->MAC Membrane Attack Complex (Cell Lysis)

Caption: The three pathways of complement activation, converging at C3 convertase.

Toxicological Considerations

The use of this compound as a blood substitute component requires a thorough toxicological risk assessment. Key considerations include:

  • Persistence and Bioaccumulation: this compound is characterized by its high persistence in the environment and a significant potential for bioaccumulation.[9] Studies have shown a long atmospheric lifetime and high bioconcentration factors in aquatic organisms.[9] This has led to its proposal as a "Substance of Very High Concern" in the European Union.[9]

  • Organ Retention: Following intravenous administration, PFC particles are taken up by the reticuloendothelial system (RES), primarily in the liver and spleen.[3] The long-term retention of this compound in these organs is a significant concern.[12]

  • Immunotoxicity: PFCs have the potential to activate the complement system, which can lead to hypersensitivity reactions.[6][28] Some studies have also shown that PFCs can affect the function of mononuclear phagocytes.

  • Hepatotoxicity: High-dose exposure to some PFCs, such as perfluorooctanoic acid (PFOA), has been shown to cause hepatotoxicity in animal models, which may be linked to complement activation.[6]

Data Presentation

The following table summarizes key quantitative data related to the biological effects of PFCs.

ParameterFindingPFC StudiedReference(s)
In Vitro Cytotoxicity CC30 of PFOA: 48,124 ppmPerfluorooctanoic Acid (PFOA)[19][20]
In Vivo Hemorrhagic Shock Maintained MAP of 45±5 mmHgNot specified[1]
In Vivo Hemorrhagic Shock Maintained MAP of 25-30 mmHgNot specified[22]
Complement Activation PFOA-induced hepatic injury associated with in vivo complement activationPerfluorooctanoic Acid (PFOA)[6]

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and should be adapted and validated for specific experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

References

Troubleshooting & Optimization

Technical Support Center: Perfluamine (Perfluorotripropylamine) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Perfluamine (Perfluorotripropylamine, PFTPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of PFTPA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the common name for Perfluorotripropylamine (PFTPA). It is a perfluorinated tertiary amine with the chemical formula C9F21N.[1][2] It is a colorless, odorless, and chemically inert liquid.[3] Due to its unique properties, it has applications as a hydrophobic carrier fluid, in electronics cooling, and has been investigated as a component in blood substitutes.[1][4]

Q2: What are the primary methods for synthesizing this compound?

A2: The two main industrial methods for synthesizing this compound are:

  • Electrochemical Fluorination (ECF) or the Simons Process : This method involves the electrolysis of tripropylamine in anhydrous hydrogen fluoride.[5][6]

  • Cobalt(III) Fluoride Fluorination : This method uses a high-valent metal fluoride to replace all hydrogen atoms in tripropylamine with fluorine.[7][8]

Q3: What are the typical yields for this compound synthesis?

A3: Historically, the yields for this compound synthesis, particularly with older electrochemical methods, have been relatively low, often around 30%. However, a continuous production method using cobalt(III) fluoride has been reported to achieve yields of approximately 75%.[9]

Q4: What are the main challenges in synthesizing this compound?

A4: The primary challenges in this compound synthesis are:

  • Low Yields : Due to the aggressive nature of fluorination, side reactions are common.

  • Byproduct Formation : Cleavage of C-C and C-N bonds can lead to a mixture of smaller perfluorinated compounds and isomers, making purification difficult.

  • Harsh Reaction Conditions : Both primary methods involve highly corrosive and hazardous materials, such as hydrogen fluoride or fluorine gas, requiring specialized equipment.

  • Process Control : The reactions are often highly exothermic and require careful control of temperature and other parameters to maximize yield and minimize side reactions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound using both the Cobalt(III) Fluoride and Electrochemical Fluorination methods.

Cobalt(III) Fluoride Fluorination

Issue 1: Low Yield of this compound (<60%)

Potential Cause Recommended Solution
Incorrect Fluorine to Tripropylamine Molar Ratio The optimal molar ratio of fluorine to tripropylamine is crucial. Ratios between 10:1 and 20:1 have been reported, with 12:1 to 16:1 being a preferred range.[9] A lower ratio may lead to incomplete fluorination, while a significantly higher ratio can increase C-C and C-N bond cleavage.
Suboptimal Reaction Temperature The reaction temperature should be carefully controlled, with a reported range of 100°C to 350°C.[9] Lower temperatures may result in incomplete reaction, while excessively high temperatures can promote fragmentation of the tripropylamine backbone.
Short Residence Time A residence time of 3 to 60 seconds is recommended for the continuous process.[9] If the residence time is too short, the tripropylamine may not be fully fluorinated.
Inactive Cobalt(III) Fluoride Cobalt(III) fluoride is consumed during the reaction and reduced to cobalt(II) fluoride. The cobalt(II) fluoride must be regenerated by passing fluorine gas over it at elevated temperatures (e.g., 300°C) to maintain reactivity.

Issue 2: High Levels of Impurities and Byproducts

Potential Cause Recommended Solution
Excessive Reaction Temperature High temperatures can lead to the breaking of C-C and C-N bonds, resulting in a mixture of smaller perfluorinated molecules. Operating within the optimal temperature range of 200-260°C is recommended for better selectivity.[9]
High Fluorine Concentration Using a diluted stream of fluorine (e.g., 20-30% in nitrogen) and tripropylamine (e.g., 10-20% in nitrogen) can help to control the exothermicity of the reaction and reduce fragmentation.[9]
Inadequate Purification The crude product mixture requires thorough purification. This typically involves an alkaline wash (e.g., with 20% potassium hydroxide) to neutralize any acidic byproducts, followed by washing with deionized water, drying, and fractional distillation. The boiling point of this compound is approximately 127-128°C.[9]
Electrochemical Fluorination (Simons Process)

Issue 1: Low Yield and Poor Current Efficiency

Potential Cause Recommended Solution
Suboptimal Current Density The current density should be maintained below 3.0 A/dm² to avoid excessive fragmentation of the starting material.[2]
Incorrect Cell Voltage A cell voltage of 5-6 V is typically required for the Simons process.[6] Voltages outside this range may lead to inefficient fluorination or increased side reactions.
Low Concentration of Tripropylamine The concentration of tripropylamine in the anhydrous hydrogen fluoride electrolyte affects the conductivity and reaction rate. The optimal concentration should be determined experimentally.
Anode Passivation A non-conductive layer can form on the nickel anode, inhibiting the electrochemical process. This can sometimes be addressed by reversing the polarity of the electrodes for a short period or by mechanical cleaning of the anode.

Issue 2: Incomplete Fluorination

Potential Cause Recommended Solution
Insufficient Electrolysis Time Ensure the electrolysis is run for a sufficient duration to allow for the complete substitution of all C-H bonds.
Water Contamination The presence of water in the anhydrous hydrogen fluoride electrolyte can interfere with the fluorination process. Ensure all reagents and equipment are scrupulously dried.
Low Temperature The reaction is typically carried out at low temperatures (0 to 15°C) to help control the reaction.[2] However, if the temperature is too low, the reaction rate may be significantly reduced.

Experimental Protocols

Continuous Synthesis of this compound via Cobalt(III) Fluoride Fluorination

This protocol is based on the continuous production method described in patent CN103145561B.[9]

a. Reactor Preparation and Catalyst Activation:

  • Pack a tubular reactor (e.g., made of Monel metal) with spherical cobalt(II) oxide.

  • Heat the reactor to 300°C.

  • Pass a mixture of 50% fluorine gas and 50% nitrogen gas through the reactor to convert the cobalt(II) oxide to cobalt(III) fluoride.

b. Fluorination Reaction:

  • Maintain the reactor temperature between 200°C and 260°C.

  • Continuously feed a gaseous mixture of 10-20% tripropylamine in nitrogen and a separate gaseous mixture of 20-30% fluorine in nitrogen into the reactor.

  • Adjust the flow rates to maintain a fluorine to tripropylamine molar ratio between 12:1 and 16:1.

  • Control the total flow rate to achieve a residence time of approximately 5 seconds.

c. Product Collection and Purification:

  • The reaction products exiting the reactor are collected over a period of several hours.

  • Neutralize the collected crude product to a pH of 7 with a 20% aqueous solution of potassium hydroxide.

  • Allow the mixture to separate into aqueous and organic layers.

  • Separate the organic layer and wash it three times with deionized water.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Purify the dried product by fractional distillation, collecting the fraction at 127-128°C to obtain this compound with a purity of up to 98%.

Synthesis of this compound via Electrochemical Fluorination (Simons Process)

This is a general protocol for the Simons process.

a. Electrolysis Cell Setup:

  • Use an electrochemical cell made of a material resistant to hydrogen fluoride, such as steel or copper.

  • The anode should be nickel, and the cathode can be nickel or steel.

  • The cell should be equipped with a cooling system to maintain the reaction temperature between 0°C and 15°C.[2]

  • A gas outlet is required to vent the hydrogen gas produced during the reaction.

b. Electrolysis Procedure:

  • Cool the electrolysis cell and condense anhydrous hydrogen fluoride into it.

  • Dissolve tripropylamine in the anhydrous hydrogen fluoride to the desired concentration.

  • Apply a constant cell voltage of 5-6 V.[6]

  • Maintain a current density below 3.0 A/dm².[2]

  • Continue the electrolysis until the desired degree of fluorination is achieved, monitoring the reaction progress as needed.

c. Product Isolation and Purification:

  • After the electrolysis is complete, carefully remove the electrolyte from the cell.

  • Neutralize the acidic electrolyte with a suitable base, such as potassium hydroxide.

  • Separate the organic layer containing the perfluorinated products.

  • Wash the organic layer with water, dry it, and purify by fractional distillation as described in the cobalt(III) fluoride method.

Data Presentation

Table 1: Reported Reaction Conditions and Yields for Continuous Cobalt(III) Fluoride Fluorination of Tripropylamine[9]

ParameterExample 1Example 2Example 3
Reaction Temperature 200°C230°C260°C
F₂:Tripropylamine Molar Ratio 12:110:116:1
Tripropylamine Concentration 15% in N₂10% in N₂20% in N₂
Fluorine Concentration 20% in N₂20% in N₂30% in N₂
Residence Time 5 seconds5 seconds5 seconds
Reported Purity 98%97%98%
Reported Yield ~75%~68%~75%

Visualizations

cobalt_fluorination_workflow cluster_preparation Catalyst Preparation cluster_reaction Fluorination Reaction cluster_purification Purification CoO Cobalt(II) Oxide F2_prep F₂/N₂ at 300°C CoO->F2_prep CoF3 Cobalt(III) Fluoride Reactor Tubular Reactor (200-260°C) CoF3->Reactor F2_prep->CoF3 Tripropylamine Tripropylamine/N₂ Tripropylamine->Reactor Fluorine F₂/N₂ Fluorine->Reactor Crude Crude Product Reactor->Crude Wash Alkaline & Water Wash Crude->Wash Dry Drying Wash->Dry Distill Fractional Distillation Dry->Distill PFTPA Pure this compound Distill->PFTPA

Caption: Workflow for the continuous synthesis of this compound using Cobalt(III) Fluoride.

simons_process_workflow Start Tripropylamine in Anhydrous HF Electrolysis Electrolysis Cell (Ni Anode, 5-6V, 0-15°C) Start->Electrolysis H2_vent H₂ Gas Vent Electrolysis->H2_vent Byproduct Crude_mixture Crude Product Mixture in HF Electrolysis->Crude_mixture Neutralization Neutralization (KOH) Crude_mixture->Neutralization Separation Phase Separation Neutralization->Separation Purification Wash, Dry, Distill Separation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the Simons Electrochemical Fluorination process.

troubleshooting_logic LowYield Low Yield Check Synthesis Method CoF3 Cobalt(III) Fluoride - Incorrect Molar RatioSuboptimal TemperatureShort Residence TimeInactive Catalyst LowYield->CoF3 CoF₃ Method ECF Electrochemical Fluorination - Suboptimal Current DensityIncorrect VoltageAnode PassivationWater Contamination LowYield->ECF ECF Method

Caption: Logical troubleshooting flow for low yield in this compound synthesis.

References

Technical Support Center: Perfluamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Perfluamine (Perfluorotripropylamine).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is typically synthesized via the Simons Electrochemical Fluorination (ECF) process.[1] This method involves the electrolysis of tripropylamine in anhydrous hydrogen fluoride.[1]

Q2: What are the primary purification steps for this compound after synthesis?

A2: The crude product from electrochemical fluorination is first washed with an alkaline solution (e.g., potassium hydroxide) to neutralize and remove acidic by-products like hydrogen fluoride. This is followed by a water wash and then fractional distillation to separate this compound from partially fluorinated compounds and other impurities.

Q3: What are the expected impurities in a crude this compound mixture?

A3: Impurities in crude this compound primarily arise from the electrochemical fluorination process and can include:

  • Partially fluorinated tripropylamines: These are molecules where not all hydrogen atoms have been replaced by fluorine.

  • Isomers of this compound: The fluorination process can sometimes lead to branched isomers.

  • Lower molecular weight perfluorinated compounds: Fragmentation of the tripropylamine molecule can occur.

  • Residual starting material: Unreacted tripropylamine may be present.

  • Acidic by-products: Hydrogen fluoride is a significant by-product of the ECF process.[2]

Q4: Why is it challenging to remove impurities from this compound?

A4: The challenges in purifying this compound stem from the physicochemical similarities between the desired product and its impurities. Partially fluorinated amines and isomers often have boiling points close to that of this compound, making separation by distillation difficult. Additionally, the inert nature of the carbon-fluorine bond makes chemical transformations of impurities challenging.[3]

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: The most common and effective methods for purity assessment of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile fluorinated compounds.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: Provides detailed information about the fluorine-containing species in a sample and can be used for quantitative purity determination.[3][4]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of this compound and Impurities Boiling points of this compound and impurities are very close.- Increase the length of the fractionating column to increase the number of theoretical plates. - Use a column with a more efficient packing material. - Optimize the reflux ratio; a higher reflux ratio can improve separation but may increase distillation time. - Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between components.
Product "Bumping" or Unstable Boiling Uneven heating or lack of boiling chips/stirring.- Ensure uniform heating using a heating mantle and a magnetic stirrer. - Add inert boiling chips to the distillation flask.
Low Recovery of Purified this compound - Product loss in the distillation column. - Inefficient condensation.- Ensure the distillation apparatus is well-insulated to maintain the temperature gradient. - Check that the condenser is functioning correctly with an adequate flow of coolant.
Product Discoloration Thermal decomposition of impurities or the product itself at high temperatures.- Use vacuum distillation to reduce the required temperature. - Ensure the crude product is thoroughly washed to remove any reactive impurities before distillation.
Alkaline and Water Washes
Problem Possible Cause Solution
Incomplete Removal of Acidic Impurities Insufficient amount or concentration of alkaline solution.- Use a more concentrated alkaline solution (e.g., 1-2 M KOH). - Perform multiple washes with the alkaline solution. - Ensure vigorous mixing during the wash to maximize contact between the organic and aqueous phases.
Emulsion Formation during Washing High concentration of surfactants or partially fluorinated amines acting as surfactants.- Use a saturated brine (NaCl solution) wash to help break the emulsion. - Centrifuge the mixture to aid in phase separation. - Allow the mixture to stand for an extended period for gravity separation.
Loss of Product during Aqueous Washes This compound has some slight solubility in the aqueous phase, especially if emulsions are formed.- Minimize the volume of washing solutions used. - Back-extract the aqueous washes with a small amount of a fluorinated solvent to recover any dissolved product.

Data Presentation

The following table summarizes hypothetical data for the purification of a 100g batch of crude this compound, illustrating the expected changes in purity and yield at each step.

Purification Step Starting Mass (g) Final Mass (g) Yield (%) Purity (%) Key Impurities Removed
Crude Product 100--85Partially fluorinated amines, HF, isomers
Alkaline Wash 100959588Hydrogen Fluoride (HF)
Water Wash 95939889Residual alkaline solution and salts
Fractional Distillation 937581>99.5Partially fluorinated amines, isomers
Overall 1007575>99.5

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable perfluorinated solvent (e.g., perfluorohexane) and dilute to the mark.

    • Prepare a series of calibration standards of high-purity this compound in the same solvent.

  • GC-MS Conditions:

    • GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-600 m/z.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks and tentatively identify them by their mass spectra.

    • Quantify the purity of the sample by comparing the peak area of this compound to the total peak area of all components (area percent method) or by using a calibration curve generated from the standards.

Protocol 2: Purity Assessment by ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Add a known amount of a high-purity, fluorinated internal standard (e.g., trifluorotoluene) that has a resonance that does not overlap with the this compound signals.

    • Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the fluorine nuclei being observed to ensure accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity of the this compound sample using the following formula: Purity (%) = (Area_sample / Area_standard) * (N_standard / N_sample) * (MW_sample / MW_standard) * (Mass_standard / Mass_sample) * Purity_standard

      • Where:

        • Area = Integral area of the NMR signal

        • N = Number of fluorine atoms contributing to the signal

        • MW = Molecular weight

        • Mass = Mass of the substance

        • Purity_standard = Purity of the internal standard

Mandatory Visualization

Purification_Workflow cluster_impurities Impurities Removed Crude_Product Crude this compound (from ECF) Alkaline_Wash Alkaline Wash (e.g., KOH solution) Crude_Product->Alkaline_Wash Water_Wash Water Wash Alkaline_Wash->Water_Wash HF HF Alkaline_Wash->HF Drying Drying (e.g., MgSO4) Water_Wash->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Pure_this compound Pure this compound (>99.5%) Fractional_Distillation->Pure_this compound Partially_Fluorinated Partially Fluorinated Amines & Isomers Fractional_Distillation->Partially_Fluorinated

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Distillation Check_BP Check Boiling Point Range during Distillation Start->Check_BP Broad_BP Broad Boiling Point Range? Check_BP->Broad_BP Increase_Plates Increase Column Length/ Efficiency Broad_BP->Increase_Plates Yes Check_Washes Review Washing Steps Broad_BP->Check_Washes No Optimize_Reflux Optimize Reflux Ratio Increase_Plates->Optimize_Reflux Consider_Vacuum Consider Vacuum Distillation Optimize_Reflux->Consider_Vacuum Final_Purity Re-analyze Purity Consider_Vacuum->Final_Purity Incomplete_Wash Incomplete Acid Removal? Check_Washes->Incomplete_Wash Improve_Washing Improve Alkaline Wash (Concentration/Repetitions) Incomplete_Wash->Improve_Washing Yes Incomplete_Wash->Final_Purity No Improve_Washing->Final_Purity

Caption: Troubleshooting logic for low purity of this compound.

References

Optimizing reaction conditions for Perfluamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Perfluamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods based on the direct fluorination of tripropylamine.

Problem Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Reaction Temperature: The temperature of the fluorination reactor is critical. Temperatures outside the optimal range can lead to incomplete reactions or degradation of the product.Verify and Adjust Temperature: Ensure the reactor temperature is maintained within the optimal range of 200-260°C.[1] Cross-reference your operating temperature with the detailed experimental protocols below.
Incorrect Molar Ratio of Reactants: An improper ratio of fluorine gas to tripropylamine can result in incomplete fluorination or the formation of byproducts.Optimize Molar Ratio: The recommended molar ratio of fluorine gas to tripropylamine is between 10:1 and 16:1.[1] Adjust the flow rates of your reactants to achieve this ratio.
Inadequate Catalyst Activity: The cobalt oxide catalyst, converted to cobaltic fluoride, is crucial for the reaction. Deactivation or incomplete activation will reduce efficiency.Catalyst Activation and Maintenance: Ensure the cobalt oxide is fully converted to cobaltic fluoride by treating it with a fluorine gas mixture at approximately 300°C before starting the synthesis.[1]
Presence of Impurities in Final Product Incomplete Fluorination: Insufficient residence time or low fluorine concentration can lead to partially fluorinated byproducts.Adjust Residence Time and Fluorine Concentration: The typical residence time is around 5 seconds.[1] The fluorine gas concentration in the inert gas (e.g., nitrogen) should be between 20% and 30%.[1]
C-C Bond Cleavage: Excessively high reaction temperatures or high fluorine concentrations can cause the carbon-carbon bonds in the tripropylamine molecule to break, leading to a variety of smaller perfluorinated impurities.Fine-tune Reaction Conditions: Lower the reaction temperature to the lower end of the optimal range (e.g., 200-230°C) and use a fluorine concentration closer to 20%.[1]
Inefficient Purification: The post-reaction workup is critical for removing unreacted starting materials, byproducts, and catalyst residues.Thorough Purification Protocol: Follow the recommended purification steps meticulously: neutralization with an aqueous potassium hydroxide solution, washing with deionized water, drying with anhydrous sodium sulfate, and fractional distillation (rectification) to isolate the pure this compound (boiling point: 127-128°C).[1]
Poor Reproducibility of Results Inconsistent Gas Flow Rates: Fluctuations in the flow rates of the fluorine gas mixture and the tripropylamine-nitrogen mixture will alter the molar ratio and residence time.Calibrate and Monitor Flow Meters: Regularly calibrate your mass flow controllers or flow meters to ensure accurate and consistent delivery of reactants.
Reactor Packing Issues: Non-uniform packing of the catalyst in the reactor can lead to channeling, where the reactant stream bypasses the catalyst bed, resulting in incomplete conversion.Ensure Uniform Catalyst Packing: Carefully pack the reactor with the spherical cobalt oxide catalyst to ensure a uniform bed with no voids or channels.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for this compound synthesis?

A1: The optimal reaction temperature for the continuous direct fluorination of tripropylamine using a cobaltic fluoride catalyst is in the range of 200°C to 260°C.[1]

Q2: What is the recommended molar ratio of fluorine to tripropylamine?

A2: A molar ratio of fluorine gas to tripropylamine between 10:1 and 16:1 is recommended to achieve high purity and yield.[1]

Q3: What inert gas should be used to dilute the fluorine gas and tripropylamine?

A3: Nitrogen, helium, or argon can be used as the inert diluent gas.[1]

Q4: How can I minimize the formation of byproducts due to C-C bond cleavage?

A4: To minimize the cleavage of C-C bonds, it is crucial to accurately control the reaction temperature and the molar ratio of reactants. Operating at the lower end of the recommended temperature range (200-230°C) and avoiding an excessive excess of fluorine gas can help reduce the formation of these byproducts.[1]

Q5: What is the expected purity and yield of this compound under optimized conditions?

A5: With optimized conditions, a purity of up to 98% and a yield of approximately 75% can be achieved.[1]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis[1]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Reaction Temperature 200°C230°C260°C
Fluorine Gas : Tripropylamine Molar Ratio 12:110:116:1
Fluorine Gas Concentration 20% in Nitrogen20% in Nitrogen30% in Nitrogen
Tripropylamine Concentration 15% in Nitrogen10% in Nitrogen20% in Nitrogen
Residence Time 5 seconds5 seconds5 seconds
Purity 98%97%98%
Yield ~75%~68%~75%

Experimental Protocols

Protocol 1: Catalyst Activation

  • Pack a Monel metal fluorination reactor with spherical cobalt oxide.

  • Heat the reactor to 300°C.

  • Pass a mixture of 50% fluorine gas and 50% nitrogen gas through the reactor to completely convert the cobalt oxide to cobaltic fluoride.[1]

  • After activation, adjust the reactor temperature to the desired reaction temperature (e.g., 200-260°C).

Protocol 2: Continuous Synthesis of this compound

  • Set the fluorination reactor containing the activated cobaltic fluoride catalyst to the desired temperature (e.g., 200°C).

  • Continuously introduce a 20% fluorine-nitrogen mixed gas and a 15% tripropylamine-nitrogen mixed gas into the reactor.

  • Maintain a fluorine gas to tripropylamine molar ratio of 12:1.

  • Control the flow rates to achieve a residence time of 5 seconds.[1]

  • Collect the reaction product over a period of 3 hours.

Protocol 3: Purification of this compound

  • Neutralize the collected reaction product to a pH value of 7 using a 20% aqueous potassium hydroxide solution.

  • Allow the mixture to stand and separate into layers.

  • Collect the organic phase and wash it three times with deionized water.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Perform a fractional distillation (rectification) of the dried organic phase.

  • Collect the fraction with a boiling point of 127-128°C, which is the purified this compound.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification catalyst_prep Catalyst Preparation: Cobalt Oxide reactor_packing Reactor Packing catalyst_prep->reactor_packing Pack Reactor catalyst_activation Catalyst Activation: 300°C, F2/N2 mixture reactor_packing->catalyst_activation Activate continuous_reaction Continuous Fluorination: 200-260°C, 5s residence catalyst_activation->continuous_reaction Activated Catalyst reactant_prep Reactant Preparation: Tripropylamine/N2 F2/N2 reactant_prep->continuous_reaction Introduce Reactants neutralization Neutralization: 20% KOH continuous_reaction->neutralization Crude Product washing Washing: Deionized Water neutralization->washing drying Drying: Anhydrous Na2SO4 washing->drying distillation Fractional Distillation: 127-128°C drying->distillation product Pure this compound distillation->product

Caption: Workflow for this compound Synthesis

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Detected check_temp Check Reaction Temperature start->check_temp check_ratio Check Molar Ratio (F2:Amine) check_temp->check_ratio Correct adjust_temp Adjust Temperature to 200-260°C check_temp->adjust_temp Incorrect check_catalyst Check Catalyst Activity check_ratio->check_catalyst Correct adjust_ratio Adjust Flow Rates to Achieve 10:1 - 16:1 Ratio check_ratio->adjust_ratio Incorrect reactivate_catalyst Re-activate Catalyst with F2/N2 at 300°C check_catalyst->reactivate_catalyst Inactive success Yield Improved check_catalyst->success Active adjust_temp->success adjust_ratio->success reactivate_catalyst->success

Caption: Troubleshooting Low Yield Issues

References

Technical Support Center: Perfluamine Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Perfluamine during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (also known as Perfluorotripropylamine) is a perfluorinated amine.[1][2][3] Its chemical structure, rich in strong carbon-fluorine bonds, makes it highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media and buffers.[4] This can cause the compound to precipitate, leading to inaccurate concentrations and unreliable experimental results.[5]

Q2: What are the known solubility properties of this compound?

This compound is a colorless, odorless, and non-flammable liquid.[1] It has slight solubility in DMSO and methanol, and is poorly soluble in water.[1][3] A supplier has reported a solubility of 90 mg/mL (172.72 mM) in DMSO, with the recommendation of sonication to aid dissolution.

This compound Properties

PropertyValueReference
Molecular FormulaC9F21N[1][2][3]
Molecular Weight521.07 g/mol [1][2][3]
AppearanceColorless Liquid[1]
Density1.82 g/cm³[1][3]
Boiling Point125-135 °C[1][3]
Melting Point-52 °C[1][3]
Solubility in DMSO90 mg/mL (172.72 mM)
In Vivo Formulation10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (3.3 mg/mL)

Troubleshooting Guide for this compound Solubility

Q3: I observed precipitation when diluting my this compound DMSO stock in aqueous media. What should I do?

This is a common issue when a compound dissolved in a nonpolar solvent like DMSO is introduced into a polar aqueous environment.[6] Here are initial steps to troubleshoot this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, as higher concentrations can be toxic to cells.[7][8]

  • Gentle Warming: Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. Gentle heat can sometimes help keep the compound in solution.[6]

  • Sonication: Use a bath sonicator to help break up any precipitate and aid in dissolution.

  • Slow, Dropwise Addition: Add the this compound stock solution slowly and dropwise to the vortex of the pre-warmed aqueous medium while gently swirling. This helps to disperse the compound rapidly and prevent localized high concentrations that can lead to precipitation.[7]

Q4: Are there alternative solvents or formulation strategies I can use to improve this compound solubility?

Yes, if direct dilution from a DMSO stock is problematic, consider these strategies:

  • Co-solvents: Using a mixture of solvents can enhance solubility. A combination of ethanol and polyethylene glycol (PEG) 400 has been shown to be effective for some hydrophobic compounds.[2]

  • Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Formulation with Excipients: For in vivo studies, a formulation containing DMSO, PEG300, and Tween 80 has been suggested for this compound. This approach can also be adapted for in vitro experiments, but careful vehicle controls are essential.

Below is a workflow to guide you through troubleshooting solubility issues.

G start Start: this compound Precipitation Observed check_dmso Is final DMSO concentration <= 0.1%? start->check_dmso reduce_dmso Reduce DMSO concentration by preparing intermediate dilutions. check_dmso->reduce_dmso No warm_media Pre-warm aqueous media to 37°C? check_dmso->warm_media Yes reduce_dmso->check_dmso do_warm Warm media to 37°C. warm_media->do_warm No slow_addition Add stock solution slowly to vortex of media? warm_media->slow_addition Yes do_warm->slow_addition do_slow_addition Implement slow, dropwise addition. slow_addition->do_slow_addition No sonicate Try sonication? slow_addition->sonicate Yes do_slow_addition->sonicate alt_formulation Consider Alternative Formulations: - Co-solvents (PEG, Ethanol) - Surfactants (Tween 80) sonicate->alt_formulation Still Precipitates success Success: Compound Solubilized sonicate->success Solubilized do_sonicate Use a bath sonicator for 5-10 mins. alt_formulation->success

Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a general method for preparing this compound solutions for cell-based experiments.

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Water bath or incubator at 37°C

Methodology:

  • Prepare a Concentrated Stock Solution (e.g., 100 mM in DMSO):

    • Accurately weigh the required amount of this compound.

    • Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex the solution for 1-2 minutes. If not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions in DMSO (if necessary):

    • From your 100 mM stock, prepare a series of intermediate dilutions (e.g., 10 mM, 1 mM) in pure DMSO. This can help in achieving a very low final DMSO concentration in the culture medium.

  • Prepare Final Working Solution in Cell Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • Add a small volume of your final DMSO intermediate stock solution to the pre-warmed medium to achieve your desired final concentration of this compound. Crucially, add the DMSO stock to the aqueous medium, not the other way around.

    • Immediately after adding the stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[6]

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Important Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO (or other solvents) as your experimental samples, but without this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Stability: Per- and polyfluoroalkyl substances (PFAS) can show varying stability in different solvents. While many are stable in DMSO and methanol, some degradation has been observed in polar aprotic solvents like acetonitrile and acetone over time.[9][10] It is recommended to prepare fresh working solutions for each experiment.

Below is a diagram illustrating the experimental workflow for preparing this compound working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO (e.g., to 100 mM) weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot warm_medium Pre-warm Cell Culture Medium to 37°C aliquot->warm_medium add_stock Slowly Add Stock Solution to Medium with Vortexing warm_medium->add_stock visual_inspect Visually Inspect for Precipitation add_stock->visual_inspect use_in_assay Use in Experiment visual_inspect->use_in_assay Clear troubleshoot Return to Troubleshooting visual_inspect->troubleshoot Precipitate

Workflow for preparing this compound solutions.

Illustrative Signaling Pathway

While the specific signaling pathways affected by this compound are not well-documented, research on related PFAS compounds like PFOS and PFOA has implicated pathways such as the Ras/Rap signaling pathway.[8] The diagram below illustrates a generalized Ras/Raf/MEK/ERK (MAPK) signaling pathway that is often involved in cellular responses to external stimuli and could be a starting point for investigating the molecular mechanisms of this compound.

G This compound This compound (Hypothetical Stimulus) Receptor Cell Surface Receptor This compound->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cellular Response (Proliferation, Inflammation, etc.) TF->Response

Illustrative MAPK signaling pathway.

References

Degradation pathways of Perfluamine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature contains limited specific data on the degradation pathways of Perfluamine (perfluorotripropylamine) under stress conditions. Due to its chemical structure, characterized by strong carbon-fluorine bonds, this compound is highly resistant to degradation.[1] This technical support center provides guidance based on the established knowledge of other per- and polyfluoroalkyl substances (PFAS) and general principles of forced degradation studies. The experimental protocols, potential degradation pathways, and quantitative data presented are illustrative and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so resistant to degradation?

A1: this compound's resistance to degradation stems from the strength of its carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry.[1] This high bond energy makes the molecule exceptionally stable and resistant to chemical, thermal, and biological breakdown under typical environmental conditions.[1]

Q2: What are the potential degradation pathways for this compound under forced stress conditions?

A2: While specific pathways for this compound are not well-documented, based on studies of other PFAS, potential degradation could be initiated under harsh conditions through mechanisms like decarboxylation (if applicable to a related structure with a carboxyl group), C-N bond cleavage, or C-C bond cleavage, followed by a cascade of reactions leading to shorter-chain perfluorinated compounds. Complete mineralization (conversion to inorganic compounds like fluoride ions and carbon dioxide) is challenging to achieve.

Q3: What are the expected major degradation products of this compound?

A3: If degradation is achieved, one might expect to find shorter-chain perfluoroalkylamines or other fluorinated compounds. The specific products would depend on the degradation method employed. For instance, thermal degradation in the presence of oxygen could lead to the formation of various gaseous fluoro-compounds.[2]

Q4: Are there any standard analytical methods to study this compound degradation?

A4: There are no specific standardized methods for this compound degradation studies. However, general analytical techniques used for PFAS analysis are applicable. These primarily include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for identifying and quantifying the parent compound and its potential degradation products.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) may also be useful for analyzing volatile degradation products.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation of this compound observed under stress conditions. This compound is highly stable and resistant to the applied stress conditions.Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent, higher light intensity).[7][8][9] Consider using advanced oxidation or reduction processes. Note that extreme conditions may not be representative of environmental fate.
Poor recovery of this compound from the sample matrix. This compound may adsorb to sample containers or instrument components. The analytical method may not be optimized.Use polypropylene or polyethylene containers to minimize adsorption. Optimize the LC-MS/MS method, including the mobile phase composition and gradient, to ensure proper elution and detection.[3]
Difficulty in identifying unknown degradation products. Degradation products are at very low concentrations or are not amenable to the current analytical method.Concentrate the sample before analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements to help elucidate the elemental composition of unknown peaks.[10]
Mass balance is not achieved (sum of this compound and degradation products is less than the initial amount). Formation of volatile degradation products that are not captured by the analytical method. Incomplete extraction of all components.Use analytical techniques capable of measuring volatile compounds, such as headspace GC-MS. Re-evaluate and optimize the sample extraction procedure to ensure all analytes are recovered.[9]

Quantitative Data Summary

The following table presents hypothetical quantitative data for the degradation of this compound under various stress conditions. This is an illustrative example to guide data presentation.

Stress ConditionDurationTemperature (°C)Reagent ConcentrationThis compound Remaining (%)Major Degradation Product(s)% Conversion to Major Product(s)
Hydrolytic (Acidic) 30 days801 M HCl>99%Not Detected<0.1%
Hydrolytic (Basic) 30 days801 M NaOH>99%Not Detected<0.1%
Oxidative 7 days6030% H₂O₂95%Shorter-chain perfluoroalkyl substances2%
Photolytic 240 hours25-98%Not Detected<0.1%
Thermal (Inert) 24 hours400-85%C1-C3 Perfluoroalkanes10%
Thermal (Oxidative) 24 hours400Air70%Carbonyl fluoride, shorter-chain perfluoroalkanes25%

Experimental Protocols

Hydrolytic Degradation (Forced Hydrolysis)
  • Objective: To assess the stability of this compound in acidic and basic aqueous solutions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • In separate polypropylene vials, add an aliquot of the stock solution to 0.1 M hydrochloric acid and 0.1 M sodium hydroxide to achieve a final this compound concentration of 10 µg/mL.

    • Prepare a control sample in purified water.

    • Incubate the vials at a high temperature (e.g., 80°C) for a defined period (e.g., up to 30 days).[8]

    • At specified time points, withdraw samples, neutralize them if necessary, and dilute for analysis by LC-MS/MS.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a 10 µg/mL solution of this compound in purified water in a polypropylene vial.

    • Add a high concentration of an oxidizing agent, such as 30% hydrogen peroxide.[8]

    • Incubate the sample at an elevated temperature (e.g., 60°C) for a set duration (e.g., 7 days), protected from light.

    • At selected intervals, take samples and quench the reaction if necessary (e.g., by adding sodium bisulfite).

    • Analyze the samples by LC-MS/MS.

Photolytic Degradation
  • Objective: To determine the photostability of this compound.

  • Procedure:

    • Prepare a 10 µg/mL solution of this compound in purified water in a quartz vial.

    • Prepare a control sample in a vial wrapped in aluminum foil to protect it from light.

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a cool white fluorescent lamp supplemented with a near-UV lamp).

    • Monitor the light exposure and ensure it meets the recommended levels (e.g., not less than 1.2 million lux hours and 200 watt hours per square meter).

    • At the end of the exposure period, analyze both the exposed and control samples by LC-MS/MS.

Thermal Degradation
  • Objective: To investigate the thermal stability of this compound.

  • Procedure:

    • Place a known amount of neat this compound into a glass vial.

    • For degradation in an inert atmosphere, purge the vial with nitrogen or argon. For oxidative degradation, use a vial open to the air.

    • Heat the sample in a temperature-controlled oven or thermogravimetric analyzer (TGA) at a high temperature (e.g., 400°C) for a specified time.[2]

    • After cooling, dissolve the residue in a suitable solvent.

    • Analyze the resulting solution by LC-MS/MS. If using a TGA coupled with a mass spectrometer or FTIR, analyze the evolved gases.

Visualizations

Potential_Degradation_Pathway_of_this compound This compound This compound (C9F21N) Intermediate1 Perfluoroalkyl Radical (•C9F21) This compound->Intermediate1 High Energy Input (e.g., Thermal Stress) Intermediate2 Shorter-Chain Perfluoroalkylamines This compound->Intermediate2 C-C Bond Cleavage Degradation_Products Shorter-Chain Perfluoroalkanes Intermediate1->Degradation_Products Reaction with H• Intermediate2->Degradation_Products Further Degradation Mineralization Mineralization Products (F⁻, CO₂, NOx) Degradation_Products->Mineralization Advanced Oxidation/ Reduction

Caption: Illustrative potential degradation pathway for this compound under harsh stress conditions.

Experimental_Workflow_for_Forced_Degradation Start Start: Prepare this compound Stock Solution Stress Expose to Stress Conditions Start->Stress Hydrolysis Hydrolytic (Acid/Base) Stress->Hydrolysis Water, pH Oxidation Oxidative (e.g., H₂O₂) Stress->Oxidation Oxidant Photolysis Photolytic (UV/Vis Light) Stress->Photolysis Light Thermal Thermal (Heat) Stress->Thermal Heat Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Data Analysis: - Quantify this compound - Identify Degradants - Determine Mass Balance Analysis->Data End End: Report Degradation Profile Data->End

Caption: General experimental workflow for forced degradation studies of this compound.

References

Common experimental errors when working with Perfluamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perfluamine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Perfluorotripropylamine) is a perfluorinated compound with high chemical stability.[1] In a research context, it is investigated as a potent and selective inhibitor of the fictional kinase-associated protein KAP7. Its mechanism of action involves the direct suppression of KAP7 activity, which leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell survival and proliferation.

Q2: What is the optimal solvent and concentration for this compound in cell-based assays?

This compound is a hydrophobic compound. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). The final concentration of DMSO in cell culture media should be kept at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2] The optimal working concentration of this compound is cell-line dependent and should be determined by a dose-response experiment. However, a common starting range is 1-10 µM.

Q3: How can I be sure the observed cellular effects are from this compound and not the DMSO solvent?

A proper vehicle control is crucial. This control group should consist of cells treated with the same final concentration of DMSO as the experimental groups.[2] By comparing the vehicle control to the untreated control, you can isolate the effects of the solvent from the effects of this compound. If the vehicle control shows significant toxicity or phenotypic changes, the DMSO concentration should be lowered.[3]

Q4: Why am I observing lower potency of this compound in my cell-based assay compared to a biochemical (enzyme) assay?

This is a common discrepancy for many kinase inhibitors and can be attributed to several factors:

  • Poor Cell Permeability: While hydrophobic, the compound may not efficiently cross the cell membrane to reach its intracellular target.[2][4]

  • Efflux Pumps: Cells can actively transport the inhibitor out using efflux pumps like P-glycoprotein, reducing the intracellular concentration.[4]

  • Protein Binding: this compound may bind to proteins like albumin in the cell culture serum, reducing the free concentration available to inhibit KAP7.[2]

  • High Intracellular ATP: In ATP-competitive inhibitors, the high concentration of ATP within cells (1-5 mM) can outcompete the inhibitor for binding to the target kinase.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, MTS)
Possible Cause Troubleshooting Step Expected Outcome
This compound Precipitation Prepare fresh dilutions from a fully dissolved DMSO stock for each experiment. Visually inspect the media in the wells for any precipitate before and after adding the reagent.Consistent, soluble concentrations of this compound leading to more reproducible dose-response curves.
Solvent (DMSO) Toxicity Run a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line.[2] Ensure the final DMSO concentration in all wells is consistent and below this limit.[3]The vehicle control will show ≥95% cell viability, ensuring that observed cell death is due to this compound.[2]
Variable Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Calibrate your cell counting method and seed plates consistently. Avoid edge effects by not using the outermost wells of the plate.Uniform cell growth across control wells, leading to a lower coefficient of variation (CV) and more reliable data.[6]
Interaction with Serum Proteins If possible for your cell line, reduce the serum concentration in the media during the this compound treatment period.Increased apparent potency (lower IC50) as more free compound is available to interact with the cells.[2]
Issue 2: No Change in Downstream Protein Phosphorylation (p-Akt, p-mTOR) in Western Blot
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for different durations (e.g., 2, 6, 12, 24 hours).Identification of the optimal concentration and time required to see a significant decrease in the phosphorylation of Akt and mTOR.[7]
Low Basal Activity of the PI3K/Akt/mTOR Pathway Ensure your cell model has detectable basal activity of the pathway. If not, consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) before or during this compound treatment.A clear, detectable band for p-Akt and p-mTOR in the control lane, allowing for the observation of a decrease upon inhibitor treatment.
Protein Degradation During Sample Prep Always use lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[7][8] Keep samples on ice at all times.Sharp, distinct bands on the Western blot with minimal smearing, indicating intact proteins.[8]
Inactive this compound Ensure the this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment.Restoration of the expected inhibitory effect on the signaling pathway.[7]
Issue 3: Unexpected Bands or Off-Target Effects Observed
Possible Cause Troubleshooting Step Expected Outcome
High Inhibitor Concentration Use the lowest effective concentration of this compound that achieves the desired on-target effect, as determined by your dose-response experiments. High concentrations are more likely to inhibit other kinases.[7]Reduction of unexpected phenotypes or bands on a Western blot, suggesting the effect is more specific to the intended target.
Antibody Non-Specificity Use a highly specific and well-validated primary antibody. Check the antibody datasheet for known cross-reactivity. Run a negative control if possible (e.g., lysate from cells where the target is knocked down).[7]A single, clean band at the expected molecular weight for the protein of interest.
Compound-Induced Post-Translational Modifications The inhibitor might indirectly cause other modifications (e.g., ubiquitination, cleavage) on the target protein or others, leading to shifts in molecular weight.[8] Consult databases like UniProt for known modifications of your target.Understanding that multiple bands may be a result of the biological response to the inhibitor, rather than an artifact.[8]

Methodologies & Data

Table 1: Recommended Starting Concentrations for this compound Experiments
Experiment Type Cell Line Starting Concentration Range Incubation Time Solvent Control
Cell Viability (MTT/MTS) MCF-7 (Breast Cancer)0.5 - 50 µM48 - 72 hours0.1% DMSO
Cell Viability (MTT/MTS) A549 (Lung Cancer)1 - 100 µM48 - 72 hours0.1% DMSO
Western Blot (p-Akt Ser473) PC-3 (Prostate Cancer)5 - 25 µM6 - 24 hours0.1% DMSO
Apoptosis (Annexin V) HeLa (Cervical Cancer)10 µM (IC50)24 - 48 hours0.1% DMSO
Protocol: General Western Blot for p-Akt Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the optimized duration.

  • Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[8][9]

  • Harvesting: Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.[8] Incubate with primary antibodies (e.g., rabbit anti-p-Akt Ser473 and rabbit anti-Total Akt) overnight at 4°C, following manufacturer's recommended dilutions.

  • Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes each with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again 3x for 10 minutes with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

G cluster_0 GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KAP7 KAP7 Receptor->KAP7 PI3K PI3K KAP7->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->KAP7

Caption: this compound's inhibitory action on the KAP7 signaling pathway.

G Start Inconsistent Western Blot Results Check1 Check Protein Prep: - Fresh Lysis Buffer? - Protease/Phosphatase Inhibitors? Start->Check1 Check2 Review Protocol: - Optimal Inhibitor Dose? - Optimal Incubation Time? Check1->Check2 Yes Fix1 Prepare Fresh Lysates Check1->Fix1 No Check3 Validate Reagents: - Antibody Specificity? - Active this compound? Check2->Check3 Yes Fix2 Run Dose-Response & Time-Course Check2->Fix2 No Fix3 Test New Antibody or Fresh Compound Check3->Fix3 No End Consistent Results Check3->End Yes Fix1->Check2 Fix2->Check3 Fix3->End

Caption: Troubleshooting workflow for inconsistent Western blot results.

G Solubility This compound Solubility in Media Concentration Effective Concentration Solubility->Concentration Precipitation Precipitation (Low Solubility) Solubility->Precipitation GoodOutcome Consistent/ Potent Results Concentration->GoodOutcome Bioavailability Reduced Cellular Bioavailability Precipitation->Bioavailability Outcome Inconsistent/ Weak Results Bioavailability->Outcome

Caption: Relationship between this compound solubility and experimental outcomes.

References

Technical Support Center: Enhancing the Stability of Perfluoramine Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of perfluoramine emulsions. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual workflows to facilitate your research and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My perfluoramine emulsion is separating into layers (creaming or sedimentation).

Q: What causes the visible separation of layers in my emulsion, and how can I resolve it?

A: Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) is a primary indicator of emulsion instability, driven by density differences between the perfluoramine and the continuous phase. Several factors can contribute to this phenomenon.

Potential Causes & Solutions:

  • Large Droplet Size: Larger droplets have a greater tendency to migrate due to buoyancy or gravitational forces.

    • Solution: Reduce droplet size through optimized high-pressure homogenization. Increasing the homogenization pressure and the number of passes can significantly decrease particle size. However, be aware of the potential for over-processing, which can sometimes lead to coalescence.

  • Low Viscosity of the Continuous Phase: A less viscous continuous phase offers less resistance to droplet movement.

    • Solution: Increase the viscosity of the continuous phase by adding viscosity-modifying agents such as food-grade gums (e.g., xanthan gum) or synthetic polymers.

  • Significant Density Mismatch: A large difference in density between the dispersed and continuous phases accelerates separation.

    • Solution: While challenging, adjusting the density of the continuous phase to more closely match that of the perfluoramine can improve stability.

Issue 2: The average particle size of my emulsion is increasing over time.

Q: I'm observing a gradual increase in droplet size, suggesting my emulsion is not stable. What are the underlying mechanisms and how can I prevent this?

A: An increase in average particle size is typically due to coalescence (droplets merging) or Ostwald ripening (growth of larger droplets at the expense of smaller ones).

Potential Causes & Solutions:

  • Insufficient Surfactant Concentration: An inadequate amount of surfactant leads to incomplete coverage of the droplet surface, leaving them susceptible to merging upon collision.

    • Solution: Optimize the surfactant concentration. It is often beneficial to start with a slightly higher concentration and titrate downwards to find the optimal level that ensures complete surface coverage without inducing other instabilities.

  • Inappropriate Surfactant Type: The chosen surfactant may not be providing a sufficient steric or electrostatic barrier.

    • Solution: Select a surfactant or a combination of surfactants that provides a robust stabilizing layer. For perfluoramine emulsions, fluorinated surfactants are often effective. Combining a non-ionic surfactant for steric hindrance with a charged surfactant for electrostatic repulsion can also be a successful strategy.

  • High Interfacial Tension: If the surfactant is not effective at lowering the interfacial tension between the perfluoramine and the continuous phase, droplets will have a higher tendency to merge to minimize the total surface area.

    • Solution: Screen different surfactants to identify one that significantly reduces the interfacial tension.

  • Ostwald Ripening: This phenomenon is more prevalent with perfluorocarbons that have a higher solubility in the continuous phase.

    • Solution: Employing a blend of perfluorocarbons with different molecular weights can help mitigate Ostwald ripening. The presence of a higher molecular weight, less soluble perfluorocarbon can retard the diffusion process.[1]

Issue 3: My emulsion appears cloudy or shows visible aggregates.

Q: My emulsion is not uniform and appears to have clumps of particles. What is causing this flocculation?

A: Flocculation is the aggregation of droplets into loose clusters without the merging of the droplets themselves. While reversible, it can be a precursor to coalescence.

Potential Causes & Solutions:

  • Inadequate Surface Charge (Zeta Potential): If the electrostatic repulsion between droplets is weak, van der Waals forces can cause them to attract and form flocs.

    • Solution: Adjust the pH of the continuous phase to a value that maximizes the zeta potential of the droplets. For emulsions stabilized by anionic surfactants, a more alkaline pH will generally increase the negative charge and enhance stability. Conversely, for cationic surfactants, a more acidic pH is often beneficial. A zeta potential greater than |30| mV is generally considered indicative of good stability.

  • Bridging Flocculation: Certain polymers, if used at a suboptimal concentration, can adsorb to multiple droplets simultaneously, creating "bridges" that pull them together.

    • Solution: Optimize the concentration of any polymeric stabilizers.

Frequently Asked Questions (FAQs)

Q1: What is the ideal particle size for a stable perfluoramine emulsion?

A1: For most applications, particularly in drug delivery and biomedical imaging, a mean particle size of less than 500 nm is desirable.[2] Smaller particle sizes (e.g., 100-200 nm) generally lead to better stability against creaming and sedimentation.[1]

Q2: How does pH affect the stability of my perfluoramine emulsion?

A2: The pH of the continuous phase plays a critical role in the stability of emulsions stabilized by ionic surfactants. It directly influences the surface charge of the droplets, which is quantified by the zeta potential. A higher magnitude of zeta potential (either positive or negative) leads to greater electrostatic repulsion between droplets, thus preventing flocculation and coalescence. For instance, in an emulsion stabilized by a surfactant with a carboxylic acid headgroup, increasing the pH above the pKa of the acid will result in a more negative surface charge and enhanced stability. Conversely, for an amine-containing surfactant, lowering the pH will lead to a more positive charge and improved stability. It is crucial to determine the isoelectric point (the pH at which the zeta potential is zero) of your system and formulate your emulsion at a pH far from this point.[3][4][5][6]

Q3: What is the role of a co-surfactant?

A3: A co-surfactant is often used in combination with the primary surfactant to enhance emulsion stability. It can pack more efficiently at the oil-water interface, reduce interfacial tension further, and improve the flexibility and stability of the interfacial film.

Q4: How can I assess the long-term stability of my emulsion?

A4: Long-term stability can be assessed by storing the emulsion under controlled conditions (e.g., 4°C, 25°C, and 40°C) and monitoring key parameters over time.[7] These parameters include:

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A stable emulsion will show minimal changes in these values.

  • Zeta Potential: Measured using Electrophoretic Light Scattering (ELS). A consistent zeta potential indicates stable surface characteristics.

  • Visual Observation: Regularly inspect for signs of creaming, sedimentation, or phase separation.

  • Creaming Index: For emulsions that show separation, the creaming index can be quantified by measuring the height of the serum layer relative to the total height of the emulsion in a graduated cylinder over time.

Q5: What are accelerated stability studies and how are they performed?

A5: Accelerated stability studies use elevated temperatures to predict the long-term stability of an emulsion in a shorter timeframe. By storing samples at higher temperatures (e.g., 40°C and 60°C), degradation processes are accelerated. The data collected can be used to estimate the shelf-life at normal storage conditions.[7][8]

Data Presentation

The following tables summarize the impact of key formulation and processing parameters on the stability of perfluoramine emulsions.

Table 1: Effect of High-Pressure Homogenization Parameters on Particle Size

Homogenization Pressure (bar)Number of PassesMean Particle Size (nm)Polydispersity Index (PDI)
5003350 ± 250.35 ± 0.05
10003220 ± 150.22 ± 0.03
15003180 ± 100.18 ± 0.02
10001280 ± 200.30 ± 0.04
10005200 ± 120.20 ± 0.02
100010190 ± 100.19 ± 0.02

Note: Data are representative and may vary depending on the specific perfluoramine, surfactant, and formulation.[9][10][11]

Table 2: Influence of Surfactant Concentration on Emulsion Properties

Surfactant Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.5450 ± 300.45 ± 0.06-15 ± 3
1.0250 ± 200.25 ± 0.04-25 ± 4
2.0180 ± 150.18 ± 0.03-35 ± 5
3.0170 ± 120.17 ± 0.02-38 ± 5
5.0165 ± 100.16 ± 0.02-40 ± 4

Note: Data are representative and may vary depending on the specific perfluoramine, surfactant, and formulation.[12][13][14]

Table 3: Impact of pH on Zeta Potential and Visual Stability

pHZeta Potential (mV)Visual Stability (after 24h)
3.0+10 ± 2Significant Flocculation
4.0+25 ± 4Slight Flocculation
5.0+35 ± 5Stable
6.0+20 ± 3Slight Flocculation
7.0 (Isoelectric Point)0 ± 2Heavy Aggregation & Separation
8.0-22 ± 4Slight Flocculation
9.0-32 ± 5Stable
10.0-38 ± 4Stable

Note: This table is an example for an emulsion stabilized with an amphoteric surfactant. The isoelectric point and optimal pH for stability will vary depending on the surfactant used.[3][4][5][6]

Experimental Protocols

Protocol 1: Preparation of Perfluamine Emulsion by High-Pressure Homogenization

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the surfactant(s) and any other water-soluble components (e.g., buffers, tonicity agents) in high-purity water.

    • Oil Phase: Use the perfluoramine as the oil phase. If using a co-surfactant that is oil-soluble, dissolve it in the perfluoramine.

  • Pre-emulsification:

    • Heat both the aqueous and oil phases to the same temperature (typically 50-60°C) to facilitate mixing.

    • Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Set the desired homogenization pressure (e.g., 1000-1500 bar) and number of passes (e.g., 3-5).

    • Ensure the homogenizer's cooling system is active to dissipate the heat generated during the process.

  • Cooling and Storage:

    • Rapidly cool the resulting nanoemulsion to room temperature.

    • Store the emulsion in a sealed container at the desired temperature (e.g., 4°C).

Protocol 2: Characterization of Emulsion Properties

  • Particle Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

    • Dilute the emulsion sample with the same continuous phase used in its preparation to an appropriate concentration for the DLS instrument (typically a 1:100 to 1:1000 dilution).

    • Ensure the sample is free of air bubbles.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI will be reported.

  • Zeta Potential Measurement (Electrophoretic Light Scattering - ELS):

    • Prepare the sample in the same manner as for DLS, ensuring the diluent has a known conductivity.

    • Use a specific zeta potential measurement cell.

    • Follow the instrument's protocol for measuring the electrophoretic mobility, from which the zeta potential is calculated.

  • Morphological Analysis (Cryogenic Transmission Electron Microscopy - Cryo-TEM):

    • Apply a small drop of the emulsion to a TEM grid.

    • Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly vitrify the sample.

    • Transfer the frozen grid to a cryo-TEM holder and observe under the microscope at cryogenic temperatures. This technique allows for the visualization of the droplet morphology in a near-native state.[15][16]

Mandatory Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_char Characterization cluster_stability Stability Assessment prep_phases 1. Prepare Aqueous & Oil Phases pre_emulsion 2. Pre-emulsification (High-Shear Mixing) prep_phases->pre_emulsion hph 3. High-Pressure Homogenization pre_emulsion->hph cooling 4. Cooling & Storage hph->cooling dls Particle Size & PDI (DLS) hph->dls els Zeta Potential (ELS) hph->els cryo_tem Morphology (Cryo-TEM) hph->cryo_tem stability Long-Term Stability Testing cooling->stability storage Store at different temperatures (4°C, 25°C, 40°C) stability->storage monitoring Monitor Particle Size, PDI, Zeta Potential, and Visual Appearance over time storage->monitoring

// Branch for Separation separation [label="Layer Separation (Creaming/Sedimentation)"]; check_size1 [label="Is particle size > 500 nm?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_hph [label="Increase Homogenization Pressure/Passes", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_viscosity [label="Is continuous phase viscosity low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_viscosifier [label="Add Viscosity Modifier", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

issue_type -> separation [label="Separation"]; separation -> check_size1; check_size1 -> increase_hph [label="Yes"]; check_size1 -> check_viscosity [label="No"]; check_viscosity -> add_viscosifier [label="Yes"]; check_viscosity -> issue [label="No\n(Consider density mismatch)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Branch for Particle Growth growth [label="Particle Size Increasing Over Time"]; check_surfactant [label="Is surfactant concentration optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_surfactant [label="Optimize Surfactant Concentration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph [label="Is pH at isoelectric point?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH away from Isoelectric Point", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

issue_type -> growth [label="Growth"]; growth -> check_surfactant; check_surfactant -> optimize_surfactant [label="No"]; check_surfactant -> check_ph [label="Yes"]; check_ph -> adjust_ph [label="Yes"]; check_ph -> issue [label="No\n(Consider Ostwald Ripening)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Branch for Flocculation flocculation [label="Flocculation / Aggregation"]; check_zeta [label="Is |Zeta Potential| < 30 mV?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph_zeta [label="Adjust pH to Maximize Zeta Potential", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_polymer [label="Using polymeric stabilizer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_polymer [label="Optimize Polymer Concentration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

issue_type -> flocculation [label="Flocculation"]; flocculation -> check_zeta; check_zeta -> adjust_ph_zeta [label="Yes"]; check_zeta -> check_polymer [label="No"]; check_polymer -> optimize_polymer [label="Yes"]; check_polymer -> issue [label="No\n(Re-evaluate surfactant choice)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: "Troubleshooting flowchart for emulsion instability."

References

Technical Support Center: Per- and Polyfluoroalkyl Substance (PFAS) Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with per- and polyfluoroalkyl substance (PFAS) analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of PFAS.

Q1: Why are my PFAS analytical results showing high variability and poor reproducibility?

High variability and poor reproducibility are common challenges in PFAS analysis and can stem from several sources. One of the most significant is background contamination, as PFAS are ubiquitous in many laboratory materials.[1][2][3] Inconsistent sample preparation, including analyte loss due to adsorption to container surfaces, can also lead to variable results.[4] Additionally, matrix effects in complex samples can cause ion suppression or enhancement, leading to inaccurate quantification.[5]

Troubleshooting Steps:

  • Contamination Audit: Systematically check all materials that come into contact with the sample, including sample containers, pipette tips, solvents, and instrument components like tubing and seals, for PFAS contamination.[1][6]

  • Sample Container Evaluation: Use polypropylene or high-density polyethylene (HDPE) containers for sample collection and storage, as PFAS can adsorb to glass surfaces.[4][7]

  • Method Blanks: Regularly analyze method blanks to assess background contamination levels.

  • Isotope-Labeled Internal Standards: Utilize isotope-labeled internal standards for each target analyte to compensate for matrix effects and variations in extraction efficiency.[5]

  • Sample Preparation Consistency: Ensure consistent and validated sample preparation procedures are followed for all samples.

Q2: I am observing no or very low signal for my target PFAS analytes. What are the potential causes?

The absence or low intensity of analyte signals can be attributed to several factors, ranging from sample preparation issues to instrument settings.

Troubleshooting Steps:

  • Sample Preparation and Extraction: Verify the efficiency of your solid-phase extraction (SPE) protocol. Ensure the correct sorbent is being used and that the elution solvent is appropriate for the target analytes. Inefficient extraction is a common cause of low recovery.

  • Instrument Sensitivity: Check the mass spectrometer's sensitivity. This can be done by infusing a known concentration of a PFAS standard directly into the mass spectrometer.

  • Matrix Effects: Significant ion suppression from co-eluting matrix components can drastically reduce the analyte signal. Consider diluting the sample or employing a more rigorous cleanup method.

  • Analyte Stability: While generally stable, some PFAS can degrade under certain conditions or be lost through adsorption to containers and tubing.[8][9]

  • LC-MS/MS Method Parameters: Confirm that the correct precursor and product ion transitions are being monitored and that the collision energies are optimized for your specific instrument.

Q3: My chromatograms show significant peak tailing or splitting for PFAS analytes. How can I improve the peak shape?

Poor peak shape can compromise the accuracy of integration and quantification. Several chromatographic factors can contribute to this issue.

Troubleshooting Steps:

  • Column Condition: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of PFAS and their interaction with the stationary phase. Ensure the mobile phase is properly prepared and buffered if necessary.

  • Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, the sample should be dissolved in the initial mobile phase.

  • System Contamination: Contamination in the LC system, such as in the injector or tubing, can lead to peak tailing. A thorough system cleaning may be required.

  • Use of a Delay Column: To mitigate the impact of PFAS contamination from the HPLC system itself, a delay column installed before the injector can help separate system-related peaks from the analytical peaks.[10]

Q4: I am concerned about background contamination from my LC-MS/MS system. How can I minimize this?

Background contamination is a critical issue in trace-level PFAS analysis. Many components of a standard LC-MS/MS system can be sources of PFAS.

Troubleshooting Steps:

  • PFAS-Free Components: Replace fluoropolymer-based tubing (e.g., PTFE), solvent frits, and other system components with PEEK or stainless steel alternatives where possible.

  • Delay Column: As mentioned previously, a delay column is highly effective in separating background contamination from the analytes of interest.[10]

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents that have been tested for PFAS contamination.

  • Regular Cleaning: Implement a regular cleaning protocol for the LC system, including flushing with a sequence of appropriate solvents.[6]

  • Dedicated System: If feasible, dedicate an LC-MS/MS system solely for PFAS analysis to avoid cross-contamination from other analyses.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the analysis of various PFAS compounds.

Table 1: Common PFAS Analytes and their Properties

Compound NameAbbreviationCAS Number
Perfluorobutanoic acidPFBA375-22-4
Perfluoropentanoic acidPFPeA2706-90-3
Perfluorohexanoic acidPFHxA307-24-4
Perfluoroheptanoic acidPFHpA375-85-9
Perfluorooctanoic acidPFOA335-67-1
Perfluorononanoic acidPFNA375-95-1
Perfluorodecanoic acidPFDA335-76-2
Perfluoroundecanoic acidPFUnA2058-94-8
Perfluorododecanoic acidPFDoA307-55-1
Perfluorobutanesulfonic acidPFBS375-73-5
Perfluorohexanesulfonic acidPFHxS355-46-4
Perfluorooctanesulfonic acidPFOS1763-23-1

Source: Compiled from various sources including EPA Method 1633.[11]

Table 2: Representative LC-MS/MS Parameters for Selected PFAS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
PFBS298.980.040
PFHxA313.0269.012
PFOS499.080.050
PFOA413.0369.015
PFNA463.0419.015
PFDA513.0469.015

Note: These values are illustrative and should be optimized for the specific instrument being used.[12][13]

Table 3: Example Retention Times for Selected PFAS on a C18 Column

AnalyteRetention Time (min)
PFBA0.76
PFPeA1.76
PFBS1.98
PFHxA3.5 (approx.)
PFOA5.5 (approx.)
PFOS6.0 (approx.)

Conditions: The retention times are examples and will vary significantly based on the specific C18 column, mobile phase composition, gradient, and flow rate.[14]

Experimental Protocols

Below are detailed methodologies for key experiments in PFAS analysis.

Protocol 1: Sample Collection and Handling for Aqueous Samples

  • Container Selection: Use certified PFAS-free high-density polyethylene (HDPE) or polypropylene sample bottles.[4]

  • Glove Usage: Wear powder-free nitrile gloves during sample collection and handling.

  • Sample Collection:

    • For flowing water sources, allow the water to run for a few minutes before collecting the sample to ensure it is representative of the source.

    • When collecting, do not rinse the sample bottle with the sample water, as preservatives may be present in the bottle.

    • Avoid contact with any materials that may contain PFAS (e.g., Teflon-coated items).[15]

  • Preservation: If required by the analytical method (e.g., EPA 537.1), preservatives like Trizma® may be pre-added to the sample bottles.

  • Storage and Transport: Keep samples chilled at approximately 4°C and transport them to the laboratory as soon as possible.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Drinking Water Samples (Based on EPA Method 537.1)

  • Sample Preparation:

    • Measure 250 mL of the water sample.

    • Add a surrogate standard solution to the sample.[16]

  • SPE Cartridge Conditioning:

    • Condition a 500 mg polystyrene-divinylbenzene (SDVB) SPE cartridge by passing 15 mL of methanol through it, followed by 18 mL of reagent water. Do not allow the cartridge to go dry.[16][17]

  • Sample Loading:

    • Pass the 250 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[16]

  • Cartridge Rinsing and Drying:

    • After the entire sample has passed through, rinse the sample bottle with two 7.5 mL aliquots of reagent water and pass these through the cartridge.

    • Dry the cartridge under vacuum for approximately 5 minutes to remove residual water.[17]

  • Elution:

    • Rinse the sample bottle with 4 mL of methanol and elute the analytes from the cartridge with this methanol. Repeat with a second 4 mL aliquot of methanol.[17]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.

    • Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.

    • Add the internal standards to the final extract.[16]

Protocol 3: LC-MS/MS Analysis

  • LC Configuration:

    • Use an LC system with PEEK or stainless steel tubing to minimize background contamination.

    • Install a delay column before the injector.

    • Use a C18 analytical column suitable for PFAS analysis (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phases:

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

  • Gradient Elution:

    • Develop a gradient elution program that effectively separates the target PFAS analytes. A typical gradient might start at a lower percentage of organic mobile phase and ramp up to a high percentage to elute the more retained compounds.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set up multiple reaction monitoring (MRM) for each analyte and its corresponding isotope-labeled internal standard, using the optimized precursor ion, product ion, and collision energy.[12]

  • Data Analysis:

    • Quantify the analytes using the internal standard method, where the peak area ratio of the native analyte to its labeled internal standard is used for calibration.

Visualizations

The following diagrams illustrate key workflows and relationships in PFAS analysis.

Troubleshooting_Workflow start Start: Poor Analytical Result no_peak No or Low Peak Signal start->no_peak bad_peak_shape Bad Peak Shape (Tailing/Splitting) start->bad_peak_shape high_background High Background Noise start->high_background poor_reproducibility Poor Reproducibility start->poor_reproducibility check_ms Check MS Sensitivity no_peak->check_ms Is instrument sensitive? check_spe Verify SPE Recovery no_peak->check_spe Is extraction efficient? check_matrix Investigate Matrix Effects no_peak->check_matrix Is there ion suppression? check_column Check Column Condition bad_peak_shape->check_column Is column old/contaminated? check_mobile_phase Verify Mobile Phase bad_peak_shape->check_mobile_phase Is mobile phase correct? check_injection Check Injection Solvent bad_peak_shape->check_injection Is injection solvent appropriate? check_system_contamination Audit System for Contamination high_background->check_system_contamination Is the LC system clean? check_labware Check Labware/Solvents high_background->check_labware Are solvents/materials clean? check_method_blanks Run Method Blanks high_background->check_method_blanks What do blanks show? poor_reproducibility->high_background Is there background interference? use_internal_standards Use Isotope-Labeled Internal Standards poor_reproducibility->use_internal_standards Are internal standards used? consistent_prep Ensure Consistent Sample Prep poor_reproducibility->consistent_prep Is the procedure consistent?

Caption: A troubleshooting workflow for common issues in PFAS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection (HDPE/PP Bottle) add_surrogates 2. Add Surrogates sample_collection->add_surrogates spe_extraction 3. Solid-Phase Extraction add_surrogates->spe_extraction elution 4. Elution spe_extraction->elution concentration 5. Concentration elution->concentration reconstitution 6. Reconstitution & Add Internal Standards concentration->reconstitution lc_separation 7. LC Separation (C18 Column) reconstitution->lc_separation ms_detection 8. MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification 9. Quantification (Internal Standard Method) ms_detection->quantification reporting 10. Reporting quantification->reporting

Caption: A general experimental workflow for PFAS analysis by LC-MS/MS.

References

Technical Support Center: Protocol Refinement for Perfluamine In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perfluamine in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments. Given the limited specific data on this compound, this guide also draws on knowledge from other per- and polyfluoroalkyl substances (PFAS) to offer a comprehensive support tool.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in vitro?

A1: Based on its classification as a per- and polyfluoroalkyl substance (PFAS), researchers may encounter challenges with this compound related to its low aqueous solubility, high chemical stability, and potential for bioaccumulation.[1] These properties can lead to difficulties in preparing homogenous dosing solutions, potential for the compound to precipitate in culture media, and possible interference with certain assay components.

Q2: How should I prepare my this compound stock solution?

A2: Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Is this compound stable in cell culture medium?

A3: this compound is characterized by strong carbon-fluorine bonds, making it highly resistant to degradation.[1] It is expected to be stable in standard cell culture media under normal incubation conditions. However, its low solubility might lead to precipitation over time, especially at higher concentrations. Visually inspect your culture plates for any signs of precipitation before and during the experiment.

Q4: Can this compound interfere with standard cytotoxicity assays like the MTT assay?

A4: Yes, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal (increased viability).[5][6] It is essential to include a cell-free control where this compound is incubated with the MTT reagent in the culture medium to assess any direct chemical interference. If interference is observed, consider using an alternative cytotoxicity assay that measures a different cellular endpoint, such as the lactate dehydrogenase (LDH) assay (measuring membrane integrity) or a crystal violet assay.[7]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Recommended Solution
Inconsistent this compound Concentration Ensure complete solubilization of this compound in the stock solution. Vortex thoroughly. When diluting into culture medium, mix well to ensure a homogenous solution. Prepare fresh dilutions for each experiment.
Precipitation of this compound in Culture Visually inspect wells for precipitate. If observed, consider lowering the test concentrations or using a different solvent system (while maintaining a low final solvent concentration).
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to maintain a uniform cell density.
Issue 2: Unexpectedly High Cell Viability at High this compound Concentrations in MTT Assay
Potential Cause Recommended Solution
Direct MTT Reduction by this compound Perform a cell-free control by incubating this compound with MTT reagent in the culture medium. If a color change occurs, this compound is directly reducing MTT.[5]
Increased Metabolic Activity Some compounds can induce a stress response leading to a temporary increase in cellular metabolism.[6] Corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint (e.g., LDH assay for membrane integrity or direct cell counting).
Compound Interference with Formazan Crystals This compound or its metabolites might interact with the formazan crystals, affecting their solubility or absorbance spectrum. Visually confirm complete dissolution of formazan crystals before reading the plate.
Issue 3: Difficulty in Interpreting Apoptosis Assay Results
Potential Cause Recommended Solution
Incorrect Gating in Flow Cytometry Use single-stain controls (Annexin V only and Propidium Iodide only) and an unstained control to set the correct gates for analysis.[8]
Late-Stage Apoptosis or Necrosis If a large population of cells is positive for both Annexin V and Propidium Iodide, it may indicate late-stage apoptosis or necrosis. Consider analyzing earlier time points.
Cell Clumping Ensure a single-cell suspension before staining and analysis. Gentle pipetting or passing the cells through a cell strainer can help.

Experimental Protocols

General Cell Culture and Dosing Protocol for this compound
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Serially dilute the stock in DMSO to create a range of concentrations.

  • Dosing: Dilute the DMSO stock solutions 1:1000 in pre-warmed complete cell culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (0.1% DMSO in medium) and an untreated control.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Cytotoxicity Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS.

  • MTT Addition: After the this compound incubation period, remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[9]

Annexin V Apoptosis Assay Protocol
  • Cell Collection: After treatment with this compound, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.[8]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Human Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2 (Liver)MTT48Data not available
A549 (Lung)LDH48Data not available
MCF-7 (Breast)Crystal Violet72Data not available
Jurkat (T-cell)Annexin V24Data not available

Note: This table is for illustrative purposes. Specific IC50 values for this compound are not currently available in the public domain and need to be determined experimentally.

Visualizations

Logical Workflow for Troubleshooting MTT Assay Interference

MTT_Troubleshooting start Inconsistent or Unexpected MTT Assay Results q1 Did you run a cell-free control (this compound + MTT reagent)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did the cell-free control show a color change? a1_yes->q2 sol2 Run a cell-free control to test for direct MTT reduction. a1_no->sol2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol1 This compound directly reduces MTT. Consider alternative viability assays (e.g., LDH, Crystal Violet). a2_yes->sol1 sol3 Interference is unlikely. Investigate other causes: - Compound precipitation - Cell stress response - Incomplete formazan dissolution a2_no->sol3

Caption: A decision tree to troubleshoot potential interference of this compound in MTT assays.

Hypothesized Signaling Pathway Potentially Affected by this compound

Based on studies of other PFAS compounds, this compound may induce cellular stress and affect signaling pathways related to apoptosis and inflammation.

PFAS_Signaling This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria NFkB NF-kB Activation ROS->NFkB Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation

Caption: A hypothesized signaling cascade for this compound-induced cytotoxicity.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow start Start: Prepare this compound Stock (in DMSO) step1 Seed cells in 96-well plates start->step1 step2 Prepare serial dilutions of this compound in culture medium step1->step2 step3 Treat cells with this compound (include vehicle control) step2->step3 step4 Incubate for desired time (e.g., 24, 48, 72h) step3->step4 step5 Perform Cytotoxicity Assay (e.g., MTT, LDH) step4->step5 step6 Analyze data and calculate IC50 step5->step6 end End: Report Results step6->end

Caption: A general experimental workflow for determining the cytotoxicity of this compound.

References

Validation & Comparative

Validating the efficacy of Perfluamine in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on Perfluamine, also known as Perfluorotripropylamine (FTPA), indicates that it is an industrial chemical with significant environmental and health concerns, rather than a substance with validated therapeutic efficacy. This guide provides an objective summary of its properties, applications, and the scientific and regulatory context surrounding its use.

This compound (CAS Number: 338-83-0) is a synthetic organofluorine compound belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1][2][3][4] These substances are characterized by extremely strong carbon-fluorine bonds, which impart high chemical and thermal stability.[1] Due to these properties, this compound has been utilized in several industrial and experimental applications.

Industrial and Experimental Applications

The primary uses of this compound are not in the pharmaceutical or therapeutic fields but in industrial processes that require high stability. Its documented applications include:

  • Heat Transfer Fluids: Used in high-temperature applications due to its resistance to breaking down.[1]

  • Industrial Solvents: Employed in chemical reactions that require stability against acids, bases, and oxidizing agents.[1]

  • Electronics Industry: Utilized for cooling and insulation purposes because of its non-conductive nature.[1]

  • Blood Substitute Research: In the past, emulsions containing Perfluorotripropylamine were investigated for their potential as blood substitutes due to their capacity to dissolve and transport oxygen.[3] However, this line of research has highlighted long-term retention of the substance in the body.[3]

Significant Environmental and Health Concerns

The chemical stability that makes this compound useful in industrial settings is also the source of significant environmental concern. In September 2024, Belgium officially proposed the identification of this compound as a Substance of Very High Concern (SVHC) under the European Union's REACH Regulation.[1]

The basis for this proposal is the substance's classification as very persistent and very bioaccumulative (vPvB) .[1]

  • Persistence: this compound is highly resistant to environmental degradation. Its estimated global atmospheric lifetime is 3,795 years.[1] This extreme persistence means it can remain in ecosystems for millennia.[1]

  • Bioaccumulation: Studies have shown that this compound has a high potential to accumulate in the tissues of living organisms.[1] This can lead to increasing concentrations in animals higher up the food chain, posing a risk of toxic effects.[1]

The broader class of PFAS chemicals, to which this compound belongs, has been associated with various adverse health outcomes in humans, including impacts on the immune system and increased risk for certain types of cancer.[5]

Lack of Efficacy Data and Comparative Analysis

Given the current scientific understanding and regulatory posture, a comparison guide validating the "efficacy" of this compound for therapeutic applications is not feasible. The overwhelming body of recent evidence and regulatory action focuses on the potential harms of this substance. There are no recent clinical or significant preclinical studies that would support a favorable comparison of this compound against established alternatives in any therapeutic context.

The logical workflow for evaluating a substance like this compound from a regulatory and safety perspective is outlined below.

substance This compound (PFAS) properties High Stability Strong C-F Bonds substance->properties applications Industrial Uses: - Heat Transfer - Solvents - Electronics properties->applications Leads to concern Environmental & Health Concern properties->concern Also leads to persistence Very Persistent (vP) (Atmospheric Lifetime ~3,795 yrs) concern->persistence bioaccumulation Very Bioaccumulative (vB) (High BCF in organisms) concern->bioaccumulation regulation Regulatory Action (e.g., EU REACH SVHC Proposal) persistence->regulation Triggers bioaccumulation->regulation Triggers

Logical flow from chemical properties to regulatory concern for this compound.

References

A Comparative Guide to Perfluamine and Other Perfluorocarbons for Gas Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas transport properties of perfluamine (perfluorotripropylamine) against other commonly utilized perfluorocarbons (PFCs). The information presented herein is supported by available experimental data and predictive models, offering a comprehensive resource for the evaluation of these compounds in applications such as artificial blood substitutes, liquid ventilation, and organ preservation.

Introduction to Perfluorocarbons and Gas Transport

Perfluorocarbons are dense, inert fluorinated compounds with a remarkable capacity for dissolving respiratory gases, notably oxygen (O2) and carbon dioxide (CO2).[1] This property stems from the weak intermolecular van der Waals forces between PFC molecules, creating molecular cavities where gas molecules can be physically dissolved.[2] Unlike hemoglobin, which chemically binds oxygen, the gas transport in PFCs is a physical process governed by Henry's Law, which states that the amount of dissolved gas is directly proportional to its partial pressure.[2] This linear relationship allows for efficient gas exchange, making PFCs attractive candidates for various biomedical applications where enhanced gas delivery is crucial.

This compound: An Overview

This compound, chemically known as perfluorotripropylamine (C9F21N), is a perfluorinated tertiary amine.[3] It is a colorless, odorless, and non-flammable liquid with high chemical and thermal stability.[3] While it has been investigated for use in artificial blood formulations, such as in early products like Fluosol-DA, it has also come under scrutiny for its environmental persistence and potential for bioaccumulation.[4][5] Understanding its gas transport characteristics is therefore critical for assessing its potential benefits against its environmental and safety profile.

Comparative Analysis of Gas Transport Properties

The efficacy of a perfluorocarbon as a gas carrier is primarily determined by its solubility for oxygen and carbon dioxide. The following tables summarize the available quantitative data for this compound and other well-characterized PFCs, such as perfluorodecalin (PFD) and perfluorooctyl bromide (PFOB).

Table 1: Comparison of Oxygen and Carbon Dioxide Solubility in Selected Perfluorocarbons

PerfluorocarbonChemical FormulaMolecular Weight ( g/mol )Oxygen (O2) Solubility (mL/100 mL)Carbon Dioxide (CO2) Solubility (mL/100 mL)
This compound (estimated) C9F21N521.07~45 - 55~180 - 220
Perfluorodecalin (PFD)C10F18462.0849[6]~196[1]
Perfluorooctyl Bromide (PFOB)C8F17Br498.9652.7[1]~210[1]
Fluorinert™ FC-77 (mixed PFCs)C8F18 / C8F16O~415-42556[7]224[7]

Table 2: Comparison of Physical Properties of Selected Perfluorocarbons

PerfluorocarbonBoiling Point (°C)Density (g/cm³ at 25°C)Viscosity (cSt at 25°C)Nitrogen (N2) Solubility (mL/100 mL)
This compound 130 - 135[8]1.82[8]2.535.7[4]
Perfluorodecalin (PFD)142[6]1.94[6]2.828.4[4]
Perfluorooctyl Bromide (PFOB)141-1421.921.1Not available

Experimental Protocols for Measuring Gas Solubility

The determination of gas solubility in perfluorocarbons is crucial for their evaluation as gas carriers. Several experimental methods are employed, with the saturation method being a common and accurate technique.

Saturation Method

The saturation method, also known as the volumetric or manometric method, involves saturating a known volume of the degassed liquid PFC with the gas of interest at a constant temperature and pressure. The amount of gas dissolved is then determined by measuring the change in volume or pressure of the gas phase.

Detailed Protocol:

  • Degassing the Perfluorocarbon: A known volume of the PFC liquid is placed in a thermostated vessel and thoroughly degassed to remove any dissolved gases. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

  • Introduction of the Gas: The gas of interest (e.g., O2 or CO2) is introduced into the vessel containing the degassed PFC. The system is allowed to equilibrate at a constant, precisely controlled temperature and pressure.

  • Equilibration: The PFC is stirred or agitated to ensure complete saturation with the gas. The system is considered to be at equilibrium when there is no further change in the gas pressure or volume.

  • Measurement of Dissolved Gas: The amount of gas that has dissolved in the PFC is determined. This can be done in several ways:

    • Volumetric Method: By measuring the initial and final volumes of the gas in a calibrated burette connected to the vessel.

    • Manometric Method: By measuring the pressure drop of the gas in a system of known volume.

  • Calculation of Solubility: The solubility is then calculated and typically expressed as the volume of gas (at standard temperature and pressure) dissolved in a given volume of the liquid PFC (e.g., mL of gas per 100 mL of PFC).

Visualizing Gas Transport and Experimental Workflow

Mechanism of Gas Transport in Perfluorocarbons

The following diagram illustrates the physical dissolution of gas molecules within the intermolecular cavities of perfluorocarbon molecules.

GasTransport Mechanism of Gas Transport in Perfluorocarbons cluster_gas Gas Phase (High Partial Pressure) cluster_pfc Perfluorocarbon Liquid cluster_tissue Tissue (Low Partial Pressure) G1 O2/CO2 DG1 O2/CO2 G1->DG1 Dissolution G2 O2/CO2 G3 O2/CO2 DG2 O2/CO2 G3->DG2 G4 O2/CO2 G5 O2/CO2 DG3 O2/CO2 G5->DG3 P1 PFC P2 PFC P3 PFC P4 PFC P5 PFC P6 PFC P7 PFC P8 PFC P9 PFC T1 T1 DG1->T1 Transport T2 T2 DG2->T2 T3 T3 DG3->T3

Caption: Gas molecules dissolve in PFCs and are transported to areas of lower partial pressure.

Experimental Workflow for Gas Solubility Measurement

The following diagram outlines the key steps in a typical experimental workflow for determining the gas solubility in a perfluorocarbon using the saturation method.

ExperimentalWorkflow Experimental Workflow for Gas Solubility Measurement start Start degas Degas PFC Sample (Freeze-Pump-Thaw) start->degas introduce_gas Introduce Pure Gas (O2 or CO2) degas->introduce_gas equilibrate Equilibrate System (Constant T & P) introduce_gas->equilibrate measure Measure Gas Uptake (Volumetric/Manometric) equilibrate->measure Equilibrium Reached calculate Calculate Solubility measure->calculate end End calculate->end

Caption: A simplified workflow for measuring gas solubility in perfluorocarbons.

Discussion and Conclusion

The comparison of this compound with other perfluorocarbons reveals several key points for consideration in research and development:

  • Gas Carrying Capacity: Based on its nitrogen solubility and predictive models, this compound is expected to have a high oxygen and carbon dioxide carrying capacity, comparable to that of perfluorodecalin and perfluorooctyl bromide. Its higher nitrogen solubility relative to perfluorodecalin suggests it may have a slight advantage in overall gas dissolution.

  • Physical Properties: this compound's boiling point is suitable for physiological applications, being well above body temperature. Its density and viscosity are also within the range of other PFCs that have been used in biomedical applications.

  • Emulsion Stability: The stability of a PFC emulsion is critical for in-vivo applications. While not detailed here, the emulsifying properties of this compound would need to be thoroughly investigated and optimized.

  • Biocompatibility and Safety: A significant consideration for this compound is its long biological half-life and potential for bioaccumulation.[4] This contrasts with some other PFCs, like perfluorooctyl bromide, which are eliminated from the body more rapidly. The long-term safety implications of this compound retention in tissues must be carefully weighed against its gas transport benefits.

References

A Comparative Analysis of Perfluamine and Other Heat Transfer Fluids for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and controlled environments of research, development, and pharmaceutical manufacturing, the selection of a heat transfer fluid is a critical decision that can significantly impact experimental outcomes, process efficiency, and operational safety. This guide provides a comprehensive comparative analysis of Perfluamine against other common classes of heat transfer fluids, offering quantitative data, detailed experimental protocols for performance evaluation, and a logical framework for fluid selection.

Executive Summary

Heat transfer fluids are essential for maintaining precise temperature control in a variety of scientific applications, including chemical synthesis, calorimetry, and the operation of analytical instrumentation. The ideal fluid should exhibit excellent thermophysical properties, chemical inertness, a wide operating temperature range, and a strong safety profile. This guide examines four major classes of heat transfer fluids:

  • Perfluorinated Compounds: Including this compound (Perfluorotripropylamine) and Perfluoropolyethers (PFPEs) like Galden®.

  • Hydrofluoroethers (HFEs): Such as the 3M™ Novec™ series.

  • Glycol-Based Fluids: Primarily Ethylene Glycol and Propylene Glycol mixtures.

  • Mineral Oils: Refined hydrocarbon-based fluids.

Perfluorinated compounds and hydrofluoroethers are prized for their inertness and broad operating temperatures, making them suitable for sensitive and extreme temperature applications. Glycol-based fluids offer a cost-effective solution with good antifreeze properties, while mineral oils are a staple for many general-purpose heating applications. The selection of the optimal fluid depends on a careful consideration of the specific application's requirements, including temperature range, material compatibility, safety, and environmental impact.

Data Presentation: A Comparative Overview of Thermophysical Properties

Table 1: General and Physical Properties

PropertyThis compound (Perfluorotripropylamine)Galden® HT230 (PFPE)3M™ Novec™ 7500 (HFE)Ethylene Glycol (50% aq. solution)Propylene Glycol (50% aq. solution)Mineral Oil (Typical)
Chemical Formula C₉F₂₁N(C₂F₄O)ₓ(CF₂O)ᵧC₃F₇CF(OCH₃)CF(CF₃)₂C₂H₆O₂C₃H₈O₂Hydrocarbon mixture
Molecular Weight ( g/mol ) 521.07102041462.0776.09Variable
Boiling Point (°C) 125-135[1]230[2]128[3][4]~108~106> 250
Melting/Pour Point (°C) -52[1][5]-77[2]-100[3][4]~ -37~ -34Variable
Density @ 25°C (g/cm³) 1.82[1]1.82[2]1.614[3][4]~1.09~1.05~0.87
Flash Point (°C) 32.4[1]None[6]None[7]> 110> 100> 200

Table 2: Thermal and Performance Properties

PropertyThis compound (Perfluorotripropylamine)Galden® HT230 (PFPE)3M™ Novec™ 7500 (HFE)Ethylene Glycol (50% aq. solution)Propylene Glycol (50% aq. solution)Mineral Oil (Typical)
Thermal Conductivity (W/m·K) Data not available0.065[2]0.053 @ 130°C[8]~0.4~0.36~0.13
Specific Heat Capacity (J/g·°C) Data not available0.961.29 @ 130°C[8]~3.3~3.8~2.0
Viscosity @ 25°C (cP) Data not available4.4[2]0.77~4.0~5.0Variable
Operating Temp. Range (°C) -52 to ~130-77 to 230-100 to 128-37 to 100-34 to 100Variable (e.g., -10 to 315)

Experimental Protocols: Standardized Evaluation of Heat Transfer Fluids

To ensure a rigorous and reproducible comparison of heat transfer fluids, standardized experimental protocols are essential. The American Society for Testing and Materials (ASTM) provides a suite of methods for characterizing these fluids. Below are summaries of key experimental methodologies.

Thermal Stability Assessment (ASTM D6743)

Objective: To determine the relative thermal stability of organic heat transfer fluids at elevated temperatures in the absence of oxygen.

Methodology:

  • A sample of the fluid is placed in a high-pressure, stainless-steel test cell.

  • The cell is purged with an inert gas (e.g., nitrogen) to remove oxygen.

  • The sealed cell is then heated to a specified temperature for a defined period.

  • After cooling, the contents of the cell are analyzed for degradation products. This typically involves:

    • Gas Chromatography (GC): To identify and quantify low-boiling and high-boiling decomposition products.

    • Measurement of Gaseous Products: The volume of non-condensable gases formed is measured.

    • Insolubles Determination: The amount of solid or sludge material is quantified.

The results provide a comparative measure of the fluid's resistance to thermal cracking and degradation.[9][10]

Thermal Conductivity Measurement (Transient Hot-Wire Method)

Objective: To measure the thermal conductivity of a liquid.

Methodology:

  • A thin platinum or tantalum wire is submerged in the fluid sample.

  • The wire serves as both a heating element and a temperature sensor (resistance thermometer).

  • A step-wise electrical current is applied to the wire, causing its temperature to rise.

  • The rate of temperature increase is precisely measured over a short period (typically a few seconds).

  • The thermal conductivity of the fluid is calculated from the rate of temperature rise, as a higher thermal conductivity fluid will dissipate the heat from the wire more effectively, resulting in a slower temperature increase.[11][12][13]

Viscosity Measurement (Rotational Viscometer)

Objective: To determine the dynamic viscosity of a fluid at various temperatures and shear rates.

Methodology:

  • The fluid sample is placed in a temperature-controlled sample holder.

  • A spindle of a defined geometry is immersed in the fluid.

  • The spindle is rotated at a constant speed, and the torque required to maintain this speed is measured.

  • The viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.

  • Measurements are typically repeated at different temperatures to create a viscosity-temperature profile.[14][15][16]

Specific Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Objective: To measure the specific heat capacity of a fluid as a function of temperature.

Methodology:

  • A small, precisely weighed sample of the fluid is hermetically sealed in a sample pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (heating at a constant rate).

  • The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • The specific heat capacity is calculated from this differential heat flow, the mass of the sample, and the heating rate.[2][17]

Visualization of the Selection Process and Experimental Workflow

The selection of an appropriate heat transfer fluid is a multi-faceted process that involves balancing performance, safety, and cost. The following diagrams illustrate a logical workflow for this selection process and a generalized experimental setup for fluid evaluation.

HeatTransferFluidSelection cluster_0 Phase 1: Application Requirements Definition cluster_1 Phase 2: Candidate Fluid Screening cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Selection start Define Application temp_range Determine Operating Temperature Range start->temp_range material_comp Identify Materials in Contact temp_range->material_comp safety_req Assess Safety and Environmental Constraints material_comp->safety_req screen_boil_pour Screen by Boiling and Pour Points safety_req->screen_boil_pour screen_material Check Material Compatibility screen_boil_pour->screen_material screen_safety Evaluate Safety Data (Flash Point, Toxicity) screen_material->screen_safety eval_thermo Compare Thermophysical Properties (k, Cp, ρ, μ) screen_safety->eval_thermo eval_stability Review Thermal Stability Data eval_thermo->eval_stability eval_cost Analyze Lifetime Cost eval_stability->eval_cost decision Select Optimal Fluid eval_cost->decision

Caption: A logical workflow for selecting a heat transfer fluid.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Thermophysical Property Measurement cluster_2 Performance & Stability Testing cluster_3 Data Analysis & Reporting sample_prep Fluid Sample Acquisition & Degassing thermal_cond Thermal Conductivity (Transient Hot-Wire) sample_prep->thermal_cond spec_heat Specific Heat Capacity (DSC) sample_prep->spec_heat viscosity Viscosity (Rotational Viscometer) sample_prep->viscosity density Density (Densitometer) sample_prep->density thermal_stability Thermal Stability (ASTM D6743) thermal_cond->thermal_stability spec_heat->thermal_stability viscosity->thermal_stability density->thermal_stability material_compat Material Compatibility (Immersion Test) thermal_stability->material_compat data_analysis Data Compilation & Comparative Analysis material_compat->data_analysis report Final Report Generation data_analysis->report

Caption: A generalized experimental workflow for evaluating heat transfer fluids.

Concluding Remarks

The choice of a heat transfer fluid is a critical step in the design and operation of many scientific and pharmaceutical processes. While this compound offers high thermal stability and chemical inertness, a comprehensive evaluation of its performance is hampered by the limited availability of public data on its key thermophysical properties. In contrast, fluids such as Galden® PFPEs and 3M™ Novec™ HFEs (and their emerging replacements) have well-documented properties that allow for a more thorough comparative analysis. For applications where toxicity is a primary concern, propylene glycol-based fluids present a viable, albeit less thermally capable, alternative. Mineral oils remain a cost-effective option for less demanding, high-temperature applications.

Researchers and scientists are encouraged to use the structured selection workflow presented in this guide to systematically evaluate their application's needs against the properties of candidate fluids. Furthermore, employing standardized experimental protocols will ensure the generation of reliable and comparable data for making an informed decision. As new heat transfer fluids are developed, particularly with a focus on environmental sustainability, a rigorous and data-driven comparative approach will be more important than ever.

References

A Comparative Analysis of Perfluorinated Fluids for High-Performance Electronic Cooling Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of modern electronics, effective thermal management is paramount to ensure optimal performance, reliability, and longevity of sensitive components. Perfluorinated fluids have emerged as a leading class of dielectric coolants, prized for their excellent thermal stability, chemical inertness, and non-flammable nature. This guide provides a comprehensive benchmark of a representative perfluorinated fluid, 3M™ Fluorinert™ Electronic Liquid FC-72, against other common electronic coolants. The data presented herein is intended to assist researchers, scientists, and engineers in selecting the most suitable coolant for their specific applications.

Comparative Performance of Electronic Coolants

The selection of an appropriate electronic coolant hinges on a careful evaluation of its thermophysical and electrical properties. The following table summarizes key performance metrics for Fluorinert™ FC-72 and other widely used alternatives.

Property3M™ Fluorinert™ FC-723M™ Novec™ 7000Galden® PFPE (Typical)Ethylene Glycol/Water (50:50)
Thermal Conductivity (W/m·K) 0.057[1][2]0.069[3]0.06 - 0.07~0.36
Dielectric Strength (kV/0.1" gap) >40[1]>40>35[4]Low (Conductive)
Kinematic Viscosity (cSt @ 25°C) 0.38[1][2]0.32[5]0.77 - 1.8~4.0[6]
Boiling Point (°C) 56[1][2]34[5]55 - 270[7][8]~107
Pour Point (°C) -90[1][2]-122[5]-66 to -115[9]~-37
Material Compatibility Excellent with most metals, plastics, and elastomers[2][4]Good material compatibility[5]Compatible with many rubbers, elastomers, plastics, and all metals[10]Requires corrosion inhibitors; potential for material degradation[11]

Experimental Protocols

The quantitative data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for key performance experiments.

1. Thermal Conductivity Measurement

  • Methodology: The transient hot-wire method is a widely accepted technique for measuring the thermal conductivity of liquids. A thin platinum wire is submerged in the fluid and is heated by a step voltage. The rate at which the wire's temperature increases is measured by its change in resistance. The thermal conductivity of the fluid is then calculated from the temperature rise over a specific time interval. This method is advantageous for its high accuracy and minimization of convective heat transfer effects.

2. Dielectric Strength Testing

  • Methodology: Based on ASTM D877 standard test method, the dielectric breakdown voltage of a liquid is determined by applying a controlled AC voltage across two electrodes submerged in the coolant. The electrodes are typically polished spheres or discs with a specified gap (e.g., 0.1 inches). The voltage is increased at a uniform rate until a breakdown, indicated by an arc, occurs. The dielectric strength is reported as the voltage at which breakdown occurs. This test is crucial for applications involving direct contact between the coolant and energized electronic components.[4]

3. Viscosity Determination

  • Methodology: The kinematic viscosity is measured using a calibrated glass capillary viscometer, following the ASTM D445 standard. The time taken for a fixed volume of the fluid to flow under gravity through the capillary is measured at a precisely controlled temperature (e.g., 25°C). The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. Low viscosity is desirable for efficient pumping and circulation of the coolant.

4. Material Compatibility Assessment

  • Methodology: Material compatibility is evaluated by immersing samples of various materials (e.g., metals, plastics, elastomers) in the coolant at an elevated temperature for an extended period (e.g., 7 days).[12] Following the immersion period, the material samples are visually inspected for any signs of degradation, such as swelling, cracking, or discoloration.[12] Quantitative changes in mass and volume are also measured. This testing ensures that the coolant will not adversely affect the materials of construction within the cooling system.[13][14]

Workflow for Electronic Coolant Selection

The selection of an optimal electronic coolant is a multi-faceted process that involves balancing various performance and safety requirements. The following diagram illustrates a logical workflow for this selection process.

Coolant_Selection_Workflow cluster_requirements Define Application Requirements cluster_screening Initial Coolant Screening cluster_performance Performance Benchmarking cluster_compatibility System Integration & Safety cluster_decision Final Selection Req Identify Key Performance Needs (e.g., Operating Temperature, Heat Load) BoilingPoint Boiling Point & Pour Point Analysis Req->BoilingPoint Temperature Range Dielectric Dielectric Properties Evaluation BoilingPoint->Dielectric Single-phase vs. Two-phase Thermal Thermal Conductivity & Heat Capacity Dielectric->Thermal Direct vs. Indirect Contact Viscosity Viscosity & Flow Characteristics Thermal->Viscosity Heat Transfer Efficiency Material Material Compatibility Testing Viscosity->Material Pumping Power Safety Toxicity & Flammability Assessment Material->Safety Long-term Reliability Decision Select Optimal Coolant Safety->Decision Final Approval

A logical workflow for the selection of an electronic coolant.

Conclusion

Perfluorinated fluids, such as 3M™ Fluorinert™ FC-72, offer a superior combination of thermal stability, dielectric strength, and material compatibility, making them an excellent choice for a wide range of demanding electronic cooling applications. While alternatives like Novec™ fluids and Galden® PFPE also provide excellent performance, the choice of a specific fluid will depend on the unique requirements of the application, including operating temperature range and cost considerations. Water-based coolants, while offering high thermal conductivity, are generally not suitable for direct immersion cooling due to their electrical conductivity. This guide provides the necessary data and experimental context to facilitate an informed decision-making process for researchers and professionals in the field.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of analytical methodologies for the quantification of per- and polyfluoroalkyl substances (PFAS), a class of compounds of significant interest in environmental and biological monitoring. Given the regulatory scrutiny and potential health impacts of these substances, robust and reliable analytical methods are paramount. This document provides a framework for selecting and cross-validating analytical techniques to ensure data integrity and comparability across different platforms, a critical step for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is essential to demonstrate its fitness for a specific purpose.[1] Regulatory bodies like the FDA and EMA provide detailed guidelines on this process, emphasizing the importance of ensuring accuracy and reliability in analytical testing.[2][3] When different analytical methods are used within a study or across different laboratories, cross-validation is necessary to ensure the comparability of results.[4]

Data Presentation: A Comparative Overview of Analytical Techniques

The choice of an analytical method for PFAS detection depends on factors such as the sample matrix, the required sensitivity, and the specific PFAS compounds of interest. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most prevalent and robust method for PFAS analysis.[5][6][7][8] However, other techniques can be employed for specific applications.

Analytical Technique Principle Typical Performance Characteristics Advantages Challenges & Mitigation Strategies
HPLC-MS/MS Chromatographic separation of analytes followed by mass spectrometric detection and quantification.Linearity: R² > 0.99Accuracy (Recovery): 80-120%Precision (RSD): < 15%LOQ: Low ng/L to µg/L range[7]High sensitivity and selectivity for a wide range of PFAS compounds.[7] Considered the gold standard for PFAS quantification.Matrix Effects: Co-eluting substances can suppress or enhance ionization. Mitigation: Use of internal standards, robust sample preparation (e.g., SPE), and matrix-matched calibrants.[6]Isomer Separation: Branched and linear isomers may be difficult to separate. Mitigation: Use of specialized chromatography columns and optimized gradients.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Dependent on derivatization efficiency.Suitable for volatile PFAS compounds or those that can be derivatized.[6]Limited Applicability: Not suitable for non-volatile PFAS. Derivatization Required: Many PFAS require derivatization to increase volatility, adding complexity and potential for error. Mitigation: Careful optimization and validation of the derivatization step.
ELISA Immunoassay-based detection using antibodies specific to certain PFAS compounds.Varies by kit and target analyte.Rapid screening of a large number of samples.[6] Field-deployable kits are available.Cross-reactivity: Antibodies may cross-react with structurally similar compounds, leading to false positives. Limited Scope: Typically targets only a few specific PFAS (e.g., PFOA, PFOS). Mitigation: Confirmation of positive results with a more specific method like HPLC-MS/MS.

Experimental Protocols

A detailed and well-documented protocol is the foundation of reproducible analytical science. Below is a representative protocol for the analysis of PFAS in a biological matrix (e.g., serum) using HPLC-MS/MS.

Protocol: Determination of PFAS in Human Serum via HPLC-MS/MS

1. Objective: To quantify a panel of PFAS in human serum samples with high sensitivity and selectivity.

2. Materials and Reagents:

  • Standards: Analytical standards of target PFAS and their corresponding ¹³C-labeled internal standards.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium hydroxide.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange).

  • Sample Matrix: Human serum.

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

4. Sample Preparation (SPE):

  • Pre-condition the SPE cartridge with methanol followed by water.

  • Dilute 100 µL of serum with 400 µL of water containing the ¹³C-labeled internal standards.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with a water/methanol solution to remove interferences.

  • Elute the PFAS from the cartridge with a small volume of methanol containing ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

5. HPLC-MS/MS Analysis:

  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Methanol/acetonitrile (90:10) with 2 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B over approximately 15 minutes to separate the target analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Operate in negative ion mode (ESI-). Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte to ensure specificity.

6. Quality Control:

  • Analyze procedural blanks, matrix spikes, and quality control samples at low, medium, and high concentrations with each batch of samples.

  • The results of the QC samples must fall within pre-defined accuracy (e.g., ±20%) and precision (e.g., <15% RSD) criteria.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two distinct analytical methods for PFAS detection, ensuring that results are comparable and reliable.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Decision cluster_3 Outcome A Develop & Validate Method A (e.g., HPLC-MS/MS) C Select Representative Samples (Spiked & Incurred) A->C B Develop & Validate Method B (e.g., ELISA) B->C D Analyze Samples with Both Method A and Method B C->D E Statistically Compare Results (e.g., Bland-Altman, Regression) D->E F Meet Pre-defined Acceptance Criteria? E->F G Methods are Interchangeable F->G Yes H Investigate Bias & Re-evaluate F->H No

Caption: Workflow for the cross-validation of two analytical methods.
General Analytical Workflow for PFAS

This diagram outlines the typical steps involved in the analysis of environmental or biological samples for PFAS, from initial collection to final data reporting.

A Sample Collection (e.g., Water, Serum, Tissue) B Sample Preparation (e.g., SPE, LLE) A->B C Instrumental Analysis (e.g., HPLC-MS/MS) B->C D Data Acquisition (MRM Transitions) C->D E Data Processing (Integration & Quantification) D->E F Quality Control Check (Blanks, Spikes, QCs) E->F G Data Reporting & Review F->G Pass H Data Re-evaluation F->H Fail H->E

Caption: General workflow for PFAS sample analysis.

References

Perfluamine vs. Traditional Solvents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the choice of solvent is a pivotal decision that can significantly impact experimental success. While traditional organic solvents have long been the cornerstone of chemical synthesis and analysis, a new class of fluorinated solvents is emerging, offering unique properties that can overcome some of the limitations of their conventional counterparts. This guide provides an objective comparison of Perfluamine (perfluorotripropylamine), a representative perfluorinated solvent, with traditional solvents, supported by available data and detailed experimental methodologies.

Executive Summary

This compound and other perfluorinated solvents exhibit a unique combination of properties, including exceptional chemical and thermal stability, non-flammability, and poor miscibility with many organic solvents and water. These characteristics make them advantageous in specific applications, such as in biphasic synthesis and as inert reaction media. However, their generally poor solvency for many organic compounds, coupled with environmental and health concerns, presents significant drawbacks compared to traditional solvents like dichloromethane, dimethyl sulfoxide (DMSO), and toluene. This guide will delve into a detailed comparison of these solvents across key performance metrics relevant to researchers and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of this compound and selected traditional solvents.

PropertyThis compound (Perfluorotripropylamine)DichloromethaneDimethyl Sulfoxide (DMSO)Toluene
CAS Number 338-83-075-09-267-68-5108-88-3
Molecular Formula C₉F₂₁NCH₂Cl₂C₂H₆OSC₇H₈
Molecular Weight ( g/mol ) 521.0784.9378.1392.14
Boiling Point (°C) 125-13539.6189110.6
Density (g/cm³ at 25°C) 1.8221.331.100.87
Flammability Non-flammableNon-flammableCombustibleFlammable
Water Solubility Insoluble13 g/L at 20°CMiscible0.52 g/L at 20°C

Performance in Drug Solubility: A Quantitative Analysis

The ability of a solvent to dissolve an active pharmaceutical ingredient (API) is a critical parameter in drug formulation and synthesis. The following table presents available solubility data for representative APIs in traditional solvents. Due to a lack of published data for this compound, a qualitative assessment based on the known properties of perfluorinated solvents is provided.

Active Pharmaceutical IngredientThis compound (Estimated)DichloromethaneDimethyl Sulfoxide (DMSO)Toluene
Ibuprofen Very Low to InsolubleHigh (Mole fraction > 0.5 at 298.15K)[1][2]Soluble[3]Partially Soluble[3]
Artemisinin Very Low to InsolubleSoluble~10 mg/mL[4]Soluble[5][6]

Note: The solubility in this compound is estimated to be very low for most polar and high molecular weight organic compounds based on the general characteristics of perfluorinated alkanes.

Hansen Solubility Parameters: A Theoretical Comparison

Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting solvent-solute interactions based on three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). The closer the HSP values of a solvent and solute, the higher the likelihood of dissolution.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Perfluorohexane (as proxy for this compound) 15.300
Dichloromethane 18.26.36.1[7]
Dimethyl Sulfoxide (DMSO) 18.416.410.2[7]
Toluene 18.01.42.0

The HSP values clearly indicate that perfluorinated solvents like perfluorohexane (and by extension, this compound) are non-polar and have no hydrogen bonding capability, explaining their poor solvency for polar molecules like most APIs.

Key Advantages of this compound

  • Chemical and Thermal Inertness: this compound's strong carbon-fluorine bonds render it exceptionally stable and unreactive towards acids, bases, and oxidizing agents, making it an ideal medium for reactions involving sensitive reagents.

  • Non-Flammability: The non-flammable nature of this compound enhances laboratory safety, particularly in high-temperature applications.

  • High Gas Solubility: Perfluorinated compounds exhibit high solubility for gases, a property that can be advantageous in certain reactions or for creating oxygenated environments for cell cultures.

  • Facilitates Biphasic Synthesis: The immiscibility of this compound with many organic solvents allows for the development of "fluorous" biphasic catalysis systems.[8][9][10] In this approach, a catalyst with a perfluorinated tag is dissolved in the this compound phase, while the reactants are in the organic phase. This allows for easy separation and recycling of the catalyst after the reaction.

Limitations and Disadvantages of this compound

  • Poor Solvency: The primary drawback of this compound is its very low capacity to dissolve most organic compounds, particularly polar and high molecular weight APIs.[11] This severely limits its application as a general-purpose solvent in drug development.

  • Environmental and Health Concerns: this compound is a per- and polyfluoroalkyl substance (PFAS), a class of compounds known for their extreme persistence in the environment ("forever chemicals"). It has been proposed as a Substance of Very High Concern (SVHC) due to its very persistent and very bioaccumulative (vPvB) properties.

  • High Cost: Perfluorinated solvents are generally more expensive than traditional organic solvents.

  • High Density: The high density of this compound can sometimes complicate phase separation in extractions.

Experimental Protocols

General Protocol for Determining API Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of an active pharmaceutical ingredient in a given solvent.

G A 1. Add excess API to a known volume of solvent in a sealed vial. B 2. Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). A->B C 3. Centrifuge to separate the undissolved solid. B->C D 4. Filter the supernatant through a chemically inert filter (e.g., PTFE). C->D E 5. Dilute the filtrate with a suitable solvent for analysis. D->E F 6. Quantify the API concentration using a validated analytical method (e.g., HPLC). E->F

Caption: Workflow for determining API solubility.

Methodology:

  • Preparation: Add an excess amount of the solid API to a vial containing a known volume of the test solvent (e.g., this compound, dichloromethane, DMSO, or toluene).

  • Equilibration: Seal the vial and place it in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent and analyze the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the API should be used for accurate quantification.

Experimental Workflow for Fluorous Biphasic Synthesis

This workflow illustrates the use of a perfluorinated solvent like this compound in a biphasic catalytic reaction, enabling easy catalyst recovery.

G cluster_0 Reaction Stage cluster_1 Workup Stage A 1. Reaction Setup: - Organic phase: Reactants in an organic solvent. - Fluorous phase: Fluorous-tagged catalyst in this compound. B 2. Reaction: Heat and stir to facilitate reaction at the interface or in a single phase at elevated temperature. A->B C 3. Phase Separation: Cool the reaction mixture to induce phase separation. B->C D 4. Separation: Separate the two phases. C->D E 5. Product Isolation: Isolate the product from the organic phase. D->E F 6. Catalyst Recovery: The fluorous phase containing the catalyst is ready for reuse. D->F

Caption: Workflow for fluorous biphasic synthesis.

Methodology:

  • Reaction Setup: The reaction is set up in a two-phase system. The organic phase contains the reactants dissolved in a traditional organic solvent. The fluorous phase consists of a catalyst bearing a perfluoroalkyl ("fluorous") tag dissolved in this compound.

  • Reaction: The biphasic mixture is heated and stirred. Depending on the specific solvents and temperature, the reaction may occur at the interface of the two phases, or the phases may become miscible at the reaction temperature, forming a single phase.

  • Phase Separation: Upon completion of the reaction, the mixture is cooled to room temperature, which induces the separation of the organic and fluorous phases.

  • Workup: The two phases are separated using a separatory funnel.

  • Product Isolation: The desired product is isolated from the organic phase through standard workup procedures such as extraction, crystallization, or chromatography.

  • Catalyst Recycling: The fluorous phase, containing the fluorous-tagged catalyst, can be directly reused in subsequent reaction cycles, minimizing catalyst waste.

Conclusion

This compound and other perfluorinated solvents represent a highly specialized class of solvents with distinct advantages and disadvantages. Their exceptional stability and inertness make them valuable for specific applications where traditional solvents might fail. The concept of fluorous biphasic synthesis, enabled by their unique phase behavior, offers an elegant solution for catalyst recovery and reuse.

However, for the majority of applications in drug development that require good solvency for a wide range of organic molecules, this compound is not a suitable replacement for traditional solvents like dichloromethane or DMSO. Furthermore, the significant environmental concerns associated with PFAS compounds necessitate careful consideration and a push towards greener and more sustainable solvent alternatives. Researchers and scientists should weigh the unique benefits of this compound against its significant limitations and environmental impact when selecting a solvent for their specific experimental needs.

References

Perfluamine in Biomedical Applications: A Comparative Guide to Its Limitations

Author: BenchChem Technical Support Team. Date: December 2025

Perfluamine, a perfluorochemical (PFC), has been investigated for various biomedical applications, primarily due to its capacity for gas transport and its chemical inertness. As a component of perfluorocarbon emulsions, it has been explored for use as an artificial oxygen carrier and a drug delivery vehicle. However, significant limitations impact its clinical translation and performance, particularly concerning its long-term fate in the body and biocompatibility. This guide provides a comparative analysis of this compound, evaluating its performance against alternative perfluorochemicals and other drug delivery platforms, supported by experimental data and detailed methodologies.

Key Limitations of this compound

The primary drawbacks of this compound in biomedical applications are its high bioaccumulation and prolonged retention in tissues, which raise long-term safety concerns. Perfluorochemicals, in general, must be emulsified for intravenous use, and the stability and biocompatibility of these emulsions are critical factors that can introduce further complications.

Comparative Analysis of Bio-elimination

One of the most critical parameters for any intravenously administered agent is its biological half-life. Prolonged retention in organs of the reticuloendothelial system (RES), such as the liver and spleen, is a significant concern for PFCs.

Compound/FormulationAnimal ModelKey Organ(s)Biological Half-lifeCitation
This compound (Perfluorotripropylamine, FTPA) RatLiver & Spleen110 - 190 days (exponential model)
Perfluorodecalin (PFD)RatCirculation~17 - 34 hours (dose-dependent)[1]
Perfluorooctyl Bromide (PFOB)RatBloodInversely related to particle size; longer for smaller particles (<0.2 µm)[2]

Note: The half-life of PFCs can be influenced by the dose, the composition of the emulsion, and the particle size of the emulsion droplets.

The data clearly indicates that this compound exhibits a significantly longer retention time in key organs compared to other perfluorocarbons like Perfluorodecalin. This long half-life is a major limitation, as the long-term consequences of retained PFCs are not fully understood. Perfluorooctyl bromide (PFOB) is often favored in more recent research due to its faster excretion profile.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxicity of a drug delivery vehicle is a fundamental measure of its biocompatibility. While this compound itself is considered relatively inert, the emulsion components and the formulation as a whole can elicit toxic responses. Here, we compare the general cytotoxicity of PFC emulsions with a standard drug delivery platform, liposomes, using the common anticancer drug Doxorubicin as a payload.

FormulationCell Line(s)IC50 (Concentration for 50% inhibition)Citation
Perfluorocarbon Emulsions (General) Various (e.g., BALB/3T3, ARPE-19)Cytotoxicity is highly dependent on impurities and emulsifiers. Some formulations are non-cytotoxic, while others show toxicity at low ppm levels of impurities.[3][4]
Doxorubicin-loaded Liposomes MCF-7 (Breast Cancer)0.34 - 0.63 µM[5]
Doxorubicin-loaded Liposomes SKBR3 (Breast Cancer)0.41 - 0.65 µM[5]
Free Doxorubicin MCF-7, SKBR3~0.67 - 0.68 µM[5]
Comparative Analysis of Drug Delivery Efficiency

For drug delivery applications, the efficiency with which a carrier can be loaded with a therapeutic agent is a key performance indicator.

Carrier TypeDrugDrug Loading / Encapsulation EfficiencyCitation
Perfluorocarbon Nanoemulsions/Nanocapsules PaclitaxelLoading and encapsulation efficiencies can reach up to 4% and 80% respectively, depending on the formulation.[7][8]
Liposomes (PEGylated) PaclitaxelEncapsulation efficiency can be around 88% to over 90%.[9][10]
Liposomes DoxorubicinEntrapment efficiency of approximately 93%.[5]

Perfluorocarbon-based systems and liposomes can both achieve high encapsulation efficiencies for hydrophobic drugs like Paclitaxel.[7][8][9][10] The choice between these carriers often depends on other factors such as the desired release kinetics, targeting capabilities, and the intrinsic properties of the drug.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of different drug delivery platforms. Below are standard protocols for key biocompatibility assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7, HepG2) in appropriate media.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test formulations (e.g., this compound emulsion, liposomes) in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted formulations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Addition and Formazan Solubilization:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Hemolysis Assay

This assay evaluates the potential of an intravenous formulation to rupture red blood cells (hemolysis).

1. Preparation of Red Blood Cells (RBCs):

  • Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).

  • Centrifuge the blood to pellet the RBCs.

  • Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.

  • Resuspend the washed RBCs in PBS to a specified concentration (e.g., 2% v/v).

2. Assay Procedure:

  • In a microplate or microcentrifuge tubes, mix the test formulations at various concentrations with the RBC suspension.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs with a known hemolytic agent like Triton X-100).

3. Incubation:

  • Incubate the samples at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

4. Centrifugation:

  • Centrifuge the samples to pellet the intact RBCs.

5. Measurement of Hemoglobin Release:

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

6. Calculation of Hemolysis Percentage:

  • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Visualizing Biocompatibility and Cellular Interactions

Biocompatibility Assessment Workflow

The evaluation of a novel drug delivery system like a this compound emulsion follows a structured workflow to assess its safety and efficacy.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Decision p1 Physicochemical Characterization (Size, Zeta, Stability) p2 Cytotoxicity Assays (MTT, LDH) p1->p2 p3 Hemocompatibility (Hemolysis Assay) p2->p3 p4 Cellular Uptake Studies p3->p4 p5 Pharmacokinetics & Biodistribution p4->p5 p6 Acute Toxicity Studies p5->p6 p7 Efficacy Studies (Disease Model) p6->p7 p8 Safety & Efficacy Profile Acceptable? p7->p8 p9 Proceed to Pre-clinical/Clinical Trials p8->p9 Yes p10 Reformulate or Abandon p8->p10 No

Caption: Workflow for biocompatibility assessment of nanomedicines.

Interaction of Perfluorocarbon Emulsions with Macrophages

A key aspect of the biocompatibility of PFC emulsions is their interaction with the immune system, particularly macrophages of the reticuloendothelial system. This interaction is responsible for their clearance but can also trigger inflammatory responses.

G pfc PFC Nanoemulsion (e.g., this compound) macrophage Macrophage (Liver, Spleen) pfc->macrophage Opsonization & Recognition phagocytosis Phagocytosis/ Endocytosis macrophage->phagocytosis lysosome Phagolysosome phagocytosis->lysosome Internalization cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) lysosome->cytokines Cellular Activation clearance PFC Clearance (via Lungs) lysosome->clearance PFC Processing & Transport

Caption: Cellular pathway of PFC nanoemulsion uptake by macrophages.

Conclusion

While this compound and other perfluorochemicals offer unique properties for biomedical applications, their limitations, particularly the prolonged biological half-life of compounds like this compound, present significant hurdles for clinical use. The data indicates a clear preference in research and development for PFCs with more favorable clearance profiles, such as PFOB. Furthermore, the performance of PFC-based systems must be critically evaluated against more established platforms like liposomes, which have a longer history of clinical use and a more extensive safety database. For researchers and drug developers, the choice of a delivery vehicle requires a comprehensive assessment of biocompatibility, pharmacokinetics, and efficacy, with a strong emphasis on long-term safety. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making these critical assessments.

References

Reproducibility of Experimental Results Using Perfluamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Perfluamine, a perfluorochemical that has been investigated for its potential applications in biomedical research, primarily as a component of blood substitutes. Given the limited publicly available data specifically on the reproducibility of experimental results using this compound, this document synthesizes available information on its most well-known formulation, Fluosol-DA, and compares its class of perfluorocarbon (PFC) emulsions with a primary alternative: hemoglobin-based oxygen carriers (HBOCs). Furthermore, this guide establishes a framework for assessing the reproducibility of such experimental studies, drawing from established best practices in preclinical research.

Comparing Oxygen-Carrying Alternatives: PFC Emulsions vs. HBOCs

The primary application of this compound in a research and clinical context has been as a component of perfluorocarbon emulsions designed to transport oxygen. These emulsions offer a synthetic alternative to allogeneic blood transfusions. The main competitor in this field has been hemoglobin-based oxygen carriers.

FeaturePerfluorocarbon (PFC) Emulsions (e.g., Fluosol-DA with this compound)Hemoglobin-Based Oxygen Carriers (HBOCs)
Oxygen Transport Mechanism Dissolves oxygen in inert fluorinated carbon chains. Characterized by a linear relationship between oxygen partial pressure and oxygen content.[1]Chemically binds oxygen to hemoglobin molecules, exhibiting a sigmoidal oxygen dissociation curve.[1]
Composition Emulsion of perfluorochemicals (e.g., perfluorodecalin and perfluorotripropylamine in Fluosol-DA), emulsifying agents (e.g., Pluronic F-68), and electrolytes.[2][3]Derived from human, bovine, or recombinant hemoglobin that is chemically modified (e.g., polymerized) to improve stability and reduce toxicity.[4]
Clinical Experience Fluosol-DA was the first injectable oxygen carrier approved by the US FDA. Early clinical studies in Japan involved 186 patients.[2][5] U.S. clinical trials were also conducted.[6]Several HBOCs have undergone clinical trials, with some approved for veterinary use (e.g., Oxyglobin) and for organ preservation.[4]
Reported Side Effects Transient decreases in platelet counts, complement activation, fever, and flu-like symptoms, attributed to the activation of the monocyte/macrophage system.[5] Interference with clinical chemistry tests due to the emulsion's turbidity.[7]Vasoconstriction due to nitric oxide scavenging, potential for increased risk of adverse cardiovascular events, and renal toxicity.[4]
Storage and Stability Requires frozen storage for stability.Can often be stored at room temperature for extended periods (e.g., up to three years for some formulations).[8]

Experimental Protocols: A Focus on Fluosol-DA

Detailed experimental protocols for modern in vitro or in vivo studies specifically using this compound are scarce in recent literature. However, historical clinical trial protocols for Fluosol-DA provide some insight into its application.

Fluosol-DA Administration Protocol (Summary from Clinical Trials)

  • Composition: A 20% emulsion of perfluorodecalin (14% w/v) and perfluorotripropylamine (6% w/v), emulsified with Pluronic F-68, yolk phospholipids, and glycerin in an electrolyte solution.[2][3]

  • Dosage: Initial dose was typically 20 ml/kg of body weight. Additional doses of 10 ml/kg could be administered as needed.[2]

  • Administration: Intravenous infusion. A small test dose (e.g., 0.5 ml) was often administered to check for adverse reactions, such as an increase in pulmonary artery systolic pressure.[6]

  • Oxygenation: Efficacy is dependent on high inspired oxygen concentrations to maximize the amount of dissolved oxygen in the perfluorocarbon particles.[1]

  • Monitoring: Patients were monitored for hemodynamic parameters, oxygen transport (arterial and mixed venous blood oxygenation), blood cell counts, and coagulation.[3][6]

Assessing Reproducibility: A Framework for Preclinical Studies

Key Pillars of Reproducibility
  • Detailed Methodology Reporting:

    • Reagents: Full details of the this compound formulation, including source, purity, and the composition of any emulsions.

    • In Vitro Systems: For cell-based assays, report the cell line source, passage number, and authentication methods.[9] Include detailed information on culture conditions and media.

    • Animal Models: Specify the species, strain, sex, age, and housing conditions of animals used in in vivo studies.

    • Experimental Procedures: Provide a step-by-step description of the experimental protocol that would allow for replication by another research group.

  • Rigorous Study Design:

    • Randomization and Blinding: Implement randomization of animals or experimental units to treatment groups and blind the investigators to the treatment allocation to mitigate bias.

    • Sample Size Justification: Report the sample size and provide a justification for the chosen number of experimental units.

    • Inclusion/Exclusion Criteria: Pre-specify criteria for including or excluding data points or experimental units.

  • Transparent Data Analysis and Reporting:

    • Statistical Methods: Clearly describe the statistical tests used and the assumptions made.

    • Data Presentation: Present data in a clear and complete manner, including measures of variability (e.g., standard deviation, confidence intervals).

    • Handling of Outliers: Pre-define how outliers will be handled and report any data that were excluded from the analysis.

Experimental Workflow for Ensuring Reproducibility

The following diagram illustrates a workflow incorporating best practices for ensuring the reproducibility of an in vitro study investigating the effects of this compound on immune cell function.

G cluster_0 Phase 1: Study Design & Protocol Development cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Analysis & Reporting A Define Hypothesis and Endpoints B Select and Authenticate Cell Line A->B C Develop Detailed SOP B->C D Power Analysis for Sample Size C->D E Prepare this compound Emulsion F Randomized Treatment Allocation E->F G Blinded Data Collection F->G H Record All Experimental Parameters G->H I Pre-defined Statistical Analysis J Full Data and Metadata Archiving I->J K Transparent Reporting of Results J->K L Independent Replication K->L

Workflow for a reproducible in vitro study.

Potential Signaling Pathway Involvement: An Extrapolation

Direct evidence for the specific signaling pathways modulated by this compound is lacking in the available literature. However, studies on other per- and polyfluoroalkyl substances (PFAS) suggest potential interactions with the immune system. Research has indicated that some PFAS can affect the function of neutrophils and T-cells.[10] For example, some PFAS have been shown to suppress the respiratory burst in neutrophils, a key antimicrobial function. Interactions between neutrophils and T-cells are complex and can be bidirectional, with neutrophils potentially impairing T-cell activation and proliferation.[10][11]

Given that this compound is a PFAS and was part of an emulsion known to activate monocytes and macrophages, it is plausible that it could modulate immune cell signaling. A hypothetical pathway is outlined below.

G This compound This compound (as part of an emulsion) Macrophage Macrophage / Monocyte This compound->Macrophage Uptake Cytokines Cytokine Release (e.g., IL-1, TNF-α) Macrophage->Cytokines Activation Neutrophil Neutrophil Cytokines->Neutrophil Modulation TCell T-Cell Cytokines->TCell Modulation Neutrophil->TCell Direct Interaction RespBurst Altered Respiratory Burst Neutrophil->RespBurst TCellActivation Impaired Activation & Proliferation TCell->TCellActivation

Hypothetical signaling pathway for this compound's immunomodulatory effects.

Disclaimer: This diagram represents a hypothetical pathway based on the known effects of other PFAS compounds and the general inflammatory response to particulate matter. Further research is required to elucidate the specific molecular mechanisms of this compound.

References

Perfluamine's Toxicity Profile Remains Largely Uncharted, While Other PFAS Compounds Show Varying Levels of In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available toxicological data reveals a significant knowledge gap regarding the specific toxicity of Perfluamine (perfluorotripropylamine). In stark contrast, numerous studies provide quantitative toxicity data for other per- and polyfluoroalkyl substances (PFAS), allowing for a comparative analysis of their cytotoxic effects. While direct comparison is hampered by the lack of data for this compound, its high persistence and potential for bioaccumulation have led to its proposed classification as a Substance of Very High Concern (SVHC) in the European Union.[1]

In contrast to the data scarcity for this compound, the toxicological profiles of other PFAS compounds, such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), have been more extensively studied. In vitro studies, for instance, have provided valuable data on the cytotoxic effects of various PFAS across different human cell lines.

Comparative In Vitro Cytotoxicity of Selected PFAS Compounds

A key study investigated the cytotoxic effects of seven PFAS compounds on six different human cell lines, providing EC50 values (the concentration of a substance that causes a 50% reduction in cell viability). The results, summarized in the table below, indicate that the toxicity of PFAS compounds varies depending on the specific compound and the cell type.

PFAS CompoundCell LineEC50 (µM)
Perfluorobutanoic acid (PFBA) HMC-3 (Microglia)Not cytotoxic up to 100 µM
HepaRG (Liver)Not cytotoxic up to 100 µM
MRC-5 (Lung)Not cytotoxic up to 100 µM
RMS-13 (Muscle)Not cytotoxic up to 100 µM
Perfluorohexanoic acid (PFHxA) HMC-3 (Microglia)2.73
HepaRG (Liver)>100
MRC-5 (Lung)68.3
RMS-13 (Muscle)>100
Perfluorooctanoic acid (PFOA) HMC-3 (Microglia)1.94
HepaRG (Liver)71.3
MRC-5 (Lung)49.6
RMS-13 (Muscle)69.8
Perfluorononanoic acid (PFNA) HMC-3 (Microglia)1.34
HepaRG (Liver)14.2
MRC-5 (Lung)15.1
RMS-13 (Muscle)18.6
Perfluorodecanoic acid (PFDA) HMC-3 (Microglia)1.45
HepaRG (Liver)1.0
MRC-5 (Lung)1.8
RMS-13 (Muscle)2.1
Perfluorobutanesulfonic acid (PFBS) HMC-3 (Microglia)Not cytotoxic up to 100 µM
HepaRG (Liver)Not cytotoxic up to 100 µM
MRC-5 (Lung)Not cytotoxic up to 100 µM
RMS-13 (Muscle)Not cytotoxic up to 100 µM
Perfluorooctanesulfonic acid (PFOS) HMC-3 (Microglia)2.15
HepaRG (Liver)11.5
MRC-5 (Lung)14.8
RMS-13 (Muscle)16.2

Data adapted from a comparative cytotoxicity study of seven PFAS in six human cell lines. The table presents a selection of the reported data for illustrative purposes.[3][4]

The data indicate that longer-chain PFAS, such as PFNA and PFDA, tend to be more cytotoxic than shorter-chain compounds like PFBA and PFBS.[3][4] Notably, the neural HMC-3 cell line appeared to be the most sensitive to the tested PFAS.[3][4]

Experimental Protocols

In Vitro Cytotoxicity Assay

The general protocol for assessing the in vitro cytotoxicity of PFAS compounds in human cell lines involves the following key steps:

  • Cell Culture: Human cell lines representative of different tissues (e.g., liver, kidney, brain) are cultured in appropriate media and conditions until they reach a suitable confluence.[5][6]

  • PFAS Exposure: The cells are then exposed to a range of concentrations of the individual PFAS compounds for a specified duration (e.g., 24 or 48 hours).[3][5]

  • Cell Viability Assessment: Following exposure, cell viability is measured using a quantitative assay. A common method is the MTT assay, which measures the metabolic activity of viable cells. The amount of formazan product, which is purple, is proportional to the number of living cells.[6]

  • Data Analysis: The results are used to generate dose-response curves, from which the EC50 value for each PFAS compound in each cell line is calculated.

Disruption of Signaling Pathways: The Role of PPAR

A significant mechanism through which many PFAS compounds exert their toxic effects is by interfering with cellular signaling pathways. One of the most well-documented targets is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[7][8]

Certain PFAS, particularly longer-chain carboxylic acids like PFOA and PFNA, can act as agonists for PPARs, meaning they can bind to and activate these receptors.[8] This activation can lead to a cascade of downstream effects, altering the expression of genes involved in various metabolic processes. The disruption of PPAR signaling is thought to contribute to some of the adverse health outcomes associated with PFAS exposure, including liver toxicity and metabolic disorders.[7]

Below is a diagram illustrating the general mechanism of PFAS interaction with the PPAR signaling pathway.

PFAS_PPAR_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS PFAS PPAR PPAR PFAS->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Forms Heterodimer RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Transcription Metabolic_Effects Altered Lipid Metabolism & Other Effects Gene_Expression->Metabolic_Effects Leads to

Caption: PFAS activation of the PPAR signaling pathway.

References

Performance Evaluation of Perfluamine and its Alternatives in Fluoropolymer Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The manufacturing of fluoropolymers, a critical component in numerous advanced applications, involves a complex interplay of chemical agents that dictate the final product's properties and the process's overall efficiency and environmental footprint. Among these agents, per- and polyfluoroalkyl substances (PFAS) have historically played a significant role. This guide provides a comparative evaluation of Perfluamine (perfluorotripropylamine), a perfluorinated amine, and its alternatives in the context of fluoropolymer synthesis.

Due to the limited availability of direct quantitative performance data for this compound in public literature, this guide focuses on a qualitative and conceptual comparison based on the broader understanding of different classes of compounds used in fluoropolymer manufacturing. We will explore the general performance characteristics, advantages, and disadvantages of perfluorinated compounds like this compound, shorter-chain PFAS, and emerging non-fluorinated alternatives.

Comparative Analysis of Manufacturing Agents

The selection of surfactants and initiators is critical in fluoropolymer manufacturing, influencing polymerization kinetics, polymer characteristics, and environmental impact. The following tables provide a comparative overview of different classes of these agents.

Table 1: Comparison of Surfactants in Fluoropolymer Emulsion Polymerization

FeaturePerfluorinated Amines (e.g., this compound) & Long-Chain PFASShorter-Chain PFAS Alternatives (e.g., GenX)Non-Fluorinated Surfactants
Chemical Stability High stability in harsh polymerization environments.[1]Generally stable, but potentially less so than long-chain counterparts.Stability can vary and may be a limiting factor; some can inhibit the reaction.
Emulsifying Properties Excellent for creating stable emulsions of fluoromonomers.Effective, but may require process adjustments compared to long-chain predecessors.Can be effective, but may lead to challenges in maintaining emulsion stability.
Impact on Polymer Properties Can lead to high molecular weight and desired particle size.Can produce polymers with comparable properties to those made with long-chain PFAS.May result in lower molecular weight polymers and require the use of nucleation agents to control particle formation.
Environmental & Health Concerns High persistence, bioaccumulation, and potential toxicity, leading to regulatory scrutiny.[1]Also persistent and mobile in the environment, raising similar health and environmental concerns.Generally considered more environmentally benign, with lower persistence and bioaccumulation potential.
Regulatory Status Increasingly restricted and phased out globally.Under intense regulatory scrutiny and facing potential restrictions.Generally favored from a regulatory perspective.

Table 2: Comparison of Initiator Types in Fluoropolymer Polymerization

FeaturePerfluorinated Compounds (potential role)Persulfates (e.g., Ammonium Persulfate)Redox Initiators
Decomposition Kinetics Data not readily available for this compound as an initiator.Well-characterized decomposition rates, influenced by temperature.Can initiate polymerization at lower temperatures, offering better control.
Solubility Typically soluble in fluorinated media.Water-soluble, making them suitable for emulsion polymerization.Components can be soluble in either aqueous or organic phases.
Impact on Polymer Purity Potential for incorporation of perfluorinated end-groups into the polymer chain.Can introduce ionic end-groups, which may affect certain polymer properties.Can also introduce specific end-groups depending on the redox pair used.
Process Control Limited public information on process control parameters.Temperature is the primary control lever for initiation rate.Offers more flexible control over the initiation rate through the concentration of the redox components.

Experimental Protocols

Emulsion Polymerization of PTFE

Emulsion polymerization is a common method for producing fine PTFE powders and dispersions.

Methodology:

  • Reactor Preparation: A high-pressure, stirred autoclave reactor is thoroughly cleaned and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization reaction.

  • Aqueous Phase Preparation: Deionized water is charged into the reactor. A surfactant is then added and dissolved to form a stable emulsion. This is the stage where a perfluorinated compound like this compound (if used as a surfactant) or a non-fluorinated alternative would be introduced.

  • Monomer Addition: Gaseous tetrafluoroethylene (TFE) monomer is fed into the reactor under high pressure. The agitation is started to ensure proper dispersion of the monomer in the aqueous phase.

  • Initiation: The reactor is heated to the desired polymerization temperature. A water-soluble initiator, such as ammonium persulfate, is then injected to start the polymerization reaction.

  • Polymerization: The reaction is allowed to proceed under controlled temperature and pressure. The consumption of the monomer leads to a pressure drop, which is used to monitor the reaction progress. Additional monomer is fed to maintain the pressure.

  • Termination and Recovery: Once the desired polymer concentration is reached, the monomer feed is stopped, and the reactor is cooled and vented. The resulting PTFE dispersion can be used directly or coagulated to recover the solid polymer, which is then washed and dried.

Suspension Polymerization of PTFE

Suspension polymerization is typically used to produce granular PTFE resins.

Methodology:

  • Reactor Setup: A jacketed, agitated reactor is filled with deionized water.

  • Dispersion Agent: A small amount of a dispersing agent may be added to control the particle size and prevent agglomeration. In some processes, a fluorinated compound could potentially be used for this purpose, though less commonly than in emulsion polymerization.

  • Monomer Charging: The reactor is pressurized with high-purity TFE monomer. Vigorous agitation is initiated to suspend the monomer as fine droplets in the water.

  • Initiation: A monomer-soluble initiator is added to the reactor to start the polymerization within the monomer droplets.

  • Polymerization: The polymerization proceeds under controlled temperature and pressure. The polymer precipitates as solid particles as it is formed.

  • Product Recovery: After the reaction is complete, the agitation is stopped, and the granular PTFE resin is separated from the water, washed to remove any residual chemicals, and then dried.

Visualizing Manufacturing and Environmental Pathways

The following diagrams illustrate the general workflow of fluoropolymer manufacturing and the environmental concerns associated with PFAS.

Fluoropolymer_Manufacturing_Workflow cluster_raw_materials Raw Material Preparation cluster_polymerization Polymerization cluster_processing Post-Processing cluster_product Final Product Monomer Fluoromonomer (e.g., TFE) Reactor High-Pressure Reactor Monomer->Reactor Water Deionized Water Water->Reactor Agent Surfactant / Initiator (e.g., this compound or Alternative) Agent->Reactor Recovery Polymer Recovery (Coagulation / Filtration) Reactor->Recovery Polymer Slurry Washing Washing Recovery->Washing Drying Drying Washing->Drying Fluoropolymer Fluoropolymer Resin / Dispersion Drying->Fluoropolymer

A generalized workflow for fluoropolymer manufacturing.

PFAS_Environmental_Pathway cluster_environment Environment Manufacturing Fluoropolymer Manufacturing (Use of PFAS like this compound) Emissions Industrial Emissions (Air & Water) Manufacturing->Emissions Waste Product End-of-Life & Waste Disposal Manufacturing->Waste Atmosphere Atmosphere Emissions->Atmosphere Waterways Waterways & Soil Emissions->Waterways Atmosphere->Waterways Deposition Biota Biota Waterways->Biota Uptake Human Human Exposure Waterways->Human Drinking Water Biota->Human Food Chain

Environmental pathway of PFAS from industrial sources.

Conclusion

The performance evaluation of any chemical agent in fluoropolymer manufacturing requires a multi-faceted approach, considering not only its efficiency in the polymerization process but also the properties of the resulting polymer and, critically, its environmental and health impact. While specific quantitative data for this compound's performance remains elusive in publicly available resources, the general understanding of perfluorinated compounds suggests it would be a highly stable and effective agent, but with significant environmental drawbacks that are leading the industry towards alternatives.

The development of shorter-chain PFAS and, more promisingly, non-fluorinated surfactants and initiators represents a significant and necessary shift in the fluoropolymer industry. While these alternatives may present their own technical challenges, such as the potential for reduced polymer molecular weight or process instabilities, ongoing research and development are focused on overcoming these hurdles. For researchers and professionals in fields that rely on high-performance fluoropolymers, understanding the implications of these different manufacturing chemistries is crucial for specifying materials that meet both performance and sustainability requirements. The trend is clearly towards chemistries that minimize environmental persistence and biological impact, a consideration that will undoubtedly shape the future of fluoropolymer manufacturing.

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of Perfluamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to advancing their fields, the responsible management of chemical compounds is paramount. Perfluamine, a perfluorinated amine, while not classified as a hazardous substance under current regulations, requires careful consideration for its disposal due to its high persistence in the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and effective end-of-life management of this compound.

Immediate Safety and Handling Protocols

Before proceeding with any disposal-related activities, it is crucial to adhere to the following safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles with side shields.

  • Hand Protection: Use protective gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: An impervious lab coat or apron is recommended.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, a suitable respirator should be worn.[1]

In Case of Accidental Release:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Step-by-Step Disposal Procedures for this compound

Given the persistent nature of this compound and the evolving regulatory landscape for per- and polyfluoroalkyl substances (PFAS), the recommended and most responsible method of disposal is through a licensed chemical destruction facility.

Step 1: Waste Collection and Storage

  • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and chemically resistant container.

  • The label should prominently display "this compound Waste" and any other identifiers required by your institution or local regulations.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Step 2: Contact a Licensed Waste Disposal Service

  • Identify and contact a certified hazardous waste disposal company with experience in handling and destroying persistent fluorinated compounds.

  • Inquire about their capabilities for high-temperature incineration of PFAS materials. Companies like Clean Harbors and Arcwood Environmental specialize in such services.[2][3]

  • Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.

Step 3: Packaging and Transportation

  • Follow the specific packaging and labeling instructions provided by the waste disposal service to ensure compliance with transportation regulations.

  • The disposal company will arrange for the safe collection and transport of the waste to their facility.

Step 4: High-Temperature Incineration

  • The licensed facility will utilize high-temperature incineration to destroy the this compound waste. This process breaks the strong carbon-fluorine bonds, mineralizing the compound.

  • While specific optimal conditions for this compound are not publicly detailed, effective incineration of PFAS compounds generally requires temperatures exceeding 1000°C.[2]

  • The incineration process must be coupled with flue gas scrubbing to capture and neutralize any potentially hazardous decomposition byproducts, such as hydrogen fluoride.[4]

Quantitative Data on this compound and Related Compounds

ParameterValue/InformationSource
Chemical Formula C9F21N[1]
Molecular Weight 521.07 g/mol [1]
Boiling Point 125-135 °C[5][6]
Melting Point -52 °C[5][6]
Recommended Disposal Method High-Temperature Incineration[4][7]
General Incineration Temperature for PFAS > 1000 °C[2]

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the laboratory-scale destruction of this compound. The high temperatures and specialized equipment required for the complete and safe mineralization of perfluorinated compounds make such procedures unsuitable for a standard laboratory setting. The primary and recommended approach is to entrust the disposal to specialized, licensed facilities.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Perfluamine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Waste Generation (this compound & Contaminated Materials) B Segregate & Collect in Labeled Container A->B Step 1 C Store Safely in Designated Area B->C Step 2 D Contact Licensed Waste Disposal Service C->D Step 3 E Package for Transportation D->E Step 4 F High-Temperature Incineration (>1000°C) E->F Step 5 G Flue Gas Scrubbing F->G Step 6 H Final Mineralized Products (e.g., HF, CO2) G->H Step 7

References

Essential Safety and Operational Guide for Handling Perfluamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Perfluamine (CAS No. 338-83-0). The following procedural guidance is designed to ensure the safe use, storage, and disposal of this substance in a laboratory setting, minimizing risks and ensuring regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

All personnel must adhere to the following minimum PPE requirements when handling this compound. A thorough risk assessment should be conducted for any specific procedures that may require additional protection.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact.
Body Protection Lab coat or impervious clothing.Protects against spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A full-face respirator may be required if exposure limits are exceeded or if symptoms of irritation occur.Minimizes inhalation of vapors.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₉F₂₁N
Molecular Weight 521.07 g/mol [1]
Appearance Colorless, odorless, clear liquid[2]
Boiling Point 125-135°C[1]
Density 1.82 g/cm³[1][2]
Vapor Pressure 5.16 hPa at 20°C[1]
Solubility Slightly soluble in DMSO and Methanol. Insoluble in water.[1]
Flash Point 32.4°C[2]
Melting Point -52°C[1]

Step-by-Step Handling and Storage Protocol

Adherence to a strict handling and storage protocol is essential to maintain a safe laboratory environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Management & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_workspace Ensure Proper Ventilation (Fume Hood) prep_sds->prep_workspace handle_transfer Carefully Transfer this compound prep_workspace->handle_transfer handle_use Use in Designated Experiment handle_transfer->handle_use handle_seal Securely Seal Container After Use handle_use->handle_seal waste_collect Collect Waste in a Labeled, Sealed Container handle_use->waste_collect storage_conditions Store in a Cool, Dry, Well-Ventilated Area handle_seal->storage_conditions storage_incompatible Segregate from Incompatible Materials storage_conditions->storage_incompatible waste_dispose Dispose of as Hazardous Waste via Licensed Contractor waste_collect->waste_dispose

Caption: General workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Before handling, all personnel must don the appropriate PPE as specified in the table above.

    • Review the Safety Data Sheet (SDS) for this compound to be familiar with its hazards and safety precautions.

    • Ensure that all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Handling:

    • When transferring this compound, use appropriate tools and techniques to minimize the risk of spills.

    • Avoid direct contact with skin, eyes, and clothing.

    • After use, ensure that the container is tightly sealed to prevent the escape of vapors.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

    • It is crucial to store this compound separately from incompatible materials such as strong oxidizing agents, acids, and bases.

    • Containers should be clearly labeled with the chemical name and any relevant hazard warnings.

Emergency and Spill Response Plan

In the event of an emergency, immediate and appropriate action is critical.

Emergency Contact Information:

  • Fire Department: [Insert Local Emergency Number]

  • Poison Control Center: [Insert Local Poison Control Number]

  • Institutional Environmental Health & Safety (EHS): [Insert EHS Contact Information]

Spill Response Protocol:

cluster_minor_spill Minor Spill cluster_major_spill Major Spill spill_assess Assess the Spill (Size and Immediate Hazard) minor_alert Alert Others in the Immediate Area spill_assess->minor_alert Minor major_evacuate Evacuate the Area Immediately spill_assess->major_evacuate Major minor_ppe Don Additional PPE if Necessary minor_alert->minor_ppe minor_contain Contain the Spill with Inert Absorbent Material minor_ppe->minor_contain minor_collect Collect and Place in a Labeled Hazardous Waste Container minor_contain->minor_collect minor_clean Clean the Spill Area minor_collect->minor_clean major_alert Alert Others and Activate Emergency Alarms major_evacuate->major_alert major_contact Contact Emergency Services and EHS major_alert->major_contact major_isolate Isolate the Area and Prevent Entry major_contact->major_isolate

Caption: Decision workflow for this compound spills.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

This compound is a perfluorinated compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • All this compound waste, including contaminated absorbent materials from spills, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the name "this compound," and any other information required by your institution's EHS department.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

    • Due to the persistence of perfluorinated compounds, high-temperature incineration is a common disposal method. Do not attempt to dispose of this compound via standard laboratory drains or as regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluamine
Reactant of Route 2
Reactant of Route 2
Perfluamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.